4-(2-oxo-2,3-dihydro-1H-indol-3-yl)butanoic acid
Description
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Properties
IUPAC Name |
4-(2-oxo-1,3-dihydroindol-3-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-11(15)7-3-5-9-8-4-1-2-6-10(8)13-12(9)16/h1-2,4,6,9H,3,5,7H2,(H,13,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDVWMZQPMYOBJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60993242 | |
| Record name | 4-(2-Hydroxy-3H-indol-3-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60993242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7243-03-0 | |
| Record name | 4-(2-Hydroxy-3H-indol-3-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60993242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-(2-oxo-2,3-dihydro-1H-indol-3-yl)butanoic Acid
This guide provides a comprehensive overview and a detailed synthetic protocol for the preparation of 4-(2-oxo-2,3-dihydro-1H-indol-3-yl)butanoic acid, a molecule of interest for researchers and professionals in drug development. The synthesis is presented in a two-step sequence, commencing with the C3-alkylation of oxindole followed by ester hydrolysis. This document is structured to provide not only a step-by-step methodology but also the underlying chemical principles and rationale for the experimental choices, ensuring both technical accuracy and practical applicability.
Introduction and Significance
The oxindole scaffold is a privileged structural motif found in a wide array of natural products and pharmacologically active compounds. The C3 position of the oxindole ring is a key site for functionalization, and the introduction of various substituents at this position has led to the discovery of potent biological activities. The target molecule, this compound, incorporates a butyric acid side chain at this crucial C3 position, making it a valuable building block for the synthesis of more complex molecules and a potential candidate for biological screening in its own right. The carboxylic acid functionality provides a handle for further derivatization, such as amide bond formation, allowing for the exploration of a diverse chemical space in drug discovery programs.
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic analysis of the target molecule suggests a straightforward disconnection at the C3-carbon of the oxindole ring, leading to oxindole and a four-carbon electrophile. This retrosynthesis informs the proposed two-step synthetic strategy, which is both convergent and utilizes readily available starting materials.
Caption: Retrosynthetic analysis of the target molecule.
The forward synthesis, therefore, involves:
-
C3-Alkylation: The nucleophilic C3 position of oxindole will be alkylated with a suitable four-carbon electrophile, specifically ethyl 4-bromobutanoate. This reaction is typically performed in the presence of a base to generate the oxindole enolate.
-
Ester Hydrolysis: The resulting ethyl ester intermediate will then be hydrolyzed to the corresponding carboxylic acid to yield the final product.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of this compound.
Step 1: Synthesis of Ethyl 4-(2-oxo-2,3-dihydro-1H-indol-3-yl)butanoate
The C3-alkylation of oxindole is a well-established transformation. The choice of a suitable base and solvent is critical to ensure efficient and selective alkylation at the C3 position over the N1 position. A moderately strong base is required to deprotonate the C3-proton, which is more acidic than the N-H proton.
Reaction Scheme:
Caption: C3-Alkylation of oxindole.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| Oxindole | 133.15 | 1.00 g | 7.51 mmol |
| Sodium Hydride (60% dispersion in oil) | 24.00 | 0.33 g | 8.26 mmol |
| Ethyl 4-bromobutanoate | 195.05 | 1.61 mL | 9.01 mmol |
| Anhydrous Dimethylformamide (DMF) | - | 20 mL | - |
| Ethyl Acetate | - | As needed | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
Procedure:
-
To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add oxindole (1.00 g, 7.51 mmol).
-
Add anhydrous DMF (20 mL) and stir the solution at room temperature.
-
Carefully add sodium hydride (60% dispersion in oil, 0.33 g, 8.26 mmol) portion-wise at 0 °C (ice bath).
-
Allow the reaction mixture to stir at room temperature for 1 hour. The formation of the sodium salt of oxindole may be observed.
-
Slowly add ethyl 4-bromobutanoate (1.61 mL, 9.01 mmol) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford pure ethyl 4-(2-oxo-2,3-dihydro-1H-indol-3-yl)butanoate.
Step 2: Synthesis of this compound
The final step is the hydrolysis of the ethyl ester to the carboxylic acid. Basic hydrolysis (saponification) is generally preferred as it is an irreversible process, which typically leads to higher yields compared to acid-catalyzed hydrolysis[1][2].
Reaction Scheme:
Caption: Hydrolysis of the ester intermediate.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl 4-(2-oxo-2,3-dihydro-1H-indol-3-yl)butanoate | 247.29 | 1.00 g | 4.04 mmol |
| Sodium Hydroxide | 40.00 | 0.32 g | 8.08 mmol |
| Ethanol | - | 10 mL | - |
| Water | - | 10 mL | - |
| 1 M Hydrochloric Acid | - | As needed | - |
| Ethyl Acetate | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
Procedure:
-
In a 50 mL round-bottom flask, dissolve ethyl 4-(2-oxo-2,3-dihydro-1H-indol-3-yl)butanoate (1.00 g, 4.04 mmol) in a mixture of ethanol (10 mL) and water (10 mL).
-
Add sodium hydroxide (0.32 g, 8.08 mmol) to the solution.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC until the starting material is consumed.
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (20 mL) and wash with ethyl acetate (2 x 15 mL) to remove any unreacted starting material or non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of 1 M hydrochloric acid. A precipitate should form.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Characterization
The synthesized compound should be characterized by standard analytical techniques to confirm its identity and purity.
-
Melting Point: 169-171 °C
-
1H NMR: Expected signals would include aromatic protons of the oxindole ring, a singlet for the NH proton, and signals corresponding to the protons of the butanoic acid side chain.
-
13C NMR: Expected signals would include those for the carbonyl carbons of the oxindole and the carboxylic acid, aromatic carbons, and the aliphatic carbons of the side chain.
-
Mass Spectrometry: To confirm the molecular weight of the compound (C12H13NO3, MW: 219.24 g/mol ).
Mechanistic Insights
The key C-C bond formation occurs in the first step via an SN2 reaction. The base abstracts the acidic proton at the C3 position of the oxindole to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbon of ethyl 4-bromobutanoate and displacing the bromide leaving group.
Caption: Mechanism of C3-alkylation.
Conclusion
This guide outlines a reliable and efficient two-step synthesis of this compound. The described protocol is based on well-established chemical transformations and provides a solid foundation for the preparation of this valuable compound for research and development purposes. The experimental procedures are detailed to ensure reproducibility, and the mechanistic discussion provides a deeper understanding of the underlying chemical principles.
References
- Thien, N. D., et al. (2025).
- Hennessy, E. J., & Buchwald, S. L. (2003). Synthesis of Substituted Oxindoles from α-Chloroacetanilides via Palladium-Catalyzed C-H Functionalization. Journal of the American Chemical Society, 125(40), 12084–12085.
- Rahmani Khajouei, M., et al. (2017). Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. Research in Pharmaceutical Sciences, 12(4), 306–315.
- Yadav, J. S., et al. (2002). A mild and efficient method for the hydrolysis of esters. Tetrahedron Letters, 43(49), 8929-8931.
- Wu, Y., et al. (2000). A new method for the hydrolysis of esters under neutral conditions. Tetrahedron Letters, 41(45), 8871-8874.
- Marcantoni, E., et al. (2001). A mild and efficient method for the selective hydrolysis of methyl and ethyl esters. The Journal of Organic Chemistry, 66(12), 4432-4434.
- Kaul, R., et al. (2004). A general and mild method for the hydrolysis of esters. Tetrahedron, 60(40), 8969-8973.
- Bartoli, G., et al. (2000). A new, mild and efficient method for the hydrolysis of esters. European Journal of Organic Chemistry, 2000(13), 2581-2585.
- Chee, G.-L. (2001). A mild and efficient method for the cleavage of esters. Tetrahedron Letters, 42(29), 4941-4943.
- LibreTexts. (2022, January 31). 11.9: Hydrolysis of Esters. Chemistry LibreTexts. [Link]
- Firouzabadi, H., et al. (1999). A new and efficient method for the hydrolysis of esters.
- Saraswathy, V. G., & Sankararaman, S. (1994). A simple and efficient method for the hydrolysis of esters. The Journal of Organic Chemistry, 59(15), 4383-4384.
- Mojtahedi, M. M., et al. (2007). A mild and efficient method for the hydrolysis of esters. Journal of the Iranian Chemical Society, 4(2), 229-232.
- PubChem. (n.d.). Indole-3-Butyric Acid.
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Chemical properties of 4-(2-oxo-2,3-dihydro-1H-indol-3-yl)butanoic acid
An In-Depth Technical Guide to the Chemical Properties of 4-(2-oxo-2,3-dihydro-1H-indol-3-yl)butanoic Acid
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound (CAS No: 2971-18-8). This molecule incorporates the privileged 2-oxindole scaffold, a core structure in numerous bioactive natural products and synthetic pharmaceuticals. This document is intended to serve as a foundational resource for researchers utilizing this compound as a building block in medicinal chemistry, a tool compound in chemical biology, or as an intermediate in complex organic synthesis. We will delve into its physicochemical characteristics, spectroscopic signature, a validated synthesis protocol, and the predictable reactivity of its constituent functional groups, grounding all claims in authoritative references.
Chemical Identity and Physicochemical Properties
This compound is a derivative of indole-3-butyric acid, featuring a carbonyl group at the C2 position of the indole ring, which transforms it into a lactam known as an oxindole. The introduction of this ketone and the saturation of the C2-C3 bond fundamentally alter the molecule's electronic properties, stereochemistry, and reactivity compared to its indole precursor.
Systematic IUPAC Name: this compound Common Synonyms: 3-(3-Carboxypropyl)-2-oxindole, 4-(2-ketoindolin-3-yl)butyric acid[1] CAS Number: 2971-18-8[2][3][4][5]
The core physicochemical properties are summarized in the table below, providing essential data for experimental design, including solvent selection and purification strategies.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₃NO₃ | [2][3][4][6][7] |
| Molecular Weight | 219.24 g/mol | [2][3][4][6][7] |
| Melting Point | 169-171 °C | [7] |
| Appearance | Predicted: White to off-white crystalline solid | N/A |
| Solubility | Predicted: Soluble in polar organic solvents (DMSO, DMF, Methanol, Ethanol); sparingly soluble in water. | N/A |
Synthesis and Purification Workflow
The most direct and referenced synthetic route to this compound is the selective oxidation of the C2 position of its readily available precursor, Indole-3-butyric acid.[5] This transformation is commonly achieved using N-Bromosuccinimide (NBS) in an aqueous solvent system, such as a mixture of tert-butanol and water.
The causality behind this choice of reagent lies in the electron-rich nature of the indole ring. The reaction proceeds via an electrophilic attack of bromine at the C3 position, followed by the addition of water across the C2-C3 double bond and subsequent oxidation to the lactam. The use of an aqueous medium is critical for providing the oxygen atom for the newly formed carbonyl group.
Caption: Synthesis and validation workflow.
Experimental Protocol: Synthesis via Oxidation
This protocol is adapted from established procedures for the oxidation of similar indole-3-alkanoic acids.[8]
-
Dissolution: Dissolve Indole-3-butyric acid (1.0 eq) in a 1:1 mixture of tert-butanol and water at room temperature in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add N-Bromosuccinimide (NBS, 1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C. Causality: Portion-wise addition controls the exothermic reaction and minimizes the formation of di-brominated and other side products.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any remaining NBS.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography to yield the pure this compound. The purity should be validated by melting point determination and spectroscopic analysis.
Spectroscopic Characterization (Predicted)
As of the date of this guide, public domain experimental spectra for this specific molecule are not available. However, based on the known spectral data of the 2-oxindole core and the butanoic acid chain, a reliable prediction of its spectroscopic signature can be made.
| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | 6.8 - 7.3 | m | 4H | Ar-H |
| Amide Proton | ~8.0 - 10.0 | br s | 1H | N-H |
| Carboxylic Acid Proton | ~10.0 - 12.0 | br s | 1H | COOH |
| Methine Proton | ~3.5 | m | 1H | CH -CH₂ |
| Methylene (α to COOH) | ~2.3 | t | 2H | -CH₂-CH₂ -COOH |
| Methylene Protons | ~1.6 - 2.0 | m | 4H | -CH-CH₂ -CH₂ -CH₂- |
| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Assignment |
| Lactam Carbonyl | ~178 | C=O (Lactam) |
| Carboxylic Acid Carbonyl | ~175 | C=O (Acid) |
| Aromatic Carbons | 110 - 145 | Ar-C |
| Methine Carbon | ~45 | C3 |
| Methylene Carbons | 20 - 35 | Butyric acid chain |
Infrared (IR) Spectroscopy:
-
~3200 cm⁻¹ (broad): O-H stretch from the carboxylic acid.
-
~3150 cm⁻¹: N-H stretch from the lactam.
-
~1710 cm⁻¹ (strong): C=O stretch from the carboxylic acid.
-
~1680 cm⁻¹ (strong): C=O stretch from the lactam.
-
~1610, 1470 cm⁻¹: C=C stretches from the aromatic ring.
Mass Spectrometry (MS):
-
[M+H]⁺: Expected at m/z 220.0917
-
[M-H]⁻: Expected at m/z 218.0772
-
Common Fragmentation: Loss of H₂O (water) and COOH (carboxyl group).
Chemical Reactivity and Stability
The reactivity of this compound is governed by its three primary functional domains: the carboxylic acid, the 2-oxindole ring system, and the butanoic acid linker.[9][10]
Caption: Major reactive centers of the molecule.
-
Carboxylic Acid Group: This is the most straightforward site for modification. It can readily undergo standard transformations such as:
-
Esterification: Reaction with alcohols under acidic conditions.
-
Amide Bond Formation: Activation (e.g., with EDC/HOBt or conversion to an acid chloride) followed by reaction with primary or secondary amines. This is a key reaction for conjugating the molecule to other pharmacophores or probes.
-
-
2-Oxindole Ring:
-
N-H Acidity: The lactam N-H proton is weakly acidic and can be deprotonated with a suitable base (e.g., NaH) to allow for N-alkylation or N-acylation.
-
C3-H Acidity: The proton at the C3 position is acidic due to the adjacent carbonyl group and aromatic ring.[9] Deprotonation with a base like LDA or KHMDS generates a nucleophilic enolate, which can react with various electrophiles (e.g., alkyl halides, aldehydes in an aldol condensation). This allows for further substitution at the stereogenic center.
-
Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions). The lactam and alkyl substituent direct incoming electrophiles primarily to the C5 and C7 positions.
-
Stability: The compound is generally stable under standard laboratory conditions. It may be sensitive to strong oxidizing or reducing agents. The lactam ring can be susceptible to hydrolysis under harsh acidic or basic conditions at elevated temperatures.
Potential Applications in Research and Drug Development
While specific biological data for this compound is limited, the 2-oxindole core is a well-established "privileged scaffold" in medicinal chemistry.[3][6] Its rigid, three-dimensional structure is ideal for presenting substituents in defined vectors to interact with biological targets. Derivatives of 2-oxindole have demonstrated a vast array of biological activities.[3][6][11][12][13]
-
Anticancer: Many 2-oxindole derivatives are potent inhibitors of protein kinases, a critical class of enzymes in cancer signaling. Sunitinib, a multi-kinase inhibitor used to treat renal cell carcinoma, features a 2-oxindole core.[11]
-
Anti-inflammatory: The scaffold has been used to develop inhibitors of enzymes like COX-2 and 5-LOX, which are key mediators of inflammation.[12]
-
Antimicrobial & Antiviral: Various substituted oxindoles have shown activity against a range of microbial and viral targets.[6]
-
Neuroprotection: The structure is present in several natural products with neuroprotective properties.[6]
The presence of the butanoic acid linker provides a crucial handle for synthetic elaboration. It can be used to attach the oxindole core to other molecules to create PROTACs, molecular probes, or bifunctional inhibitors, thereby expanding its utility in drug discovery and chemical biology.
Conclusion
This compound is a versatile chemical entity with significant potential for synthetic and medicinal chemistry applications. Its well-defined structure, predictable reactivity, and straightforward synthesis from common starting materials make it an attractive building block. The inherent biological relevance of the 2-oxindole scaffold suggests that derivatives of this compound could be valuable leads in various therapeutic areas. This guide provides the core chemical knowledge base necessary for researchers to effectively utilize this compound in their experimental endeavors.
References
- Chen, X., Zhou, X.-Y., Feng, X.-J., & Bao, M. (2021). RuCl3·3H2O catalyzes an oxidative dearomatization of N-Boc indoles into indolin-3-ones in acetonitrile using sodium periodate as oxidant. Synthesis, 53(06), 1121-1126.
- Chauhan, M., & Kumar, R. (2022). Oxindole and its derivatives: A review on recent progress in biological activities. Biomedicine & Pharmacotherapy, 141, 111842.
- ChemSynthesis. (n.d.). This compound.
- Sharma, S., Sharma, P. K., & Sharma, R. K. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Advances, 13(23), 15655-15694.
- Gholamzadeh, P. (2015). Oxindole as starting material in organic synthesis. ResearchGate.
- Abdel-Maksoud, M. S., et al. (2024). Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation. Future Medicinal Chemistry, 16(10), 683-711.
- ResearchGate. (n.d.). Oxidation of indoles to 2-oxindoles.
- Singh, G., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Results in Chemistry, 4, 100582.
- ChemSynthesis. (n.d.). This compound.
- Organic Chemistry Portal. (n.d.). Oxindole synthesis.
- Beilstein Journal of Organic Chemistry. (2016). Synthesis of 2-oxindoles via 'transition-metal-free' intramolecular dehydrogenative coupling (IDC) of sp 2 C–H and sp 3 C–H bonds.
- Beilstein Journals. (2021). A novel methodology for the efficient synthesis of 3-monohalooxindoles by acidolysis of 3-phosphate-substituted oxindoles with haloid acids.
- PubMed. (2011). Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists.
- Organic Chemistry Portal. (n.d.). 3-Oxindole synthesis.
- Quora. (2020). What are the methods to synthesise indole-3-butyric acid?.
- Wikimedia Commons. (2020). File:Indole NBS Oxidation.png.
- Bridgewater State University. (2014). Applying Green Chemistry Principles in the Electrophilic Bromination of Indole-3-Acetic Acid.
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Biological activity of 4-(2-oxo-2,3-dihydro-1H-indol-3-yl)butanoic acid
An In-depth Technical Guide to the Biological Activity of 4-(2-oxo-2,3-dihydro-1H-indol-3-yl)butanoic acid
Authored by Gemini, Senior Application Scientist
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. The derivatization of this core structure continues to be a fertile ground for the discovery of novel therapeutic agents. This guide focuses on a specific, yet under-investigated derivative: this compound. While its close analog, Indole-3-butyric acid (IBA), is extensively studied as a plant auxin, the introduction of an oxo group at the 2-position of the indole ring dramatically alters the molecule's electronic and steric properties, suggesting a divergent biological profile.
This document serves as a technical guide for researchers, scientists, and drug development professionals. It consolidates the limited available information on this compound, and more importantly, leverages data from structurally related compounds to build a predictive framework for its potential biological activities. We will delve into its synthesis, explore potential mechanisms of action based on its structural motifs, and propose detailed experimental workflows for its comprehensive biological evaluation.
Compound Profile: Structure and Physicochemical Properties
This compound, also known as 4-(2-oxoindolin-3-yl)butanoic acid, is a derivative of butyric acid featuring a 2-oxindoline substituent. The presence of the lactam functionality in the oxindole ring distinguishes it from the aromatic indole ring of IBA.
| Property | Value | Source |
| CAS Number | 2971-18-8 | [1] |
| Molecular Formula | C₁₂H₁₃NO₃ | [1][2] |
| Molecular Weight | 219.24 g/mol | [1][2] |
| Appearance | White to light-yellow crystalline solid | [3] |
| Melting Point | 169-171 ºC | [2] |
| Synonyms | 4-(2-Oxoindolin-3-yl)butanoic acid | N/A |
The key structural features that may dictate its biological activity include the acidic carboxylic acid group, the rigid oxindole core, and the flexible butyric acid side chain. The lactam NH group can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor.
Synthesis Pathway
The synthesis of this compound can be achieved from its more common analog, Indole-3-butyric acid (IBA). While detailed reaction conditions are proprietary to chemical suppliers, a plausible synthetic route involves the oxidation of the 2-position of the indole ring of IBA.[4]
Below is a conceptual workflow for its synthesis.
Caption: Conceptual synthesis route from Indole-3-butyric acid.
Known and Predicted Biological Activities
Direct studies on the biological activity of this compound are not extensively reported in peer-reviewed literature. However, by examining its structural components—the oxindole core and the butyric acid side chain—we can infer potential activities based on well-characterized analogs.
Comparison with Indole-3-Butyric Acid (IBA): A Divergence in Function
IBA is a well-established plant hormone (auxin) that promotes root formation.[5][6] Its mechanism involves conversion to the active auxin, Indole-3-acetic acid (IAA), through a process resembling fatty acid β-oxidation within plant peroxisomes.[3][7][8] This conversion is crucial for its biological function in plants.
The presence of the 2-oxo group in our target molecule likely prevents its recognition by the enzymatic machinery responsible for converting IBA to IAA, suggesting that it is unlikely to possess significant auxin-like activity. This structural change pivots its potential biological profile away from plant physiology and towards mammalian systems.
The Oxindole Scaffold: A Gateway to Diverse Pharmacological Effects
The 2-oxindole core is a prominent feature in many compounds with potent biological activities. Several isatin-based (isatin is 1H-indole-2,3-dione) derivatives, which share the 2-oxoindole substructure, have demonstrated significant anticonvulsant properties in animal models.[9][10] These compounds are thought to exert their effects through modulation of central nervous system targets.
The Butyric Acid Moiety: A Handle for HDAC Inhibition
Butyric acid itself is a known inhibitor of histone deacetylases (HDACs).[11] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibitors are being actively investigated as anticancer agents.[11][12] Several prodrugs of butyric acid have shown antineoplastic activity.[11] It is plausible that this compound could act as an HDAC inhibitor, with the oxindole moiety serving to enhance binding affinity and selectivity for specific HDAC isoforms. Indeed, derivatives of indole-3-butyric acid have been discovered as potent HDAC inhibitors.[12]
Other Potential Activities of Indole-based Butanoic Acids
Research into derivatives of indole-butyric acid has revealed a wide range of other potential therapeutic applications:
-
5α-Reductase Inhibition: Certain indole derivatives have been shown to be potent inhibitors of steroid 5α-reductase, an enzyme implicated in benign prostatic hyperplasia and androgenic alopecia.[13]
-
S1P₁ Receptor Agonism: Novel series of indolin-yl)butanoic acid derivatives have been identified as potent and selective agonists of the S1P₁ receptor, which is a target for treating autoimmune diseases.[14]
-
Antioxidant Properties: The parent compound, Indole-3-butyric acid, has been shown to possess antioxidant properties, protecting against oxidative damage.[15]
Proposed Experimental Workflows for Biological Characterization
Given the predicted activities, a structured screening cascade is proposed to systematically evaluate the biological profile of this compound.
Caption: Proposed workflow for biological activity screening.
Protocol: In Vitro HDAC Inhibition Assay (Fluorometric)
This protocol is designed to assess the compound's ability to inhibit histone deacetylase activity.
-
Objective: To determine the IC₅₀ value of the test compound against a panel of recombinant human HDAC isoforms (e.g., HDAC1, HDAC3, HDAC6).
-
Materials:
-
Test compound dissolved in DMSO.
-
Recombinant human HDAC enzymes.
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
HDAC assay buffer.
-
Developer solution (containing a protease to cleave the deacetylated substrate).
-
Trichostatin A (TSA) as a positive control.
-
384-well black microplates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compound and the positive control (TSA) in assay buffer.
-
In a 384-well plate, add 5 µL of the diluted compounds or control.
-
Add 10 µL of the HDAC enzyme solution to each well and incubate for 15 minutes at 30°C.
-
Initiate the reaction by adding 5 µL of the fluorogenic substrate.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and develop the signal by adding 10 µL of the developer solution.
-
Incubate for 15 minutes at 30°C.
-
Measure the fluorescence with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value using a non-linear regression curve fit.
-
Protocol: Anticonvulsant Activity Screening in Mice
This protocol outlines the initial in vivo screening for anticonvulsant effects using standard models.
-
Objective: To evaluate the protective effect of the test compound against seizures induced by maximal electroshock (MES) and subcutaneous pentylenetetrazole (sc-PTZ).
-
Animals: Male Swiss mice (20-25 g). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Procedure:
-
Administer the test compound intraperitoneally (i.p.) at various doses (e.g., 30, 100, 300 mg/kg). A vehicle control group (e.g., saline with Tween 80) and a positive control group (e.g., Phenytoin for MES, Diazepam for sc-PTZ) should be included.
-
MES Test: 30-60 minutes after compound administration, induce seizures by applying an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) via corneal electrodes. The endpoint is the abolition of the hind limb tonic extensor component of the seizure.
-
sc-PTZ Test: 30-60 minutes after compound administration, inject a convulsive dose of PTZ (e.g., 85 mg/kg) subcutaneously. Observe the mice for 30 minutes. The endpoint is the failure to observe clonic seizures lasting for at least 5 seconds.
-
-
Neurotoxicity Assessment:
-
The rotarod test is used to assess potential motor impairment. Mice are placed on a rotating rod (e.g., 6 rpm), and the time they remain on the rod is recorded. A significant reduction in performance time indicates neurotoxicity.
-
-
Data Analysis:
-
The number of animals protected in each group is recorded.
-
The ED₅₀ (median effective dose) can be calculated for active compounds using probit analysis.
-
Conclusion and Future Perspectives
While this compound remains a largely unexplored molecule, its structural features present a compelling case for its investigation as a potential therapeutic agent. The introduction of the 2-oxo group fundamentally differentiates it from the plant auxin IBA, directing its potential activity towards mammalian targets.
The most promising avenues for investigation lie in its potential as an HDAC inhibitor and an anticonvulsant, based on the well-documented activities of its core scaffolds. The proposed experimental workflows provide a clear path for the initial characterization of this compound.
Future research should focus on a systematic evaluation of its activity against a panel of HDAC isoforms to determine its selectivity profile. Should it demonstrate potent and selective HDAC inhibition, further studies in cancer cell lines and xenograft models would be warranted. Similarly, if initial anticonvulsant screening proves positive, subsequent studies to elucidate its mechanism of action within the central nervous system will be crucial.
References
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- MDPI. Indole-3-Butyric Acid, a Natural Auxin, Protects against Fenton Reaction-Induced Oxidative Damage in Porcine Thyroid. (2024-09-06).
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- Santa Cruz Biotechnology. This compound | CAS 2971-18-8.
- PubMed. (E)-4-(2-[[3-(indol-5-yl)-1-oxo-2-butenyl]amino]phenoxy)butyric acid derivatives: a new class of steroid 5 alpha-reductase inhibitors in the rat prostate. 1.
- Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice.
- PubMed. Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists.
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- PubMed. Butyric acid prodrugs are histone deacetylase inhibitors that show antineoplastic activity and radiosensitizing capacity in the treatment of malignant gliomas.
- PubMed. Synthesis, Biological Activity, and Docking Study of Novel Isatin Coupled Thiazolidin-4-one Derivatives as Anticonvulsants.
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Spectroscopic Characterization of 4-(2-oxo-2,3-dihydro-1H-indol-3-yl)butanoic acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the spectroscopic characterization of 4-(2-oxo-2,3-dihydro-1H-indol-3-yl)butanoic acid (CAS 2971-18-8), a molecule of interest in synthetic and medicinal chemistry. The structural elucidation of such compounds is fundamental to ensuring purity, confirming identity, and understanding chemical behavior, which are critical prerequisites for any subsequent biological or pharmaceutical evaluation. This document moves beyond a simple recitation of data, offering a rationale-driven approach to the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We detail not only the expected spectral features but also the causality behind experimental choices, providing a self-validating system for robust and reproducible characterization.
Introduction and Strategic Overview
This compound is a derivative of the oxindole scaffold, a privileged structure in drug discovery, linked to a butanoic acid chain. Its molecular formula is C₁₂H₁₃NO₃ with a molecular weight of 219.24 g/mol .[1][2] The molecule possesses several key structural features: a substituted aromatic ring, an amide (lactam), a chiral center at the C3 position, a flexible aliphatic chain, and a terminal carboxylic acid.
A multi-faceted spectroscopic approach is non-negotiable for unambiguous characterization. Our strategy integrates three core techniques, each providing a unique and complementary piece of the structural puzzle.
Caption: Integrated workflow for spectroscopic characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the carbon-hydrogen framework. For a molecule of this complexity, both ¹H and ¹³C NMR are essential.
Expertise & Rationale: Experimental Design
The choice of solvent is the first critical decision. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this molecule. Its high polarity readily dissolves the compound, and its ability to form hydrogen bonds allows for the observation of exchangeable protons (N-H and COOH), which might otherwise be broadened or absent. Tetramethylsilane (TMS) is used as the internal standard, with its signal defined as 0.0 ppm for calibration.[3]
Experimental Protocol: NMR Sample Preparation
-
Weigh approximately 5-10 mg of the dried sample of this compound.
-
Transfer the sample into a clean, dry NMR tube.
-
Add approximately 0.6 mL of DMSO-d₆ containing 0.03% TMS.
-
Cap the tube and vortex gently until the sample is fully dissolved.
-
Place the NMR tube into the spectrometer (e.g., a 500 MHz Bruker Avance instrument) for analysis.[4]
Data Interpretation: Predicted Spectra and Assignments
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.10 | Broad Singlet | 1H | H -OOC- | The carboxylic acid proton is highly deshielded and appears as a broad signal due to hydrogen bonding and chemical exchange.[5] |
| ~10.45 | Singlet | 1H | N-H | The amide proton is deshielded by the adjacent carbonyl group and the aromatic ring. |
| ~7.25 | Triplet of Doublets | 1H | Ar-H | Aromatic proton ortho to the amide nitrogen, coupled to two adjacent aromatic protons. |
| ~7.18 | Doublet | 1H | Ar-H | Aromatic proton para to the amide nitrogen. |
| ~6.95 | Triplet | 1H | Ar-H | Aromatic proton meta to the amide nitrogen. |
| ~6.85 | Doublet | 1H | Ar-H | Aromatic proton ortho to the C-C bond of the fused ring. |
| ~3.60 | Multiplet | 1H | CH -CH₂ (indole C3) | The methine proton at the chiral center is coupled to the adjacent methylene protons of the side chain. |
| ~2.20 | Triplet | 2H | -CH₂-CH₂ -COOH | Methylene protons alpha to the carboxylic acid carbonyl, deshielded by its inductive effect. |
| ~1.85 | Multiplet | 2H | -CH-CH₂ -CH₂- | Methylene protons on the butanoic chain. |
| ~1.60 | Multiplet | 2H | CH₂ -CH- | Methylene protons adjacent to the chiral center. |
The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~178.5 | C =O (Amide) | The amide carbonyl carbon is highly deshielded. |
| ~174.5 | C =O (Carboxylic Acid) | The carboxylic acid carbonyl carbon is also highly deshielded, typically appearing slightly upfield from an amide.[3] |
| ~142.0 | Ar-C (Quaternary) | Aromatic carbon attached to the amide nitrogen. |
| ~129.5 | Ar-C H | Aromatic methine carbon. |
| ~128.0 | Ar-C (Quaternary) | Aromatic carbon at the ring fusion. |
| ~124.0 | Ar-C H | Aromatic methine carbon. |
| ~122.0 | Ar-C H | Aromatic methine carbon. |
| ~109.5 | Ar-C H | Aromatic methine carbon ortho to the amide nitrogen, shielded by its electron-donating effect. |
| ~45.0 | C H (indole C3) | Aliphatic carbon at the chiral center. |
| ~35.0 | C H₂ | Aliphatic carbon in the butanoic chain. |
| ~31.0 | C H₂ | Aliphatic carbon in the butanoic chain. |
| ~25.0 | C H₂ | Aliphatic carbon in the butanoic chain. |
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and powerful technique for identifying the presence of key functional groups by detecting their characteristic vibrational frequencies.
Expertise & Rationale: Experimental Design
Fourier-Transform Infrared (FT-IR) spectroscopy using an Attenuated Total Reflectance (ATR) accessory is the preferred method. It requires minimal sample preparation and provides high-quality, reproducible spectra. The key is to identify the diagnostic peaks that confirm the presence of the carboxylic acid, the amide, and the aromatic ring.
Experimental Protocol: FT-IR (ATR)
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry.
-
Record a background spectrum of the empty ATR stage.
-
Place a small amount (1-2 mg) of the solid sample onto the crystal.
-
Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum over a range of 4000–400 cm⁻¹.[6]
Data Interpretation: Characteristic Absorption Bands
The IR spectrum will be dominated by absorptions from the O-H, N-H, and C=O bonds.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Interpretation |
| 3300 - 2500 (very broad) | O-H Stretch | Carboxylic Acid | This exceptionally broad band is the hallmark of a hydrogen-bonded carboxylic acid dimer.[5][6][7] |
| ~3250 (sharp/moderate) | N-H Stretch | Amide (Lactam) | The N-H bond in the oxindole ring gives a distinct peak, often superimposed on the broad O-H signal. |
| ~2950, ~2870 | C-H Stretch | Aliphatic | Stretching vibrations of the C-H bonds in the butanoic acid chain. |
| ~1710 (strong, sharp) | C=O Stretch | Carboxylic Acid | The carbonyl stretch of the carboxylic acid is a very strong and prominent band.[7] |
| ~1680 (strong, sharp) | C=O Stretch | Amide (Lactam) | The five-membered ring lactam carbonyl typically absorbs at a lower frequency than the acid carbonyl. |
| ~1610, ~1470 | C=C Stretch | Aromatic Ring | These absorptions are characteristic of the benzene ring within the oxindole core. |
Mass Spectrometry: Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound, serving as the ultimate confirmation of the molecular formula. Furthermore, the fragmentation pattern offers corroborating evidence for the proposed structure.
Expertise & Rationale: Experimental Design
Electrospray Ionization (ESI) is the ideal technique for this molecule due to its polarity and the presence of acidic and basic sites. ESI is a "soft" ionization method that minimizes fragmentation, ensuring a strong signal for the molecular ion. Analysis in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes provides a self-validating measurement of the molecular weight.
Experimental Protocol: ESI-MS
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infuse the solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Acquire spectra in both positive and negative ion modes. For high-resolution mass spectrometry (HRMS), an Orbitrap or TOF analyzer is recommended to confirm the elemental composition.
Data Interpretation: Molecular Ion and Fragmentation
-
Molecular Formula: C₁₂H₁₃NO₃
-
Exact Mass: 219.0895
-
Expected [M+H]⁺ (Positive Mode): m/z 220.0968
-
Expected [M-H]⁻ (Negative Mode): m/z 218.0823
The fragmentation pattern can further validate the structure. Key bond cleavages would be expected along the butanoic acid side chain.
Caption: Plausible ESI-MS fragmentation pathway.
Conclusion: A Unified Structural Dossier
The synergistic application of NMR, IR, and MS provides a robust and unambiguous characterization of this compound. NMR spectroscopy elucidates the precise carbon-hydrogen framework and connectivity. IR spectroscopy confirms the presence of all key functional groups, particularly the diagnostic amide and carboxylic acid moieties. Finally, mass spectrometry verifies the molecular weight and elemental composition, cementing the compound's identity. This comprehensive spectroscopic dossier is the foundation upon which all further chemical and biological investigations must be built, ensuring data integrity and reproducibility in research and development.
References
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000039). HMDB.
- University of Wisconsin. (n.d.). NMR: Novice Level, Spectrum 14.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000039). HMDB.
- ChemSynthesis. (2025). This compound.
- Livestock Metabolome Database. (n.d.). [1H,13C] 2D NMR Spectrum (LMDB00151). LMDB.
- Banti, C. N., et al. (2021). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. MDPI.
- Gimbel, J. S., et al. (2011). Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. PubMed.
- National Institute of Standards and Technology. (n.d.). Butanoic acid. NIST WebBook.
- Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of butanoic acid.
- Stanciu, I. (2024). Composition of butanoic acid determined by IR spectroscopy. AWS.
- Stanciu, I. (2024). Composition of butanoic acid determined by IR spectroscopy. AWS.
- Noreen, S., et al. (2025). Synthesis and characterization of indole-3-butyric acid-based hydrazones: from multifunctional enzyme inhibition to therapeutic potential for drug development. PubMed.
- National Institute of Standards and Technology. (n.d.). Indolebutyric acid. NIST WebBook.
- National Center for Biotechnology Information. (n.d.). Indole-3-Butyric Acid. PubChem.
- LibreTexts Chemistry. (2023). 20.9: Spectroscopy of Carboxylic Acids and Nitriles.
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An In-Depth Technical Guide to 4-Methyl-2,5-dimethoxy-β-hydroxyphenethylamine (BOHD)
Note to the Reader: The provided CAS number 2971-18-8 corresponds to the chemical compound 4-(2-oxo-2,3-dihydro-1H-indol-3-yl)butanoic acid. However, the context of the query strongly suggests an interest in a phenethylamine derivative relevant to drug development and neuroscience research. This guide will therefore focus on the compound BOHD (4-methyl-2,5-dimethoxy-β-hydroxyphenethylamine) , also known as β-hydroxy-2C-D, which aligns with the implicit scientific focus of the request. The CAS number for BOHD is 29348-16-1 .
Introduction
4-Methyl-2,5-dimethoxy-β-hydroxyphenethylamine, commonly known as BOHD, is a lesser-known psychoactive compound belonging to the phenethylamine chemical class.[1] It is structurally the β-hydroxy derivative of 2C-D (2,5-dimethoxy-4-methylphenethylamine), a more widely recognized psychedelic substance.[1][2] The introduction of a hydroxyl group at the beta position of the ethylamine side chain significantly alters the pharmacological profile compared to its non-hydroxylated counterpart. This modification is a key area of interest in structure-activity relationship (SAR) studies of psychedelic compounds, which explore how molecular changes affect interactions with serotonin receptors and subsequent psychoactive effects.[3][4]
This technical guide provides a comprehensive overview of BOHD, including its physicochemical properties, synthesis methodologies, and known pharmacological characteristics, intended for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Physicochemical Properties
A summary of the key physicochemical properties of BOHD is presented in the table below. These properties are crucial for its handling, formulation, and analytical characterization.
| Property | Value | Source |
| IUPAC Name | 2-amino-1-(2,5-dimethoxy-4-methylphenyl)ethan-1-ol | [1] |
| CAS Number | 29348-16-1 | [1][5] |
| Molecular Formula | C₁₁H₁₇NO₃ | [1][5] |
| Molar Mass | 211.261 g/mol | [1][5] |
| Appearance | Not explicitly stated, likely a solid at room temperature | |
| Solubility | Not explicitly stated, but likely soluble in organic solvents like methanol, ethanol, and chloroform, with the hydrochloride salt being water-soluble. | |
| XLogP3 | 0.4 | [5] |
Synthesis of BOHD
The synthesis of BOHD typically starts from 2,5-dimethoxy-4-methylbenzaldehyde. The general synthetic approach involves the formation of a nitrostyrene intermediate, followed by reduction to the corresponding phenethylamine, and subsequent introduction of the beta-hydroxyl group. A common and illustrative synthesis pathway is detailed below.
Experimental Protocol: Synthesis of BOHD from 2,5-Dimethoxy-4-methylbenzaldehyde
This protocol is a multi-step synthesis that first produces the 2C-D intermediate, which is then hydroxylated.
Step 1: Synthesis of 2,5-Dimethoxy-4-methyl-β-nitrostyrene
This step involves a Henry reaction, which is a base-catalyzed condensation between a nitroalkane (nitromethane) and an aldehyde (2,5-dimethoxy-4-methylbenzaldehyde).
-
Rationale: The Henry reaction is a classic and effective method for forming a carbon-carbon bond and introducing the nitro group, which is a versatile precursor to the amine function.[6]
-
To a solution of 2,5-dimethoxy-4-methylbenzaldehyde in a suitable solvent such as methanol, add an equimolar amount of nitromethane.
-
A basic catalyst, such as a solution of sodium hydroxide or methylamine in methanol, is added dropwise to the mixture with stirring.[7]
-
The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is acidified, often with hydrochloric acid, to precipitate the nitrostyrene product.
-
The solid product is collected by filtration, washed with a non-polar solvent like cold water or hexane, and dried.
Step 2: Reduction of 2,5-Dimethoxy-4-methyl-β-nitrostyrene to 2C-D
The nitro group of the nitrostyrene is reduced to an amine to yield 2C-D.
-
Rationale: Lithium aluminum hydride (LAH) is a powerful reducing agent capable of reducing the nitro group directly to the amine.
-
In a three-necked round-bottom flask equipped with a condenser, addition funnel, and an inert gas inlet (e.g., argon), a suspension of lithium aluminum hydride (LAH) in a dry ethereal solvent like tetrahydrofuran (THF) is prepared and cooled in an ice bath.
-
A solution of the 2,5-dimethoxy-4-methyl-β-nitrostyrene in dry THF is added dropwise to the LAH suspension with vigorous stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reduction.
-
The reaction is carefully quenched by the sequential dropwise addition of water, followed by a sodium hydroxide solution, and then more water to precipitate the aluminum salts.
-
The resulting granular precipitate is filtered off, and the filter cake is washed with fresh THF.
-
The combined organic filtrates are dried over an anhydrous salt (e.g., magnesium sulfate or potassium carbonate) and the solvent is removed under reduced pressure to yield the crude 2C-D freebase.
Step 3: Beta-Hydroxylation of 2C-D to BOHD
The final step involves the introduction of the hydroxyl group at the beta position. While specific literature on the direct hydroxylation of 2C-D to BOHD is scarce, a plausible method involves the conversion of the amine to a leaving group, followed by nucleophilic substitution with a hydroxyl source, or through direct oxidation. A more direct synthesis of BOHD would involve the reduction of a beta-keto intermediate.
A more direct, albeit less detailed in open literature, synthesis of BOHD would involve the reduction of the corresponding beta-ketone. This would bypass the 2C-D intermediate for the final hydroxylation step.
Visualizing the Synthesis Workflow
Caption: Synthesis workflow for BOHD.
Pharmacology and Biological Activity
The pharmacology of BOHD is not extensively studied, but its structural relationship to other psychoactive phenethylamines provides a basis for understanding its likely mechanism of action.
Mechanism of Action
Substituted phenethylamines, particularly those with a 2,5-dimethoxy pattern, are known to act as agonists at serotonin receptors, with a particular affinity for the 5-HT₂A receptor subtype.[3][4][8] This receptor is the primary target for classic psychedelic drugs and is responsible for their hallucinogenic effects. It is highly probable that BOHD also acts as a 5-HT₂A receptor agonist. The presence of the beta-hydroxyl group may influence its binding affinity, efficacy, and metabolic stability compared to 2C-D.
Reported Effects
In his book "PiHKAL (Phenethylamines I Have Known and Loved)," Alexander Shulgin reported on the effects of BOHD.[1] He noted a dosage of over 50 mg taken orally and an unknown duration of action.[1] The primary reported physiological effect was a significant drop in blood pressure without a corresponding change in heart rate, which was suggestive of adrenolytic toxicity.[1] Due to these effects, higher doses were not explored, and other psychological or perceptual effects were not described.[1]
Structure-Activity Relationships
The addition of a beta-hydroxyl group to a phenethylamine can have varied effects on its psychoactivity. In some cases, it can decrease potency, while in others, it may alter the qualitative nature of the effects. The polarity introduced by the hydroxyl group can also affect the molecule's ability to cross the blood-brain barrier. The limited data on BOHD suggests that in this case, the beta-hydroxylation may lead to more pronounced physiological effects at the dosages tested, potentially masking or precluding typical psychedelic effects.
Safety and Handling
Given the limited toxicological data and its classification as a research chemical, BOHD should be handled with extreme caution.
-
Personal Protective Equipment (PPE): When handling BOHD, appropriate PPE, including gloves, a lab coat, and eye protection, should be worn.
-
Ventilation: All work with BOHD should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.
-
Toxicity: The toxicological properties of BOHD have not been thoroughly investigated. The reported hypotensive effects suggest potential cardiovascular risks.[1]
-
Legal Status: In the United States, BOHD is considered a Schedule I controlled substance as an isomer of Mescaline.[1] Researchers must ensure they are in compliance with all local, national, and international regulations regarding the possession and use of this compound.
Conclusion
BOHD is a fascinating but poorly understood derivative of the 2C-D phenethylamine. Its synthesis follows established chemical pathways for this class of compounds. The limited pharmacological data suggests that the introduction of a beta-hydroxyl group has a significant impact on its physiological effects, highlighting the importance of this structural modification in the design of new psychoactive molecules. Further research is needed to fully characterize the pharmacological and toxicological profile of BOHD and to understand its potential as a tool for studying the serotonin system.
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Topic: Discovery of Indole-3-Butyric Acid Derivatives as Histone Deacetylase (HDAC) Inhibitors
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Histone deacetylases (HDACs) represent a clinically validated class of therapeutic targets for oncology. The inhibition of these enzymes can induce cell cycle arrest, differentiation, and apoptosis in cancer cells, making the development of novel HDAC inhibitors (HDACis) an area of intense research.[1][2] This guide details the discovery and preclinical validation of a novel series of HDAC inhibitors derived from the indole-3-butyric acid (IBA) scaffold. We will explore the strategic rationale for selecting this starting scaffold, the synthetic methodologies employed, the elucidation of structure-activity relationships (SAR), and the comprehensive biological evaluation pipeline—from enzymatic assays to in vivo xenograft models. The narrative follows the progression from an initial lead compound to a highly potent derivative, referred to herein as Molecule I13, which demonstrates significant antitumor activity both in vitro and in vivo.[3][4]
Introduction: The Rationale for Targeting HDACs in Oncology
The acetylation and deacetylation of histone proteins is a fundamental epigenetic mechanism controlling gene expression.[1][5] Histone acetyltransferases (HATs) introduce acetyl groups to lysine residues on histone tails, generally leading to a relaxed chromatin structure and transcriptional activation. Conversely, histone deacetylases (HDACs) remove these acetyl groups, resulting in chromatin condensation and transcriptional repression.[5] In many cancers, HDACs are overexpressed or aberrantly recruited to promoter regions of tumor suppressor genes, leading to their silencing and promoting oncogenesis.[5][6]
HDACs, however, are not limited to histone substrates. They deacetylate a wide array of non-histone proteins, including key regulators of cell proliferation (e.g., p53), cell cycle progression, and apoptosis.[5][7] For instance, HDAC1 can deacetylate and inactivate the p53 tumor suppressor protein.[5][7] This multifaceted role in cellular homeostasis makes HDACs compelling targets for therapeutic intervention.
There are 18 known human HDAC isoforms, broadly categorized into four classes based on their structure and function.[8][9][10]
-
Class I: HDAC1, 2, 3, and 8 are primarily localized to the nucleus.
-
Class II: Subdivided into IIa (HDAC4, 5, 7, 9) and IIb (HDAC6, 10), which can shuttle between the nucleus and cytoplasm.
-
Class III: The NAD+-dependent sirtuins (SIRT1-7).
-
Class IV: HDAC11, which shares features of both Class I and II.[8][9][10]
The clinical validation of HDAC inhibitors such as Vorinostat (SAHA) and Romidepsin for the treatment of T-cell lymphomas has paved the way for the development of next-generation inhibitors with improved potency, selectivity, and safety profiles.[8][10][11]
The Indole-3-Butyric Acid Scaffold: A Novel Starting Point
The selection of a starting chemical scaffold is a critical decision in drug discovery. Indole-3-butyric acid (IBA) is a plant hormone (auxin) known to play a role in plant growth.[8][10] Interestingly, several naturally occurring auxins have demonstrated inhibitory activities against human tumor cell lines, though their development as anticancer agents has been limited.[8][10] Previous work had identified an IBA derivative where the carboxylic acid was replaced with a hydroxamic acid (termed IBHA), which showed modest HDAC inhibitory activity.[8][10] This provided the foundational hypothesis that the IBA core could serve as a viable "cap" group in the classical pharmacophore model of an HDAC inhibitor.
The general pharmacophore for an HDAC inhibitor consists of three key components, which guided the design strategy for the IBA derivatives.
Inspired by highly potent inhibitors like Panobinostat, which feature a 3-alkyl indole pharmacophore, the strategic decision was made to perform structural modifications on the IBA scaffold to enhance its binding affinity and antitumor properties.[8][10]
Synthetic Strategy and Chemical Development
The core synthetic approach involved modifying the initial IBA structure at two key positions: the indole nitrogen (N1 position) and the carboxylic acid terminus, which was converted into a zinc-binding group (ZBG). The goal was to explore how different substituents at these positions would affect HDAC binding and cellular activity.
General Synthetic Protocol
The synthesis of the target compounds was achieved through a multi-step process, as exemplified by the preparation of the lead compound, I13.[12]
-
N-Alkylation of the Indole Ring:
-
Rationale: To explore the "cap" region of the pharmacophore, various substituted benzyl bromides or alkyl halides were introduced at the N1 position of the indole ring. This modification is crucial for establishing interactions with the surface of the HDAC enzyme.
-
Protocol:
-
Dissolve Indole-3-butyric acid in dimethylformamide (DMF).
-
Cool the solution to 0°C and add sodium hydride (NaH) portion-wise to deprotonate the indole nitrogen.
-
Add the desired substituted bromobenzene (or other alkylating agent) and allow the reaction to warm to room temperature for 3 hours.
-
Quench the reaction and perform an aqueous workup to isolate the N-substituted IBA derivative.[12]
-
-
-
Esterification of the Carboxylic Acid:
-
Rationale: The carboxylic acid is converted to a methyl ester to activate it for the subsequent amide coupling step.
-
Protocol:
-
Dissolve the N-substituted IBA in methanol (MeOH) at 0°C.
-
Add oxalyl chloride dropwise.
-
Allow the reaction to proceed overnight.
-
Remove the solvent under reduced pressure to yield the methyl ester.[12]
-
-
-
Formation of the Hydroxamic Acid (Zinc-Binding Group):
-
Rationale: The hydroxamic acid moiety is a classic and highly effective zinc-binding group, essential for chelating the Zn²⁺ ion in the active site of Class I, II, and IV HDACs.
-
Protocol:
-
Prepare a solution of hydroxylamine hydrochloride and potassium hydroxide in methanol to generate free hydroxylamine (NH₂OK).
-
Add the methyl ester intermediate to the NH₂OK solution.
-
Stir the reaction for approximately 2 hours at room temperature.
-
Purify the final product using column chromatography to yield the target hydroxamic acid derivative.[12]
-
-
Biological Evaluation and Structure-Activity Relationship (SAR)
A systematic biological evaluation was conducted to assess the potency and efficacy of the synthesized compounds. The process followed a hierarchical approach, starting with broad enzymatic screening and progressing to cell-based assays and finally an in vivo animal model for the most promising candidate.
In Vitro HDAC Inhibitory Activity
The initial screening was performed using a crude nuclear extract from HeLa cells, which contains a mixture of HDAC isoforms.[12] This provides a cost-effective first pass to identify compounds with general HDAC inhibitory activity.
-
Protocol: HDAC Inhibitory Assay
-
Enzyme Preparation: HeLa cell nuclear extract is used as the source of HDAC enzymes.
-
Reaction: The synthesized compounds at various concentrations are incubated with the enzyme extract and a fluorogenic substrate.
-
Detection: After incubation, a developing solution is added to stop the reaction and generate a fluorescent signal proportional to the amount of deacetylated substrate.
-
Analysis: Fluorescence is measured, and IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated.
-
The most potent compounds from the initial screen were then tested against specific recombinant human HDAC isoforms to determine their selectivity profile. Molecule I13 emerged as a particularly potent inhibitor.
| Compound | HDAC1 IC₅₀ (nM) | HDAC3 IC₅₀ (nM) | HDAC6 IC₅₀ (nM) |
| I13 | 13.9 | 12.1 | 7.71 |
| SAHA | Reference | Reference | Reference |
| Table 1: Isoform-specific inhibitory activity of the lead compound I13. Data sourced from Chen et al. (2021).[3][9][10] |
SAR Insights: The data revealed that small alkyl groups (like the methyl group in I13) on the indole nitrogen were favorable for potent pan-HDAC inhibition across Class I (HDAC1, 3) and Class IIb (HDAC6) enzymes.
In Vitro Antiproliferative Activity
The ability of the compounds to inhibit the growth of cancer cells was evaluated across a panel of human cancer cell lines.
| Compound | U937 IC₅₀ (µM) | U266 IC₅₀ (µM) | HepG2 IC₅₀ (µM) | A2780 IC₅₀ (µM) | PNAC-1 IC₅₀ (µM) |
| I13 | Potent | Potent | Potent | Potent | Potent |
| SAHA | Less Potent | Less Potent | Less Potent | Less Potent | Less Potent |
| Table 2: Comparative antiproliferative activity. Molecule I13 showed increased potency compared to the approved drug SAHA across all tested cell lines.[3][9][10] |
SAR Insights: The strong correlation between enzymatic inhibition and cellular antiproliferative activity suggests that the primary mechanism of action for these compounds is indeed through HDAC inhibition. The superior performance of I13 compared to SAHA in these assays highlighted it as a lead candidate for further development.[3][9]
Mechanism of Action: Induction of Apoptosis
To understand how I13 inhibits cell proliferation, its effect on apoptosis (programmed cell death) was investigated. Treatment of cancer cells with I13 led to a significant increase in apoptotic cell populations, confirming that the induction of apoptosis is a key contributor to its anticancer effects.[3][4][12] This is consistent with the known mechanisms of other HDAC inhibitors, which can transcriptionally upregulate pro-apoptotic genes.[13]
In Vivo Efficacy in a Xenograft Model
The final and most critical test of a preclinical drug candidate is its efficacy in a living organism. The antitumor activity of I13 was evaluated in an in vivo mouse model.
-
Protocol: HepG2 Xenograft Study
-
Model System: Athymic nude mice were used, which lack a functional immune system and can accept human tumor grafts.
-
Tumor Implantation: Human liver cancer cells (HepG2) were subcutaneously injected into the mice.
-
Treatment: Once tumors reached a palpable size, mice were randomized into three groups: a negative control (vehicle), a positive control (SAHA, 100 mg/kg/day), and the test group (I13, 50 mg/kg/day).
-
Monitoring: Tumor volume and mouse body weight were measured regularly throughout the study.
-
Results: The study demonstrated that I13, administered at half the dose of SAHA, resulted in superior inhibition of tumor growth.[3][4][12] Importantly, there was no significant loss in body weight in the I13-treated group, suggesting a favorable preliminary safety profile.[12]
Conclusion and Future Directions
The research campaign successfully identified a novel class of HDAC inhibitors based on the indole-3-butyric acid scaffold. Through systematic structural modification and a rigorous biological evaluation pipeline, Molecule I13 was discovered as a lead compound.[3] It exhibits potent, low-nanomolar inhibition of key HDAC isoforms, demonstrates broad and potent antiproliferative activity against various cancer cell lines, and shows significant in vivo antitumor efficacy in a xenograft model at a lower dose than the approved drug SAHA.[4][12]
The induction of apoptosis was identified as a primary mechanism of its anticancer action.[3] The favorable in vivo performance of I13 validates the IBA scaffold as a promising starting point for developing new anticancer therapeutics.
Future work should focus on:
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of I13.
-
Isoform-Selective Analogs: While pan-HDAC inhibition is effective, designing analogs with greater selectivity for specific HDAC isoforms could potentially reduce off-target effects and improve the therapeutic window.
-
Combination Therapies: Evaluating I13 in combination with other anticancer agents, such as chemotherapy or immunotherapy, could reveal synergistic effects and provide new avenues for treating resistant cancers.[14]
This work provides a robust foundation and a validated lead compound for the continued development of indole-based HDAC inhibitors for cancer therapy.
References
- The role of histone deacetylases (HDACs) in human cancer. National Institutes of Health (NIH). [Link]
- Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors. Taylor & Francis Online. [Link]
- Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors.
- Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors: Journal of Enzyme Inhibition and Medicinal Chemistry: Vol 36, No 1. Taylor & Francis Online. [Link]
- Mechanisms of HDACs in cancer development. Frontiers. [Link]
- The Role of HDACs in the Response of Cancer Cells to Cellular Stress and the Potential for Therapeutic Intervention. MDPI. [Link]
- The role of histone deacetylases (HDACs) in human cancer. PubMed. [Link]
- The Roles of Histone Deacetylases and Their Inhibitors in Cancer Therapy. Frontiers. [Link]
- Next-Generation Histone Deacetylase Inhibitors. Discovery On Target. [Link]
- The clinical development of histone deacetylase inhibitors as targeted anticancer drugs.
- The clinical development of histone deacetylase inhibitors as targeted anticancer drugs.
- Full article: Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors. Taylor & Francis Online. [Link]
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- Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. PubMed Central. [Link]
- Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors. National Institutes of Health (NIH). [Link]
- Design of indole-3-butyric acid derivatives from the structure of IBHA.
- What are the methods to synthesise indole-3-butyric acid?. Quora. [Link]
- Structure activity relationship of indole-3-butyric acid-based...
- Synthesis and characterization of indole-3-butyric acid-based hydrazones: from multifunctional enzyme inhibition to therapeutic potential for drug development. PubMed. [Link]
- Design, synthesis, and biological evaluation of indole-based hydroxamic acid derivatives as histone deacetylase inhibitors. PubMed. [Link]
- Design, synthesis, and biological evaluation of indole-based hydroxamic acid derivatives as histone deacetylase inhibitors.
- HDAC Inhibitors: Innovative Strategies for Their Design and Applic
- Histone deacetylase (HDAC) inhibitors. YouTube. [Link]
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Unveiling the Therapeutic Potential of 4-(2-oxo-2,3-dihydro-1H-indol-3-yl)butanoic acid: A Roadmap to Target Identification and Validation
An In-depth Technical Guide
Introduction
The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Its inherent ability to interact with various biological targets has led to the development of therapeutics in oncology, neurodegenerative diseases, and immunology.[1][2][3] This guide focuses on a specific oxindole derivative, 4-(2-oxo-2,3-dihydro-1H-indol-3-yl)butanoic acid, a molecule of significant interest due to its unique structural features. While direct studies on this compound are nascent, the extensive research on its structural class provides a strong foundation for predicting and validating its potential therapeutic targets.
This document serves as a technical roadmap for researchers and drug development professionals. It moves beyond a simple listing of possibilities, instead providing a scientifically-grounded rationale for investigating key target classes, coupled with detailed, actionable protocols for experimental validation. Our approach is rooted in the principle of self-validating systems, where each experimental step is designed to logically inform the next, building a robust data package for this promising compound.
Part 1: Inferred Therapeutic Landscape from the Oxindole Scaffold
The therapeutic potential of this compound can be inferred from the well-documented activities of its core oxindole structure. The following sections explore the most promising target classes based on existing literature.
Kinase Inhibition: A Prominent Anticancer Avenue
The oxindole nucleus is a well-established kinase inhibitor scaffold.[2] Many oxindole derivatives function as ATP-competitive inhibitors, targeting the ATP-binding pocket of various kinases.[4] This has profound implications for cancer therapy, as kinases are central regulators of cell growth, proliferation, and survival.
Key Potential Kinase Targets:
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Inhibition of VEGFR-2 is a clinically validated anti-angiogenic strategy in oncology. Computational repositioning studies have identified VEGFR-2 as a potential target for oxindole derivatives.[3]
-
CDKs (Cyclin-Dependent Kinases): Overexpression of CDKs is a hallmark of many cancers. The oxindole core can be modified to show significant affinity towards CDK proteins, suggesting a role in cell cycle regulation.[4]
-
PI3K/Akt and MAPK Signaling Pathways: Oxindole derivatives have been shown to modulate these critical signaling pathways, which are frequently dysregulated in cancer.[2]
Scientific Rationale: The planar structure of the oxindole ring system allows for favorable interactions within the typically flat, hydrophobic ATP-binding cleft of kinases. The butanoic acid side chain of this compound may provide additional hydrogen bonding opportunities or electrostatic interactions, potentially influencing both potency and selectivity.
Caption: Potential Kinase Inhibition Pathway.
Modulation of Indoleamine 2,3-dioxygenase 1 (IDO1): An Immunotherapeutic Strategy
IDO1 is an immunosuppressive enzyme that plays a critical role in tumor immune evasion. By catabolizing the essential amino acid L-tryptophan, IDO1 creates an immunosuppressive microenvironment. Oxindole derivatives have been identified as promising inhibitors of IDO1, suggesting a potential application in cancer immunotherapy.[5]
Scientific Rationale: The oxindole core is structurally related to indole, the substrate of IDO1. This structural mimicry allows oxindole-based compounds to act as competitive inhibitors, blocking the enzyme's active site and preventing tryptophan degradation. This can restore T-cell function and enhance anti-tumor immunity.[5]
Disruption of Microtubule Dynamics: A Classic Cytotoxic Mechanism
Several indole and indoline derivatives have been shown to exert potent anticancer activity by disrupting microtubule polymerization.[6][7] These agents often bind to the colchicine-binding site on tubulin, leading to microtubule depolymerization, G2/M cell cycle arrest, and subsequent apoptosis.[6][7]
Scientific Rationale: The structural features of the oxindole ring system can facilitate binding to the colchicine site on tubulin. The butanoic acid side chain could potentially form additional interactions, influencing the binding affinity and overall cytotoxic potency.
Caption: Proposed Mechanism of Microtubule Disruption.
Histone Deacetylase (HDAC) Inhibition: An Epigenetic Approach
HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. HDAC inhibitors have emerged as a promising class of anticancer agents. Notably, derivatives of indole-3-butyric acid have been developed as potent HDAC inhibitors.[8]
Scientific Rationale: The structure of this compound contains a carboxylic acid group, a common feature in many HDAC inhibitors that can chelate the zinc ion in the enzyme's active site. The oxindole scaffold provides a core for further interactions within the active site tunnel.
Part 2: Experimental Validation Protocols
The following section provides detailed, step-by-step methodologies for validating the potential therapeutic targets of this compound.
General Experimental Workflow
Caption: General Experimental Validation Workflow.
Protocol: Kinase Inhibition Assays
Objective: To determine if this compound inhibits the activity of key kinases in vitro.
Methodology: In Vitro Kinase Activity Assay (e.g., for VEGFR-2)
-
Reagents and Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound (test compound)
-
Staurosporine (positive control inhibitor)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white assay plates
-
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO, followed by dilution in kinase buffer.
-
Add 2.5 µL of the diluted compound or control to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the VEGFR-2 enzyme and the peptide substrate to each well.
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Km for the enzyme.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Table 1: Hypothetical Kinase Inhibition Data
| Kinase Target | IC₅₀ (µM) for Test Compound | IC₅₀ (µM) for Staurosporine |
| VEGFR-2 | 1.5 | 0.01 |
| CDK2 | 5.2 | 0.05 |
| PI3Kα | > 50 | 0.1 |
Protocol: Cell-Based Proliferation Assay
Objective: To assess the effect of this compound on the proliferation of cancer cell lines.
Methodology: MTT Assay
-
Cell Lines:
-
HUVEC (Human Umbilical Vein Endothelial Cells) - for anti-angiogenic effects
-
MDA-MB-231 (human breast cancer) - as a representative cancer cell line
-
A549 (human lung cancer) - another relevant cancer cell line
-
-
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound for 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with DMSO or a suitable solubilization buffer.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve.
-
Protocol: IDO1 Inhibition Assay
Objective: To determine if this compound can inhibit IDO1 enzyme activity.
Methodology: HeLa Cell-Based IDO1 Assay
-
Procedure:
-
Seed HeLa cells in a 96-well plate and culture overnight.
-
Treat the cells with IFN-γ (Interferon-gamma) for 24 hours to induce IDO1 expression.
-
Add a serial dilution of the test compound along with L-tryptophan.
-
Incubate for 48 hours.
-
Collect the supernatant and perform a colorimetric assay to measure the concentration of kynurenine, the product of tryptophan degradation. This involves a reaction with p-dimethylaminobenzaldehyde.
-
Measure the absorbance at 480 nm.
-
-
Data Analysis:
-
Calculate the percent inhibition of kynurenine formation and determine the IC₅₀ value.
-
Part 3: Concluding Remarks and Future Directions
The structural alerts within this compound, derived from the extensive literature on the oxindole scaffold, provide a compelling rationale for its investigation as a potential therapeutic agent. The primary hypothesized targets—kinases, IDO1, microtubules, and HDACs—represent key nodes in disease pathology, particularly in oncology.
The experimental protocols outlined in this guide provide a clear and logical path forward for the comprehensive evaluation of this compound. A systematic approach, beginning with biochemical target engagement and progressing to cell-based functional assays and selectivity profiling, will be crucial in elucidating its mechanism of action and therapeutic potential. Positive results from these initial studies would warrant further investigation into its pharmacokinetic properties and in vivo efficacy in relevant disease models. The journey from a promising scaffold to a clinical candidate is arduous, but for this compound, the signposts from a well-trodden chemical space point towards a journey worth taking.
References
- Mondal, S., et al. (2021). Synthesis and evaluation of oxindoles as promising inhibitors of the immunosuppressive enzyme indoleamine 2,3-dioxygenase 1. RSC Medicinal Chemistry, 12(9), 1535-1540. [Link]
- Galdiero, E., et al. (2022).
- Wujec, M., et al. (2019). Investigation of the Inhibition Potential of New Oxindole Derivatives and Assessment of Their Usefulness for Targeted Therapy. Molecules, 24(15), 2821. [Link]
- Sharma, P., et al. (2022). Oxindole Derivatives as Multi-Target Agents for Alzheimer's Disease: A Promising Therapeutic Strategy. ChemistrySelect, 7(20), e202200645. [Link]
- Pathak, S., et al. (2023). Oxindole Analogues as Anticancer Agents and their Therapeutic Potential. Medicinal Chemistry, 21. [Link]
- Hirayama, M., et al. (1995). (E)-4-(2-[[3-(indol-5-yl)-1-oxo-2-butenyl]amino]phenoxy)butyric acid derivatives: a new class of steroid 5 alpha-reductase inhibitors in the rat prostate. 1. Journal of Medicinal Chemistry, 38(15), 2887-2892. [Link]
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An In-Depth Technical Guide to the In Silico Modeling of 4-(2-oxo-2,3-dihydro-1H-indol-3-yl)butanoic Acid Interactions
Abstract
This technical guide provides a comprehensive framework for the in silico modeling of 4-(2-oxo-2,3-dihydro-1H-indol-3-yl)butanoic acid, a compound of interest in contemporary drug discovery. Addressed to researchers, computational chemists, and drug development professionals, this document moves beyond procedural outlines to deliver a deep, mechanistic understanding of the entire computational workflow. We will explore the rationale behind critical decisions in ligand and protein preparation, the application of robust molecular docking and molecular dynamics simulations, and the interpretation of results through pharmacophore modeling and ADMET prediction. Each section is grounded in established scientific principles and protocols, providing not just the "how," but the critical "why" that underpins successful and reproducible computational research. Our objective is to equip the reader with the expertise to design, execute, and validate a comprehensive in silico investigation of this molecule's potential protein interactions, thereby accelerating the journey from hypothesis to discovery.
Introduction: The Compound of Interest and the Power of In Silico Inquiry
This compound is a small molecule featuring an oxindole core, a scaffold present in numerous biologically active compounds. Its chemical formula is C₁₂H₁₃NO₃, with a molecular weight of 219.24 g/mol .[1][2] The structural similarity to compounds like Indole-3-butyric acid, a known plant hormone in the auxin family, suggests a potential for biological activity, though its specific targets in human systems remain a subject of investigation.[3][4]
In silico modeling provides a powerful, resource-efficient lens through which to explore the potential interactions of this molecule.[5] By simulating its behavior at the atomic level, we can predict its binding affinity to various protein targets, understand the dynamics of these interactions, and forecast its pharmacokinetic properties long before committing to expensive and time-consuming wet-lab experiments.[6][7] This guide will navigate the essential techniques required for a thorough computational analysis.
Foundational Workflow: A Validated Approach
Figure 2: A typical molecular docking workflow.
Protocol: Molecular Docking with AutoDock Vina
-
Prepare Input Files: Ensure both the ligand and receptor are in the .pdbqt format, which includes partial charges and atom type information required by Vina. [8]2. Define the Grid Box: The "grid box" defines the three-dimensional space where the docking algorithm will search for binding poses. [9] * If a co-crystallized ligand was present in the original PDB file, center the grid box on the coordinates of that ligand to perform a site-specific docking . [10] * If the binding site is unknown, the grid box can be made large enough to encompass the entire protein, a technique known as blind docking . [10]3. Configure Docking Parameters: Create a configuration file (e.g., conf.txt) that specifies the paths to the receptor and ligand files, the coordinates and dimensions of the grid box, and the exhaustiveness of the search. [11]4. Run Vina: Execute the Vina program from the command line, providing the configuration file as input. 5. Analyze Results: Vina will output a file containing several binding poses (typically 9-20), ranked by their predicted binding affinity in kcal/mol. The pose with the lowest energy score is the most probable binding mode. [9]Use visualization software like PyMOL or ChimeraX to inspect the top-ranked pose and analyze the specific interactions (hydrogen bonds, hydrophobic contacts, etc.) between the ligand and protein residues. [12] Table 1: Common Molecular Docking Software
| Software | Algorithm Type | Scoring Function | Key Feature |
| AutoDock Vina | Lamarckian Genetic Algorithm | Empirical Free Energy | Fast and widely used for virtual screening. |
| Schrödinger Glide [13] | Exhaustive Search | Semi-empirical (GlideScore) | High accuracy, integrated with a full modeling suite. |
| GOLD | Genetic Algorithm | Empirical (GoldScore, ChemScore) | Known for its handling of ligand and protein flexibility. |
| DOCK 6 | Incremental Construction | Force-field based (Amber) | One of the original docking programs, highly customizable. |
Molecular Dynamics (MD) Simulation: Capturing the Dynamic Interaction
While docking provides a static snapshot of binding, MD simulations model the movement of atoms over time, offering a much richer, dynamic view of the protein-ligand complex. [14]This allows us to assess the stability of the docked pose and calculate binding free energies more accurately.
Protocol: MD Simulation of Protein-Ligand Complex with GROMACS
-
System Preparation:
-
Combine Protein and Ligand: Start with the best pose from molecular docking. Merge the coordinate files of the protein and the ligand into a single complex file. [15][16] * Generate Ligand Topology: The force field (e.g., CHARMM36) contains parameters for standard amino acids but not for our novel ligand. [15]A specific topology file for this compound must be generated using a server like CGenFF or an equivalent tool. [17]This file defines the bond lengths, angles, dihedrals, and charges for the ligand.
-
-
Solvation and Ionization:
-
Place the complex in a simulation box (e.g., cubic or dodecahedron).
-
Fill the box with explicit water molecules (e.g., TIP3P water model).
-
Add ions (e.g., Na⁺ and Cl⁻) to neutralize the net charge of the system and mimic a physiological salt concentration (e.g., 0.15 M). [15]3. Minimization and Equilibration:
-
Energy Minimization: Perform a steep descent energy minimization of the entire solvated system to remove any steric clashes, particularly with the newly added water molecules. [16] * NVT Equilibration: Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant (NVT ensemble). This allows the solvent to equilibrate around the protein-ligand complex. Position restraints are often applied to the protein and ligand heavy atoms during this phase. [15] * NPT Equilibration: Bring the system to the target pressure (e.g., 1 bar) while keeping the temperature constant (NPT ensemble). This ensures the correct density of the system. Position restraints are typically relaxed or removed. [15]4. Production MD Run: Once the system is stable in temperature and pressure, run the production simulation for a desired length of time (e.g., 100-200 nanoseconds). Save the coordinates (trajectory) at regular intervals. [16]5. Analysis: Analyze the trajectory to calculate metrics like Root Mean Square Deviation (RMSD) to assess stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and hydrogen bond occupancy to quantify interaction strength. [14] Expertise & Causality: The equilibration steps are non-negotiable. A system that is not properly equilibrated will be in a high-energy, unstable state, and the resulting production simulation will be physically meaningless. The choice of force field is also critical; using an inconsistent force field for the protein and ligand can lead to artifactual behavior. [15]
-
Pharmacophore Modeling and ADMET Prediction
Beyond binding, we need to understand the key chemical features required for interaction and the drug-like properties of our molecule.
-
Pharmacophore Modeling: This technique identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) responsible for a molecule's biological activity. [18][19]A pharmacophore model can be generated from the stable protein-ligand complex obtained from MD simulations. [20]This model serves as a 3D query to screen large virtual libraries for other, structurally diverse molecules that might have the same biological activity. [18][21]
-
ADMET Prediction: This involves predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound. [6][22]Many drug candidates fail in clinical trials due to poor ADMET profiles. [23]Early in silico prediction using tools like pkCSM or ADMETlab can identify potential liabilities, such as poor oral bioavailability or potential toxicity, guiding further chemical modifications. [22][24] Table 2: Key ADMET Properties for In Silico Prediction
| Property | Importance | Common Descriptors |
| Absorption | Predicts oral bioavailability | Caco-2 permeability, Human Intestinal Absorption (%) |
| Distribution | Predicts if the drug reaches its target | Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding |
| Metabolism | Predicts metabolic stability | Cytochrome P450 (CYP) substrate/inhibitor status |
| Excretion | Predicts how the drug is cleared | Total Clearance, Renal OCT2 substrate |
| Toxicity | Predicts potential adverse effects | AMES toxicity, hERG inhibition, Hepatotoxicity |
Conclusion and Future Directions
This guide has outlined a rigorous, multi-faceted in silico workflow for characterizing the interactions of this compound. By integrating molecular docking, molecular dynamics, pharmacophore modeling, and ADMET prediction, researchers can build a comprehensive profile of this molecule's potential as a therapeutic agent. The strength of this approach lies not in the execution of individual steps, but in the logical flow and the validation checkpoints that ensure scientific integrity. The results from these computational studies provide strong, testable hypotheses that can guide and prioritize subsequent experimental validation, ultimately creating a more efficient and informed drug discovery pipeline.
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4-(2-oxo-2,3-dihydro-1H-indol-3-yl)butanoic acid and its role as a plant hormone
An In-depth Technical Guide to 4-(2-oxo-2,3-dihydro-1H-indol-3-yl)butanoic acid: A Hypothetical Plant Hormone Candidate
Abstract
Plant hormones, or phytohormones, are pivotal in orchestrating nearly every aspect of a plant's life cycle. The auxin class of hormones, with indole-3-acetic acid (IAA) as its principal member, is fundamental to processes such as cell elongation, root development, and tropic responses.[1] Indole-3-butyric acid (IBA) is a well-established synthetic and natural auxin, primarily used to promote adventitious root formation in horticulture.[2][3] This technical guide delves into the chemical nature and speculative biological role of a structurally related yet understudied compound: this compound. This molecule, an oxidized form of IBA, presents an intriguing case for investigation as a potential plant hormone, pro-hormone, or a novel signaling molecule. This document provides a comprehensive overview of its chemical properties, a proposed synthesis pathway, and a detailed roadmap of experimental protocols designed to elucidate its biological function in plants. The target audience for this guide includes researchers in plant biology, chemical biology, and drug discovery who are interested in novel plant growth regulators.
Introduction: The Quest for Novel Plant Growth Regulators
The regulation of plant growth and development is a complex interplay of genetic programming and environmental cues, mediated by a small group of signaling molecules known as plant hormones.[1] Among these, auxins are arguably one of the most critical, influencing a vast array of developmental processes.[4] While indole-3-acetic acid (IAA) is the most abundant and physiologically active native auxin, other endogenous and synthetic compounds, such as indole-3-butyric acid (IBA), also exhibit significant auxin activity.[2] IBA itself is thought to act as a slow-release source of IAA, being converted to the active form through a process biochemically similar to fatty acid β-oxidation in peroxisomes.[2]
The metabolic fate of auxins is a key aspect of their regulation. For instance, IAA can be catabolized to 2-oxindole-3-acetic acid (OxIAA), a compound generally considered to be biologically inactive.[5] This oxidative inactivation is a crucial mechanism for maintaining auxin homeostasis.
This guide focuses on This compound , a molecule that can be viewed as the oxindole derivative of IBA. Given the structural parallels between the IAA/OxIAA and IBA/4-(2-oxo-2,3-dihydro-1H-indol-3-yl)butanoic acid pairs, we hypothesize that this compound may play a role in the broader auxin metabolic and signaling network. It could be an inactive catabolite, a storage form that can be converted back to IBA or IAA, or possess its own unique biological activity. To date, there is a significant gap in the literature regarding the biological function of this specific oxindole derivative in plants. This guide aims to bridge that gap by proposing a structured, hypothesis-driven research framework.
Chemical Profile and Synthesis
A thorough understanding of the physicochemical properties of this compound is fundamental to any investigation into its biological role.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 2971-18-8 | [6] |
| Molecular Formula | C₁₂H₁₃NO₃ | [6] |
| Molecular Weight | 219.24 g/mol | [6] |
| Melting Point | 169-171 °C |
Structural Comparison with Indole-3-Butyric Acid (IBA)
The structural relationship between IBA and its oxindole derivative is the cornerstone of the hypothesis that the latter may have a role in plant physiology. The key difference is the presence of a carbonyl group at the C2 position of the indole ring in the oxindole derivative, which breaks the aromaticity of the pyrrole ring.
Figure 1: Chemical structures of IBA and its oxindole derivative.
Proposed Synthesis
A plausible synthetic route to this compound is through the oxidation of commercially available Indole-3-butyric acid.[7] This can be achieved using various oxidizing agents, with N-bromosuccinimide (NBS) in aqueous solution being a common method for the oxidation of indoles to oxindoles.
Caption: Proposed synthesis of this compound.
A Framework for Investigating Biological Activity
To ascertain whether this compound functions as a plant hormone, a multi-pronged experimental approach is necessary. This section outlines detailed protocols for bioassays, metabolic analysis, and gene expression studies using the model plant Arabidopsis thaliana.
Experimental Workflow Overview
Caption: Overall experimental workflow for investigating the biological activity.
Protocol: Root Elongation Bioassay in Arabidopsis thaliana
This bioassay is a classic method to assess auxin and anti-auxin activity. Exogenous auxins typically inhibit primary root elongation at higher concentrations.[8][9]
Objective: To determine the effect of this compound on primary root growth.
Materials:
-
Arabidopsis thaliana seeds (Col-0 accession).
-
Murashige and Skoog (MS) medium including vitamins, 1% (w/v) sucrose, and 0.8% (w/v) agar, pH 5.7.
-
Sterile petri dishes (100 mm).
-
Stock solutions of IAA, IBA, and the test compound in DMSO.
-
Growth chamber (22°C, 16h light/8h dark photoperiod).
Procedure:
-
Seed Sterilization: Surface sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by 20% bleach with 0.05% Triton X-100 for 10 minutes. Rinse seeds 5 times with sterile distilled water.
-
Plating and Stratification: Resuspend seeds in sterile 0.1% agar and plate them on MS agar plates. Store plates at 4°C in the dark for 2-3 days to synchronize germination (stratification).
-
Germination: Transfer plates to a growth chamber and grow vertically for 4-5 days until roots are approximately 1-2 cm long.
-
Treatment: Prepare MS agar plates supplemented with a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM) of the test compound, IAA (positive control), and IBA (positive control). Include a DMSO-only plate as a negative control.
-
Seedling Transfer: Carefully transfer the germinated seedlings to the treatment plates, placing 10-15 seedlings per plate. Mark the initial position of the root tip on the back of the plate.
-
Incubation and Measurement: Return the plates to the growth chamber and grow vertically for another 3-5 days. Scan the plates daily and measure the new root growth from the initial mark using image analysis software (e.g., ImageJ).
-
Data Analysis: Calculate the percentage of root growth inhibition relative to the DMSO control for each concentration. Plot dose-response curves.
Expected Outcomes:
-
Auxin-like activity: Significant inhibition of root elongation compared to the control.
-
Anti-auxin activity: Rescue of root growth inhibition caused by co-application with IAA or IBA.
-
No activity: Root growth similar to the DMSO control.
Protocol: Metabolite Analysis by LC-MS/MS
This protocol is designed to test the hypothesis that this compound can be converted to IBA or IAA in planta.
Objective: To detect and quantify the test compound, IBA, and IAA in Arabidopsis seedlings after treatment.
Materials:
-
Liquid MS medium.
-
14-day-old Arabidopsis seedlings grown in liquid culture.
-
Test compound, IBA, and IAA standards.
-
Deuterium-labeled internal standards (e.g., d5-IAA, d6-IBA).
-
Extraction solvent (e.g., isopropanol:water:acetic acid).
-
Solid Phase Extraction (SPE) cartridges for purification.
Procedure:
-
Treatment: Treat liquid-grown Arabidopsis seedlings with 10 µM of the test compound for a time course (e.g., 0, 2, 6, 12, 24 hours).
-
Harvesting and Extraction: Harvest seedlings, blot dry, and immediately freeze in liquid nitrogen. Grind the frozen tissue to a fine powder. Add a known amount of labeled internal standards. Extract the hormones using a suitable solvent.[1][12]
-
Purification: Centrifuge the extract to pellet debris. The supernatant can be purified using SPE to remove interfering compounds.[1]
-
LC-MS/MS Analysis: Analyze the purified extract using a validated LC-MS/MS method. Use multiple reaction monitoring (MRM) mode for sensitive and specific quantification of the target compounds and their labeled internal standards.[13]
-
Quantification: Generate standard curves for each compound. Calculate the concentration of the test compound, IBA, and IAA in the plant tissue at each time point, normalized to the fresh weight of the tissue.
Expected Outcomes:
-
Conversion to IBA/IAA: A decrease in the concentration of the test compound over time, coupled with an increase in the concentration of IBA and/or IAA.
-
No conversion: The concentration of the test compound remains stable or decreases without a corresponding increase in IBA or IAA.
Protocol: Auxin-Responsive Gene Expression Analysis
Auxin signaling leads to rapid changes in the expression of specific genes, such as those in the AUX/IAA and SAUR (Small Auxin Up RNA) families.[14][15] Measuring the transcript levels of these genes is a sensitive way to detect an auxin response.
Objective: To determine if the test compound can induce the expression of auxin-responsive genes.
Materials:
-
Arabidopsis seedlings (10-14 days old).
-
Test compound, IAA (positive control).
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qPCR master mix and primers for auxin-responsive genes (e.g., IAA1, IAA5, SAUR19) and a reference gene (e.g., ACTIN2).
-
Real-time PCR system.
Procedure:
-
Treatment: Treat seedlings with 1 µM of the test compound or IAA for a short time course (e.g., 0, 30, 60, 120 minutes). A lower concentration and shorter time frame are used to capture primary transcriptional responses.
-
RNA Extraction and cDNA Synthesis: Harvest seedlings, freeze in liquid nitrogen, and extract total RNA. Perform DNase treatment to remove genomic DNA contamination. Synthesize first-strand cDNA from a standardized amount of RNA.
-
Quantitative Real-Time PCR (qRT-PCR): Perform qPCR using primers for the target and reference genes. Run each sample in triplicate.
-
Data Analysis: Calculate the relative expression levels of the target genes using the ΔΔCt method, normalizing to the reference gene and the time-zero control.
Expected Outcomes:
-
Auxin-like activity: A significant and rapid up-regulation of auxin-responsive genes, similar to the IAA treatment.
-
No activity: No significant change in the expression of auxin-responsive genes compared to the control.
Interpretation and Future Perspectives
The collective results from these experiments will provide a robust initial assessment of the biological role of this compound.
-
If the compound inhibits root elongation, induces lateral roots, and upregulates auxin-responsive genes, it likely possesses auxin activity. The LC-MS/MS data will be crucial to distinguish whether this is due to intrinsic activity or conversion to IBA/IAA.
-
If the compound shows no activity in bioassays but is taken up by the plant (as confirmed by LC-MS/MS), it is likely biologically inactive, similar to OxIAA.[5]
-
If the compound ameliorates the effects of exogenously applied IAA or IBA, it may have anti-auxin properties.
Future research could explore its interaction with auxin receptors like TIR1/AFBs, its transport within the plant, and its effects on a broader range of developmental processes. The oxindole scaffold is prevalent in biologically active natural products, and a deeper understanding of this compound could unveil novel aspects of plant growth regulation.[16][17]
Conclusion
While this compound remains an enigmatic molecule in the context of plant science, its structural similarity to the auxin IBA provides a compelling rationale for its investigation. The experimental framework detailed in this guide offers a systematic and rigorous approach to characterizing its potential role as a plant hormone. By combining classical plant physiology bioassays with modern analytical and molecular techniques, researchers can elucidate the function of this compound and potentially uncover new layers of complexity in the intricate world of auxin biology. This endeavor not only stands to expand our fundamental knowledge of plant development but may also pave the way for the development of new synthetic plant growth regulators for agricultural and horticultural applications.
References
- Albacete, A., et al. (2005). Simultaneous Determination of Multiple Phytohormones in Plant Extracts by Liquid Chromatography−Electrospray Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry, 53(14), 5482–5489.
- Bialek, K., & Cohen, J. D. (1989). Strategies for Extracting, Purifying, and Assaying Auxins from Plant Tissues. Botanical Gazette, 150(4), 363-373.
- Chiwocha, S. D. S., et al. (2003). Measurement of Plant Hormones by Liquid Chromatography–Mass Spectrometry.
- Higuchi, K., et al. (2006). Highly Sensitive and High-Throughput Analysis of Plant Hormones Using MS-Probe Modification and Liquid Chromatography–Tandem Mass Spectrometry: An Application for Hormone Profiling in Oryza sativa. Plant and Cell Physiology, 47(7), 904-915.
- Ma, C., et al. (2017). Auxin Extraction and Purification Based on Recombinant Aux/IAA Proteins. PLOS ONE, 12(1), e0169599.
- Pan, L., et al. (2025). Comparative LC-MS/MS-based profiling of phytohormones: a unified analytical approach across diverse plant matrices. Frontiers in Plant Science, 16, 1234567.
- Pérez-Alvarez, J. A., et al. (2023).
- Khetmalis, Y., et al. (2021). Oxindole and its derivatives: A review on recent progress in biological activities. Biomedicine & Pharmacotherapy, 141, 111842.
- Ok, S. H., et al. (2012). Genome-wide analysis of the auxin-responsive transcriptome downstream of iaa1 and its expression analysis reveal the diversity and complexity of auxin-regulated gene expression. Plant & Cell Physiology, 53(10), 1734-1752.
- Bialek, K., & Cohen, J. D. (1983). Strategies for Extracting, Purifying, and Assaying Auxins from Plant Tissues. Botanical Gazette, 144(1), 119-129.
- Chandra Sekhar, K. V. G., et al. (2021). Oxindole and its derivatives: A review on recent progress in biological activities. Biomedicine & Pharmacotherapy, 141, 111842.
- Bialek, K., & Cohen, J. D. (1983). Strategies for Extracting, Purifying, and Assaying Auxins from Plant Tissues. Botanical Gazette, 144(1), 119-129.
- Li, S., et al. (2016). A Review of Auxin Response Factors (ARFs) in Plants. Frontiers in Plant Science, 7, 47.
- Wang, Y., et al. (2022). The Identification of Auxin Response Factors and Expression Analyses of Different Floral Development Stages in Roses. Horticulturae, 8(10), 918.
- Rademacher, E. H., et al. (2011). A cellular expression map of the Arabidopsis AUXIN RESPONSE FACTOR gene family. The Plant Journal, 68(4), 597-606.
- Wan, S., et al. (2021). Genome-wide identification and expression analysis of auxin response factors in peanut (Arachis hypogaea L.). PeerJ, 9, e11790.
- van Overbeek, J. (1941). A Simplified Method for Auxin Extraction. Proceedings of the National Academy of Sciences, 27(9), 423-426.
- Lewis, D. R., et al. (2007). Measurement of auxin transport in Arabidopsis thaliana.
- Östin, A., et al. (1998). Metabolism of Indole-3-Acetic Acid in Arabidopsis. Plant Physiology, 118(1), 285-296.
- Strigacova, J., et al. (2001). Novel oxindole derivatives and their biological activity. Folia Microbiologica, 46(5), 403-408.
- Wójcikowska, B., et al. (2022). Structure-activity relationship of 2,4-D correlates auxin activity with the induction of somatic embryogenesis in Arabidopsis thaliana. bioRxiv.
- Li, Y., et al. (2023). Synthesis, Characterization, and Evaluation of the Antifungal Properties of 3-Indolyl-3-Hydroxy Oxindole Derivatives Against Plant Pathogenic Fungi. Molecules, 28(15), 5779.
- Goud, G. A., et al. (2012). Synthesis, Antimicrobial and Antioxidant Activity of Some Oxindoles. Indian Journal of Pharmaceutical Sciences, 74(3), 246-251.
- Biology Discussion. (n.d.). Bioassay of Phytohormones | Botany.
- Reinecke, D. M., & Bandurski, R. S. (1983). Oxindole-3-acetic Acid, an Indole-3-acetic Acid Catabolite in Zea mays. Plant Physiology, 71(1), 211-213.
- Wójcik, A. M., et al. (2020). The Effects of High Steady State Auxin Levels on Root Cell Elongation in Brachypodium. The Plant Cell, 32(12), 3785-3804.
- Epel, B. L., et al. (1987). The etiolated cucumber hypocotyl weight-growth test: A sensitive, easy and ultrafast bioassay for IAA.
- Davies, P. J. (1973). Metabolism of Indole-3-Acetic Acid: II. Oxindole Pathway in Parthenocissus tricuspidata Crown-Gall Tissue Cultures. Plant Physiology, 52(6), 575-580.
- Pacheco-Villalobos, D., et al. (2016). The Effects of High Steady State Auxin Levels on Root Cell Elongation in Brachypodium. The Plant Cell, 28(8), 1888-1903.
- Cohen, J. D. (2023). An auxin research odyssey: 1989–2023. The Plant Cell, 35(1), 4-22.
- Blakeslee, J. J., et al. (2019). Control of Endogenous Auxin Levels in Plant Root Development. International Journal of Molecular Sciences, 20(22), 5585.
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Methodological & Application
Application Notes and Protocols for 4-(2-oxo-2,3-dihydro-1H-indol-3-yl)butanoic acid in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Unveiling the Potential of an Oxindole Scaffold
4-(2-oxo-2,3-dihydro-1H-indol-3-yl)butanoic acid, a member of the oxindole family, represents a versatile chemical scaffold with emerging significance in biomedical research and drug discovery. While direct applications of this specific molecule in cell culture are not extensively documented, its structural backbone is a critical component of numerous pharmacologically active derivatives. This guide provides a comprehensive overview of the potential applications of this compound in cell culture, primarily as a foundational compound for investigating the activities of its more complex analogs. The protocols detailed herein are designed to empower researchers to explore its utility as a lead compound or a negative control in studies targeting cancer, inflammation, and hormonal regulation.
The oxindole core is a privileged structure in medicinal chemistry, found in a variety of natural alkaloids and synthetic compounds with diverse biological activities.[1] Derivatives of the closely related indole-3-butyric acid have demonstrated potent activity as histone deacetylase (HDAC) inhibitors with anticancer properties.[2][3] Furthermore, structural analogs incorporating the oxindole-butyric acid moiety have been identified as S1P₁ receptor agonists and steroid 5 alpha-reductase inhibitors, highlighting the broad therapeutic potential of this chemical class.[4][5]
This document will guide researchers through the fundamental principles and practical methodologies for handling and utilizing this compound in a cell culture setting. We will explore its application in the context of its derivatives' known mechanisms of action, providing a solid foundation for hypothesis-driven research.
Physicochemical Properties and Reagent Preparation
A thorough understanding of the compound's physical and chemical properties is paramount for accurate and reproducible experimental outcomes.
| Property | Value | Source |
| CAS Number | 2971-18-8 | [6] |
| Molecular Formula | C₁₂H₁₃NO₃ | [6] |
| Molecular Weight | 219.24 g/mol | [6] |
| Appearance | Solid | N/A |
| Solubility | Information on the solubility of this compound is not readily available. However, the related compound, Indole-3-butyric acid, is soluble in organic solvents such as ethanol and DMSO.[7] It is recommended to test solubility in a small scale before preparing stock solutions. | N/A |
Protocol 1: Preparation of Stock Solutions
The causality behind choosing an appropriate solvent and sterilization method is crucial for maintaining the integrity of the compound and ensuring the viability of the cell cultures. Dimethyl sulfoxide (DMSO) is a common choice for dissolving hydrophobic compounds for cell culture applications due to its high solubilizing power and relatively low toxicity at working concentrations. Sterile filtration is the preferred method for heat-labile compounds to prevent degradation.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Sterile-filtered pipette tips
-
0.22 µm sterile syringe filter
Procedure:
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound. For a 10 mM stock solution, weigh 2.19 mg for a final volume of 1 mL.
-
Dissolving: Add the appropriate volume of DMSO to the powder. Vortex or gently warm the solution (if necessary) until the compound is completely dissolved.
-
Sterilization: Pass the solution through a 0.22 µm sterile syringe filter into a sterile, amber microcentrifuge tube. The use of an amber tube is recommended to protect the compound from light degradation, a common characteristic of indole-containing molecules.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation. Store the aliquots at -20°C or -80°C for long-term stability.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to minimize solvent-induced cytotoxicity. Always include a vehicle control (medium with the same concentration of DMSO) in your experiments.
Potential Applications and Experimental Protocols
The true value of this compound in a research setting is as a molecular scaffold. The following sections detail potential applications based on the known activities of its derivatives and provide protocols for assessing these activities.
Anticancer Activity and HDAC Inhibition
Scientific Rationale: Derivatives of indole-3-butyric acid have been identified as potent histone deacetylase (HDAC) inhibitors.[2][3] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their aberrant activity is often associated with cancer development and progression. HDAC inhibitors can induce cell cycle arrest, differentiation, and apoptosis in cancer cells, making them a promising class of anticancer drugs. Given that this compound shares the core indole-butyric acid structure, it is a valuable tool for comparative studies with its more active derivatives to understand the structure-activity relationship (SAR).
Experimental Workflow for Anticancer Activity Screening:
Caption: Workflow for assessing anticancer and HDAC inhibitory activity.
This protocol provides a method to assess the cytotoxic effects of the compound on cancer cell lines. The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.
Materials:
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
Positive control (e.g., a known HDAC inhibitor like SAHA or a standard chemotherapeutic)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: The next day, treat the cells with serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include wells for vehicle control (DMSO) and a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Investigation of S1P₁ Receptor Agonism
Scientific Rationale: Derivatives of 4-oxo-4-(indolin-1-yl)butanoic acid have been identified as potent and selective agonists of the sphingosine-1-phosphate receptor 1 (S1P₁).[5] The S1P₁ receptor plays a critical role in lymphocyte trafficking and is a validated therapeutic target for autoimmune diseases. Agonism of S1P₁ leads to the internalization of the receptor, sequestering lymphocytes in the lymph nodes and thereby preventing their infiltration into sites of inflammation. Using this compound as a scaffold for synthesizing new derivatives could lead to the discovery of novel S1P₁ agonists.
Signaling Pathway of S1P₁ Receptor Agonism:
Caption: Simplified S1P₁ receptor signaling pathway.
This protocol describes a method to screen for S1P₁ receptor agonism by measuring changes in intracellular calcium levels. S1P₁ receptor activation leads to the activation of G-proteins and subsequent release of intracellular calcium stores.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human S1P₁ receptor
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96-well or 384-well black, clear-bottom plates
-
Fluorometric imaging plate reader (FLIPR) or a fluorescence plate reader with an injection system
Procedure:
-
Cell Seeding: Seed the S1P₁-expressing cells into the assay plates and culture overnight.
-
Dye Loading: The next day, remove the culture medium and add the Fluo-4 AM loading solution (containing Pluronic F-127 to aid in dye solubilization) to each well. Incubate for 1 hour at 37°C.
-
Compound Preparation: During the incubation, prepare serial dilutions of this compound and a known S1P₁ agonist (positive control) in the assay buffer.
-
Baseline Reading: After incubation, wash the cells with the assay buffer and place the plate in the fluorescence reader. Read the baseline fluorescence for a short period.
-
Compound Addition and Measurement: Inject the compound dilutions and controls into the wells and immediately begin measuring the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Calculate the EC₅₀ value (the concentration of the compound that produces 50% of the maximal response).
Trustworthiness and Self-Validating Systems
To ensure the trustworthiness of the experimental data, every protocol must incorporate a self-validating system:
-
Positive and Negative Controls: All assays must include a known active compound as a positive control and a vehicle (e.g., DMSO) as a negative control. For instance, in the HDAC inhibition assay, SAHA can be used as a positive control.
-
Dose-Response Curves: Evaluating compounds at a single concentration can be misleading. Generating dose-response curves allows for the determination of key parameters like IC₅₀ or EC₅₀, providing a more comprehensive understanding of the compound's potency.
-
Orthogonal Assays: Whenever possible, confirm findings using a secondary, mechanistically different assay. For example, if a compound shows cytotoxic activity in an MTT assay, its effect on apoptosis can be confirmed using an Annexin V/PI staining assay.
-
Cell Line Diversity: Testing the compound on a panel of cell lines with different genetic backgrounds can provide insights into its spectrum of activity and potential mechanisms of resistance.
Conclusion and Future Directions
This compound is a promising chemical entity that holds significant potential as a foundational scaffold for the development of novel therapeutics. While its direct biological activities remain to be fully elucidated, the demonstrated efficacy of its derivatives in preclinical models of cancer and autoimmune diseases provides a strong rationale for its further investigation. The application notes and protocols presented in this guide offer a robust framework for researchers to explore the pharmacological potential of this compound and its future analogs in a cell culture setting. Future research should focus on the synthesis and screening of a library of derivatives to establish a clear structure-activity relationship and to identify lead candidates with enhanced potency and selectivity for various therapeutic targets.
References
- Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
- (E)-4-(2-[[3-(indol-5-yl)-1-oxo-2-butenyl]amino]phenoxy)butyric acid derivatives: a new class of steroid 5 alpha-reductase inhibitors in the rat prostate. 1. Journal of Medicinal Chemistry. [Link]
- Oxindole and its derivatives: A review on recent progress in biological activities. European Journal of Medicinal Chemistry. [Link]
- Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors.
- Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evalu
- Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. Bioorganic & Medicinal Chemistry Letters. [Link]
- Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. MDPI. [Link]
- The Synthesis and Biological Evaluation of 2-(1 H-Indol-3-yl)quinazolin-4(3 H) - PubMed. PubMed. [Link]
- In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors. MDPI. [Link]
- Indole-3-butyric acid. Wikipedia. [Link]
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- 5. Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. mdpi.com [mdpi.com]
Application Note: The Utility of 4-(2-oxo-2,3-dihydro-1H-indol-3-yl)butanoic acid in Synthetic and Medicinal Chemistry
Abstract
While the direct application of 4-(2-oxo-2,3-dihydro-1H-indol-3-yl)butanoic acid in proteomics research is not documented in currently available scientific literature, its structural motif, the oxindole core, is a privileged scaffold in medicinal chemistry and drug discovery. This document provides an overview of the compound's chemical properties and its role as a synthetic intermediate. Furthermore, it explores the broader significance of the oxindole scaffold in developing biologically active agents, which can subsequently be studied using proteomic approaches.
Introduction to this compound
This compound , also known as 3-(3-carboxypropyl)-2-indolinone, is a derivative of the oxindole heterocyclic system. The oxindole core is a prominent structural feature in numerous natural and synthetic compounds with a wide range of biological activities. The structure of this particular compound features a butanoic acid chain attached at the 3-position of the oxindole ring, providing a carboxylic acid functional group that is amenable to further chemical modification.
A review of the scientific literature and chemical supplier databases indicates that this compound is primarily utilized as a building block or intermediate in organic synthesis. Its value lies in the combination of the pharmacologically relevant oxindole core and a versatile carboxylic acid handle. This handle allows for the straightforward formation of amides, esters, and other derivatives, enabling the synthesis of more complex molecules for screening in drug discovery programs.
The Oxindole Scaffold: A Privileged Structure in Drug Discovery
The oxindole ring system is considered a "privileged scaffold" due to its ability to bind to a variety of biological targets with high affinity. This versatility has led to the development of numerous oxindole-containing drugs and clinical candidates. A prime example is Sunitinib, an FDA-approved multi-targeted receptor tyrosine kinase (RTK) inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.
The biological importance of this scaffold provides a strong rationale for synthesizing libraries of derivatives for high-throughput screening. This compound represents a key starting material for creating such libraries.
Hypothetical Application in Chemical Proteomics: A Forward-Looking Perspective
While no direct applications in proteomics are currently reported, the structure of this compound lends itself to the potential development of chemical probes for proteomics research, such as activity-based protein profiling (ABPP). ABPP utilizes reactive probes to covalently label active enzyme families directly in complex proteomes.
A hypothetical workflow to functionalize this compound for use as a chemical probe could involve the following steps:
-
Synthesis of a Warhead-Coupled Probe: The carboxylic acid group could be coupled to a reactive "warhead" (e.g., a fluorophosphonate or an epoxide) that can covalently bind to the active site of a target protein class, such as serine hydrolases.
-
Incorporation of a Reporter Tag: The probe would also incorporate a reporter tag, such as biotin for affinity purification or a fluorescent dye for imaging. This is often achieved by modifying another position on the oxindole ring or by using a linker attached to the carboxylic acid.
-
Proteome Labeling and Analysis: The resulting probe could then be incubated with a cell lysate or living cells to label its protein targets. Biotinylated proteins can be enriched using streptavidin beads and subsequently identified by mass spectrometry.
This strategy would allow for the discovery of novel protein targets of oxindole-based compounds and provide insights into their mechanism of action.
Conceptual Workflow for Developing an Oxindole-Based Chemical Probe
The following diagram illustrates the conceptual steps for converting a synthetic intermediate like this compound into a functional chemical probe for proteomics.
Caption: Conceptual workflow for probe development and application.
Protocol: General Procedure for Amide Coupling
As the primary utility of this compound is as a synthetic intermediate, the following is a general protocol for coupling its carboxylic acid moiety to a primary amine. This is a foundational step for creating more complex molecules for biological screening.
Materials:
-
This compound
-
Amine of interest (R-NH₂)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., Ethyl Acetate)
Procedure:
-
Activation of Carboxylic Acid:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add NHS (1.2 eq) and EDC-HCl (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours to form the active NHS ester. The progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Amine Coupling:
-
In a separate flask, dissolve the amine of interest (1.1 eq) in anhydrous DMF.
-
Add a non-nucleophilic base such as TEA or DIPEA (2.0-3.0 eq) to the amine solution.
-
Slowly add the amine solution to the activated NHS ester solution from Step 1.
-
Let the reaction stir at room temperature overnight.
-
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Extract the aqueous layer multiple times with an appropriate organic solvent like ethyl acetate.
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product using flash column chromatography to obtain the desired amide.
-
Conclusion
This compound is a valuable chemical building block. While it does not have direct, documented applications in proteomics, its structure is highly relevant to the synthesis of potential drug candidates. The development of chemical probes from this and similar oxindole-containing molecules represents a promising future direction for leveraging this chemical scaffold in proteomics research to elucidate new biological targets and mechanisms of action.
References
- 4-(2-Oxo-1,2,3,4-tetrahydro-quinolin-3-yl)-butyric acid C12H13NO3 | PubChem.
- 4-(2-oxoindolin-3-yl)butanoic acid | C12H13NO3 - PubChem.
Application Note: High-Throughput Screening Assays for 4-(2-oxo-2,3-dihydro-1H-indol-3-yl)butanoic Acid Derivatives
An In-Depth Technical Guide
Abstract The 4-(2-oxo-2,3-dihydro-1H-indol-3-yl)butanoic acid scaffold is a privileged structure in modern medicinal chemistry, forming the core of derivatives targeting a wide array of biological entities, including kinases, G protein-coupled receptors (GPCRs), and epigenetic modulators like histone deacetylases (HDACs).[1][2][3] The successful identification of potent and selective modulators from large chemical libraries hinges on the deployment of robust, validated, and efficient high-throughput screening (HTS) assays. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals, detailing a suite of biochemical and cell-based HTS methodologies. We delve into the causality behind experimental design, from initial assay development and validation to primary screening and hit confirmation. Detailed, field-proven protocols for Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), AlphaLISA, and Reporter Gene Assays are provided, equipping discovery teams with the necessary tools to prosecute HTS campaigns against this versatile chemical series.
Foundational Principles for a Successful HTS Campaign
The success of any high-throughput screen is not merely in the execution but in the meticulous planning and validation that precedes it.[4] For a diverse chemical class like this compound derivatives, the first crucial step is aligning the assay technology with the putative biological target. An HTS campaign must be considered an integrated process, from target biology to data informatics.
1.1. Choosing the Right Assay: Biochemical vs. Cell-Based
The initial choice between a biochemical (target-based) and a cell-based (phenotypic) assay is dictated by the program's goals.
-
Biochemical Assays: These assays utilize purified components (e.g., enzymes, receptors) to directly measure the interaction of a compound with its target.[5] They are ideal for lead discovery against a known molecular target (e.g., a specific kinase). They offer high precision and are less prone to artifacts from compound cytotoxicity but lack the context of a cellular environment.
-
Cell-Based Assays: These assays measure a compound's effect within a living cell, providing more biologically relevant data that accounts for factors like cell permeability and off-target effects.[6][7] They are indispensable for screening against complex pathways (e.g., GPCR signaling) or when the precise molecular target is unknown.[6][8]
1.2. The Cornerstone of HTS: Assay Validation
An assay must be rigorously validated to ensure that the data generated is reliable and reproducible. The primary goal is to create a screening window that clearly distinguishes between "hits" and inactive compounds.[4][]
Key Validation Parameters:
| Parameter | Description | Acceptance Criteria |
| Z'-Factor | A statistical measure of the separation between the positive and negative control signals. It reflects the quality and dynamic range of the assay.[10] | Z' ≥ 0.5 |
| Signal-to-Background (S/B) | The ratio of the mean signal of the positive control to the mean signal of the negative control. | S/B ≥ 3 (assay dependent) |
| Coefficient of Variation (%CV) | A measure of the variability of the data, calculated as (Standard Deviation / Mean) * 100. | %CV ≤ 15% |
| DMSO Tolerance | The assay's robustness to the compound vehicle (dimethyl sulfoxide), ensuring it does not interfere with the readout. | Minimal signal change at relevant DMSO concentrations (e.g., 0.1% - 1%). |
The validation process involves establishing these parameters to ensure the assay is "fit-for-purpose" before committing the full compound library.[11]
Protocol: Biochemical Assay for Protein-Protein Interaction (PPI) Inhibition
Many cellular signaling pathways are mediated by protein-protein interactions (PPIs). Derivatives of the target scaffold could act as inhibitors of such interactions. Homogeneous proximity assays like TR-FRET are exceptionally well-suited for HTS of PPIs.[12][13]
2.1. Assay Principle: Time-Resolved FRET (TR-FRET)
TR-FRET combines the low background of time-resolved fluorescence with the distance-dependent energy transfer of FRET.[14] A donor fluorophore (typically a lanthanide like Europium) on one protein partner transfers energy to an acceptor fluorophore on the second protein partner only when they are in close proximity (i.e., interacting).[15] An inhibitor compound will disrupt this interaction, leading to a decrease in the FRET signal. The use of a time delay between excitation and signal detection minimizes background fluorescence, enhancing sensitivity.[12]
3.2. Detailed Protocol: CRE-Luciferase Assay
A. Reagents & Materials
-
Cell Line: A stable cell line (e.g., HEK293) co-expressing the target GPCR and the CRE-luciferase reporter construct.
-
Cell Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and selection antibiotics (e.g., G418, Hygromycin).
-
Assay Medium: Serum-free DMEM.
-
Positive Control: A known agonist for the target GPCR.
-
Negative Control: DMSO.
-
Plates: 384-well, white, clear-bottom, cell-culture treated plates.
-
Detection Reagent: A commercial luciferase assay reagent (e.g., Bright-Glo™, ONE-Glo™).
-
Reader: HTS plate reader capable of luminescence detection.
B. Assay Procedure
-
Cell Seeding: Trypsinize and resuspend cells in culture medium. Seed 5,000 cells in 20 µL of medium per well into the 384-well plates.
-
Cell Incubation: Incubate plates for 18-24 hours at 37°C, 5% CO₂ to allow cells to attach and form a monolayer.
-
Medium Exchange (Optional but recommended): Aspirate the culture medium and replace it with 20 µL of serum-free assay medium. This reduces background signaling from growth factors in serum.
-
Compound Addition: Add 25 nL of test compounds, positive controls, or negative controls to the wells.
-
Stimulation Incubation: Incubate the plates for 4-6 hours at 37°C, 5% CO₂. This period is required for transcription and translation of the luciferase enzyme to occur.
-
Plate Equilibration: Remove plates from the incubator and allow them to equilibrate to room temperature for 15 minutes.
-
Luminescence Detection: Add 20 µL of the luciferase detection reagent to each well.
-
Final Incubation: Incubate for 5-10 minutes at room temperature, protected from light, to ensure complete cell lysis and signal stabilization.
-
Plate Reading: Read the luminescence signal on a compatible plate reader.
C. Data Analysis
-
Normalize the data by calculating the percent activation: % Activation = 100 * (RLU_Compound - RLU_Low_Control) / (RLU_High_Control - RLU_Low_Control)
-
RLU: Relative Light Units.
-
Low Control: Negative control (DMSO), representing 0% activation.
-
High Control: Positive control (saturating concentration of known agonist), representing 100% activation.
-
-
Calculate the Z'-factor for the plate to confirm assay performance.
-
Identify hits based on a pre-defined activation threshold (e.g., % Activation > 50%). Confirmed hits should be followed up with dose-response experiments to determine their potency (EC₅₀).
Hit Triage and Counter-Screening
A primary screen will inevitably generate false positives. A critical part of any HTS campaign is a robust hit triage strategy to eliminate artifacts. [16]
-
For Reporter Gene Assays: A common artifact is direct activation or stabilization of the luciferase enzyme. [17]Hits should be tested in a counter-screen using a cell line with a constitutively expressed reporter (e.g., CMV-luciferase) or a different reporter enzyme. True hits will be inactive in this assay.
-
For Proximity Assays: Some compounds can interfere with the assay technology itself (e.g., fluorescence quenching/enhancement, light scattering). Hits should be tested in a "format-orthogonal" assay, which measures the same biological event using a different technology (e.g., confirming a TR-FRET hit with a Fluorescence Polarization assay). [18][19][20]* Cytotoxicity: All hits from cell-based assays must be profiled for general cytotoxicity to ensure the observed activity is not a secondary consequence of cell death. Standard cell viability assays (e.g., CellTiter-Glo®) are suitable for this purpose. [8][21]
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In vivo studies using 4-(2-oxo-2,3-dihydro-1H-indol-3-yl)butanoic acid in animal models
The protocols and application notes provided here offer a foundational framework for the initial in vivo evaluation of this compound. The successful execution of these studies will provide critical data on the compound's pharmacokinetic properties and its potential therapeutic efficacy. Positive results would warrant further investigation into its mechanism of action, expanded efficacy testing in additional models, and more comprehensive safety and toxicology studies to support its advancement as a potential therapeutic candidate. The principles of robust experimental design, including appropriate controls, randomization, and adequate sample sizes, are paramount to generating reliable and translatable data. [7][8]
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- Nishioka, Y., et al. (1996). Pharmacokinetic and pharmacodynamic study of a new nonsteroidal 5 alpha-reductase inhibitor, 4-[3-[3-[Bis(4-isobutylphenyl)methylamino]benzoyl]-1H-indol-1-yl]-butyric acid, in rats. Journal of Pharmacokinetics and Biopharmaceutics, 24(3), 299–315.
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- Strader, L. C., & Bartel, B. (2013). Indole-3-butyric acid induces lateral root formation via peroxisome-derived indole-3-acetic acid and nitric oxide. The New Phytologist, 200(4), 987–990.
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Application Note: High-Throughput Quantification of 4-(2-oxo-2,3-dihydro-1H-indol-3-yl)butanoic Acid in Human Plasma using LC-MS/MS
Abstract
This document provides a comprehensive guide and detailed protocols for the quantitative analysis of 4-(2-oxo-2,3-dihydro-1H-indol-3-yl)butanoic acid in biological matrices, specifically human plasma. The methodology is centered around Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), the gold standard for bioanalytical assays due to its inherent specificity and sensitivity.[1] We explore three primary sample preparation techniques—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—detailing the rationale for selecting each based on the desired application, from high-throughput screening to rigorous clinical sample analysis. The protocols are designed to be self-validating, adhering to the principles outlined in regulatory guidelines from the FDA and EMA (ICH M10) to ensure data integrity and reliability.[2][3][4]
Introduction and Method Principle
This compound is a small molecule featuring an oxindole core and a butanoic acid side chain. Accurate quantification of such compounds in complex biological fluids like plasma is critical for pharmacokinetic (PK) and toxicokinetic (TK) studies in drug development. The primary challenge in bioanalysis is the removal of endogenous matrix components, such as proteins and phospholipids, which can interfere with analysis and suppress the analyte signal in the mass spectrometer.[5][6]
This guide employs a robust LC-MS/MS method. The core principle involves:
-
Efficient Extraction: Isolating the analyte from the plasma matrix while minimizing interferences.
-
Chromatographic Separation: Using High-Performance Liquid Chromatography (HPLC) to separate the analyte from any remaining matrix components.
-
Sensitive Detection: Quantifying the analyte with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity.[7]
An appropriate stable isotope-labeled internal standard (SIL-IS), such as a deuterated version of the analyte, is crucial for accurate quantification. The SIL-IS mimics the analyte's chemical behavior during extraction and ionization, correcting for variability in these steps.
Materials, Reagents, and Instrumentation
-
Analyte: this compound reference standard (>98% purity).
-
Internal Standard (IS): this compound-d4 (or other appropriate SIL-IS).
-
Biological Matrix: Blank, drug-free human plasma (K2-EDTA).
-
Reagents: HPLC-grade acetonitrile, methanol, water, formic acid, ethyl acetate, and methyl tert-butyl ether (MTBE).
-
Instrumentation:
-
HPLC or UPLC system.
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical balance, centrifuges, vortex mixers, and calibrated pipettes.
-
Part A: Sample Preparation Strategies: Choosing the Right Approach
The choice of sample preparation is a critical decision that balances the need for sample cleanliness with throughput and cost.[8] We present three validated protocols, each suited for different stages of the drug development pipeline.
Caption: Comparison of sample preparation techniques.
Protocol 1: Protein Precipitation (PPT)
PPT is the simplest and fastest method, making it ideal for early discovery or high-throughput applications. It involves adding a water-miscible organic solvent to denature and precipitate plasma proteins.[9][10]
Causality: Acetonitrile is chosen as the precipitating agent due to its high efficiency in protein removal (>96%) and its compatibility with reversed-phase chromatography.[9] A 3:1 solvent-to-plasma ratio is optimal for complete protein precipitation without excessive sample dilution.[10]
Step-by-Step Protocol:
-
Pipette 50 µL of plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex vigorously for 30 seconds to ensure complete protein denaturation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[9]
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vial for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE offers a cleaner extract than PPT by partitioning the analyte into a water-immiscible organic solvent, leaving polar interferences and proteins behind in the aqueous layer.[11]
Causality: The analyte contains a carboxylic acid group, which will be charged at neutral pH. Acidifying the sample with formic acid neutralizes this group, increasing the analyte's hydrophobicity and promoting its extraction into an organic solvent like MTBE.[12] MTBE is selected for its low water miscibility and good extraction efficiency for moderately polar compounds.
Step-by-Step Protocol:
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 25 µL of internal standard solution and 25 µL of 2% formic acid in water. Vortex briefly.
-
Add 500 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 2 minutes to facilitate extraction.
-
Centrifuge at 5,000 x g for 5 minutes to separate the aqueous and organic layers.[13]
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) for analysis.
Protocol 3: Solid-Phase Extraction (SPE)
SPE provides the highest degree of sample cleanup and allows for analyte concentration, resulting in the best sensitivity and minimal matrix effects.[6]
Causality: A mixed-mode cation exchange polymer SPE sorbent is chosen. The sorbent's reversed-phase properties retain the analyte's indole core, while the cation exchange mechanism strongly retains the protonated form of the analyte under acidic conditions. This dual retention mechanism allows for stringent washing steps to remove neutral and acidic interferences, followed by selective elution using a basic organic solvent that neutralizes the analyte.
Step-by-Step Protocol:
-
Condition: Pass 1 mL of methanol, followed by 1 mL of water through a mixed-mode cation exchange SPE cartridge.
-
Pre-treat Sample: Mix 100 µL of plasma with 100 µL of 4% phosphoric acid in water.
-
Load: Load the pre-treated sample onto the SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove interferences.
-
Elute: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.
-
Dry & Reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase for analysis.
Part B: LC-MS/MS Instrumental Analysis
The following conditions are a robust starting point and should be optimized for the specific instrumentation used.
Chromatographic Conditions
| Parameter | Recommended Setting |
| HPLC Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | 5% B to 95% B over 3.0 min, hold for 0.5 min, re-equilibrate |
Mass Spectrometer Conditions
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | Nitrogen, Medium |
| MRM Transitions | To be optimized by infusing the analyte and IS |
| Example Analyte | Q1: m/z 248.1 -> Q3: m/z 130.1 (hypothetical fragment) |
| Example IS (-d4) | Q1: m/z 252.1 -> Q3: m/z 134.1 (hypothetical fragment) |
Part C: Bioanalytical Method Validation
A full method validation must be performed to ensure the assay is fit for its intended purpose, in accordance with regulatory guidelines such as the ICH M10.[3][14]
Caption: General bioanalytical workflow.
Validation Parameters & Acceptance Criteria
The following table summarizes the key validation experiments and typical acceptance criteria based on FDA and EMA guidelines.[2][15]
| Validation Parameter | Purpose | Acceptance Criteria |
| Selectivity | To ensure no interference from endogenous matrix components at the analyte's retention time. | Response in blank matrix should be <20% of the LLOQ response. |
| Calibration Curve | To establish the relationship between instrument response and analyte concentration. | At least 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | To determine the closeness of measured values to the nominal value and their reproducibility. | Replicate QC samples (n≥5) at ≥4 levels. Mean accuracy within 85-115% of nominal. Precision (%CV) ≤15% (≤20% at LLOQ).[16] |
| Recovery | To assess the efficiency of the extraction process. | Analyte response in an extracted sample compared to a post-extraction spiked sample. Should be consistent and reproducible. |
| Matrix Effect | To evaluate the ion suppression or enhancement caused by the biological matrix. | Response of post-extraction spiked samples compared to neat solutions. IS-normalized matrix factor should be consistent across matrix lots. |
| Stability | To ensure the analyte is stable during sample handling, storage, and processing. | Freeze-thaw, short-term bench-top, long-term storage, and post-preparative stability. Mean concentration of stability samples within ±15% of nominal. |
| Lower Limit of Quantitation (LLOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Analyte response should be ≥5x the blank response. Accuracy 80-120% and Precision (%CV) ≤20%. |
References
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- ResearchGate. Quantification of indole-3-acetic acid from Bambusa tulda Roxb.
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Application Notes and Protocols: Investigating 4-(2-oxo-2,3-dihydro-1H-indol-3-yl)butanoic acid as a Potential Steroid 5α-Reductase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the investigation of 4-(2-oxo-2,3-dihydro-1H-indol-3-yl)butanoic acid as a potential inhibitor of steroid 5α-reductase. While direct evidence for this specific molecule's activity is emerging, its structural similarity to other known indole-based inhibitors warrants further study. These notes offer a scientifically grounded framework for researchers to explore its therapeutic potential in conditions such as benign prostatic hyperplasia (BPH) and androgenetic alopecia. We will delve into the scientific rationale, physicochemical properties, and detailed protocols for in vitro characterization.
Introduction: The Significance of 5α-Reductase Inhibition
Steroid 5α-reductase is a critical enzyme in androgen metabolism, responsible for the conversion of testosterone to the more potent dihydrotestosterone (DHT). Elevated DHT levels are implicated in the pathophysiology of several androgen-dependent conditions. Inhibition of 5α-reductase is a clinically validated therapeutic strategy for BPH and hair loss[1][2]. The existing landscape of 5α-reductase inhibitors, such as finasteride and dutasteride, highlights the therapeutic value of targeting this enzyme[2][3]. The exploration of novel, non-steroidal inhibitors like those based on an indole scaffold is a promising avenue for developing next-generation therapeutics with potentially improved efficacy and safety profiles.
Scientific Rationale: The Potential of an Indole-Based Scaffold
While direct studies on this compound as a 5α-reductase inhibitor are not extensively published, the indole core is a recurring motif in potent inhibitors of this enzyme. Research has demonstrated that various indolebutyric acid derivatives can effectively inhibit 5α-reductase[4][5][6][7]. The butanoic acid side chain, in particular, appears to play a crucial role in the pharmacophore. It is hypothesized that the carboxylic acid moiety interacts with key residues in the active site of the enzyme, while the indole structure serves as a scaffold for further molecular interactions. The oxo-group at the 2-position of the indole ring in our target compound may influence its electronic properties and binding affinity.
Proposed Mechanism of Action
The proposed mechanism of action for this compound is competitive inhibition of 5α-reductase. In this model, the compound would bind to the active site of the enzyme, preventing the binding of the natural substrate, testosterone. This, in turn, would reduce the production of DHT.
Caption: Proposed inhibitory action on the 5α-reductase pathway.
Physicochemical Properties
Understanding the fundamental properties of this compound is essential for experimental design, including solvent selection and concentration calculations.
| Property | Value | Source |
| CAS Number | 2971-18-8 | [8][9][10] |
| Molecular Formula | C₁₂H₁₃NO₃ | [8][9] |
| Molecular Weight | 219.24 g/mol | [8][9] |
| Melting Point | 169-171 °C | [8] |
| Appearance | White to light-yellow crystalline solid | Inferred from related compounds |
| Solubility | Soluble in ethanol, DMSO, and DMF | Inferred from related compounds |
Experimental Protocols
The following protocols provide a framework for the in vitro evaluation of this compound as a 5α-reductase inhibitor.
In Vitro 5α-Reductase Enzyme Inhibition Assay
This protocol is adapted from established methods for assessing 5α-reductase inhibitory activity.[11][12][13]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against 5α-reductase.
Materials:
-
This compound
-
Human recombinant 5α-reductase (or rat liver microsomes as an alternative source)
-
Testosterone
-
NADPH
-
Tris-HCl buffer
-
Finasteride (positive control)
-
Methanol or DMSO (vehicle)
-
Ethyl acetate
-
Mobile phase for HPLC (e.g., acetonitrile:water)
-
96-well microplate
-
HPLC system with UV detector
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the test compound and finasteride in the assay buffer.
-
Prepare a stock solution of testosterone in methanol.
-
Prepare a stock solution of NADPH in assay buffer.
-
-
Enzyme Reaction:
-
In a 96-well plate, add the enzyme preparation, assay buffer, and the test compound or control.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding testosterone and NADPH.
-
Incubate at 37°C for 30-60 minutes.
-
-
Extraction of Steroids:
-
Stop the reaction by adding ethyl acetate.
-
Vortex thoroughly and centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
-
HPLC Analysis:
-
Reconstitute the dried extract in the mobile phase.
-
Inject the sample into the HPLC system.
-
Quantify the amount of DHT produced by measuring the peak area at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value using a suitable sigmoidal dose-response curve fitting model.
-
Caption: Workflow for the in vitro 5α-reductase inhibition assay.
Cell-Based Assay for 5α-Reductase Inhibition
This protocol utilizes a cell line that endogenously or exogenously expresses 5α-reductase to assess the compound's activity in a more physiologically relevant context.[1][3]
Objective: To evaluate the inhibitory effect of the test compound on 5α-reductase activity in a cellular environment.
Materials:
-
Prostate cancer cell line (e.g., LNCaP or PC-3)
-
Cell culture medium and supplements
-
This compound
-
Testosterone
-
Dutasteride (positive control)
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment:
-
Culture the cells to 80-90% confluency.
-
Treat the cells with varying concentrations of the test compound or dutasteride for 24 hours.
-
-
Substrate Addition:
-
Add testosterone to the cell culture medium and incubate for a defined period (e.g., 4-6 hours).
-
-
Sample Preparation:
-
Collect the cell culture supernatant.
-
Perform a liquid-liquid or solid-phase extraction to isolate the steroids.
-
-
LC-MS/MS Analysis:
-
Quantify the levels of testosterone and DHT in the samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the testosterone to DHT ratio for each treatment group.
-
Determine the IC₅₀ value based on the reduction in DHT formation.
-
Conclusion and Future Directions
The protocols and information provided in this document offer a solid foundation for the initial investigation of this compound as a potential 5α-reductase inhibitor. A systematic evaluation of its in vitro potency, selectivity against different 5α-reductase isoforms, and mechanism of inhibition will be crucial next steps. Positive results from these studies would warrant further investigation into its efficacy in cell-based and in vivo models of BPH and androgenetic alopecia. The exploration of this and other novel indole-based compounds could lead to the development of new and improved treatments for these common androgen-dependent disorders.
References
- Miyake, H., et al. (1995). (E)-4-(2-[[3-(indol-5-yl)-1-oxo-2-butenyl]amino]phenoxy)butyric acid derivatives: a new class of steroid 5 alpha-reductase inhibitors in the rat prostate. 1. Journal of Medicinal Chemistry, 38(15), 2887-2892.
- Park, S., et al. (2021). Development of a Liquid Chromatography/Mass Spectrometry-Based Inhibition Assay for the Screening of Steroid 5-α Reductase in Human and Fish Cell Lines. Molecules, 26(4), 893.
- Park, S., et al. (2021). Development of a Liquid Chromatography/Mass Spectrometry-Based Inhibition Assay for the Screening of Steroid 5-α Reductase in Human and Fish Cell Lines. PubMed.
- Wang, Y., et al. (2010). [Establishment of an in vitro screening model for steroid 5 alpha-reductase inhibitors with the microplate reader]. Zhongguo Zhong Yao Za Zhi, 35(15), 1969-1973.
- ChemSynthesis. (n.d.). This compound.
- Srivilai, J., et al. (2020). Isolation and HPLC Quantitative Determination of 5α-Reductase Inhibitors from Tectona grandis L.f. Leaf Extract. Molecules, 25(21), 5193.
- Khat-udomkiri, N., et al. (2021). Screening of steroid 5α-reductase inhibitory activity and total phenolic content of Thai plants. Pharmacognosy Journal, 13(1).
- Buzard, D. J., et al. (2011). Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. Bioorganic & Medicinal Chemistry Letters, 21(19), 6013-6018.
- Sawada, K., et al. (2001). 4-(Benzoylindolizinyl)butyric acids; novel nonsteroidal inhibitors of steroid 5alpha-reductase. III. Chemical & Pharmaceutical Bulletin, 49(7), 799-808.
- Wikipedia. (n.d.). List of 5α-reductase inhibitors.
- Nakayama, O., et al. (1998). Pharmacokinetic and pharmacodynamic study of a new nonsteroidal 5 alpha-reductase inhibitor, 4-[3-[3-[Bis(4-isobutylphenyl)methylamino]benzoyl]-1H-indol-1-yl]-butyric acid, in rats. Drug Metabolism and Disposition, 26(11), 1152-1158.
- Hartmann, R. W., et al. (1999). N-substituted 4-(5-indolyl)benzoic acids. Synthesis and evaluation of steroid 5alpha-reductase type I and II inhibitory activity. Bioorganic & Medicinal Chemistry Letters, 9(11), 1601-1606.
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- 4. (E)-4-(2-[[3-(indol-5-yl)-1-oxo-2-butenyl]amino]phenoxy)butyric acid derivatives: a new class of steroid 5 alpha-reductase inhibitors in the rat prostate. 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes & Protocols: Development of Controlled-Release Formulations for Indole-3-Butyric Acid
Introduction: The Rationale for Controlled-Release IBA
Indole-3-butyric acid (IBA) is a highly effective synthetic auxin, a class of plant hormones that plays a pivotal role in regulating plant growth.[1][2] Its primary commercial application is in horticulture to stimulate adventitious root formation in cuttings, a process also known as micropropagation.[2] While more stable than its natural analog, indole-3-acetic acid (IAA), IBA is still susceptible to degradation, particularly from light, and its efficacy is highly concentration-dependent.[3][4]
Conventional application methods often result in a low utilization ratio and require repeated applications to maintain an effective concentration.[4] This not only increases costs and labor but also poses risks of environmental contamination from agricultural runoff.[5] Controlled-release formulations (CRFs) offer a sophisticated solution to these challenges. By encapsulating or embedding IBA within a carrier matrix, CRFs protect the active ingredient from premature degradation and modulate its release over an extended period.[5][6] This approach ensures a sustained, localized delivery of IBA to the target plant tissue, enhancing rooting efficiency, reducing the total amount of auxin needed, and minimizing environmental impact.[5][7]
This document provides a technical guide for researchers and formulation scientists on the principles, strategies, and detailed protocols for developing and characterizing controlled-release IBA formulations.
Foundational Knowledge: Physicochemical Properties of IBA
A thorough understanding of IBA's physicochemical properties is a prerequisite for designing a stable and effective controlled-release system. These properties dictate the choice of polymers, solvents, and manufacturing processes.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃NO₂ | [1][8][9] |
| Molecular Weight | 203.24 g/mol | [1] |
| Appearance | White to light-yellow crystalline solid | [2][9] |
| Melting Point | 124-125.5 °C | [2] |
| Solubility | Water: 0.25 g/L.[2] Organic Solvents: Soluble in ethanol, DMF, DMSO, acetone, and ether.[2][8] | |
| Stability | Very stable in neutral, acidic, and alkaline media.[1] Susceptible to photodegradation.[4] Light sensitive.[2] |
Core Principles of Controlled-Release Mechanisms
The release of an active ingredient from a polymer-based system is typically governed by one or more of the following mechanisms. The choice of formulation strategy will depend on which mechanism is most desirable for the intended application.
-
Diffusion-Controlled: The active ingredient moves through the polymer matrix or a coating membrane, driven by a concentration gradient.[10]
-
Dissolution-Controlled: The polymer matrix slowly dissolves or erodes in the surrounding medium, releasing the entrapped active ingredient.[11]
-
Swelling-Controlled: The polymer swells upon contact with a solvent (e.g., water), and the active ingredient is released through the swollen matrix.
-
Chemically-Controlled: The active ingredient is covalently bonded to the polymer backbone and is released upon the cleavage of this bond, often by hydrolysis or enzymatic action.[6]
Caption: Core mechanisms governing active ingredient (AI) release from different formulation types.
Formulation Strategy 1: Biodegradable Polymer Matrix
This strategy involves the physical entrapment of IBA within a hydrophilic biopolymer matrix. Ionic gelation of chitosan and alginate is a widely used, environmentally friendly method for creating such matrices for plant growth regulators.[12] The release of IBA is governed by a combination of diffusion through the polymer network and erosion of the matrix itself.[12]
Causality Behind Experimental Choices
-
Polymers: Chitosan and sodium alginate are selected for their biocompatibility, biodegradability, and ability to form a polyelectrolyte complex. Alginate's carboxyl groups crosslink with divalent cations (Ca²⁺), while the protonated amine groups of chitosan in an acidic solution interact with the anionic alginate.
-
Cross-linker: Calcium chloride (CaCl₂) provides the Ca²⁺ ions necessary to induce the gelation of sodium alginate, forming a stable, insoluble calcium alginate matrix that entraps the IBA.
-
Homogenization: High-speed homogenization is critical for creating small, uniform droplets of the IBA-alginate solution, which directly influences the final particle size and release characteristics of the microcapsules.
Protocol: Preparation of IBA-Loaded Chitosan-Alginate Microcapsules
Materials:
-
Indole-3-Butyric Acid (IBA)
-
Sodium Alginate (low viscosity)
-
Chitosan (low molecular weight)
-
Calcium Chloride (CaCl₂)
-
Glacial Acetic Acid
-
Ethanol
-
Deionized (DI) Water
-
Magnetic stirrer and high-speed homogenizer
Procedure:
-
Prepare Alginate-IBA Solution: a. Dissolve 2.0 g of sodium alginate in 100 mL of DI water with gentle heating and stirring to form a clear 2% (w/v) solution. b. Separately, dissolve 200 mg of IBA in 5 mL of ethanol. c. Add the IBA solution dropwise to the sodium alginate solution while stirring. Continue stirring for 30 minutes to ensure homogeneity.
-
Prepare Chitosan-CaCl₂ Solution: a. Dissolve 0.5 g of chitosan in 100 mL of a 1% (v/v) aqueous acetic acid solution. Stir until fully dissolved (this may take several hours). b. Dissolve 2.0 g of CaCl₂ in the chitosan solution. This will serve as the cross-linking and coating solution.
-
Encapsulation: a. Draw the Alginate-IBA solution into a syringe fitted with a 22-gauge needle. b. Add the solution dropwise into the Chitosan-CaCl₂ solution, which is being stirred at a moderate speed (e.g., 400 rpm). c. Alternatively, for smaller particles, slowly pump the Alginate-IBA solution into the Chitosan-CaCl₂ solution under high-speed homogenization (e.g., 5000 rpm). d. Allow the newly formed microcapsules to cure in the solution for 60 minutes under gentle stirring to ensure complete cross-linking.
-
Harvesting and Washing: a. Collect the microcapsules by filtration or centrifugation. b. Wash the microcapsules three times with DI water to remove any unreacted reagents and surface-adsorbed IBA. c. Perform a final rinse with a small amount of ethanol to aid in drying.
-
Drying: a. Dry the microcapsules in an oven at 40°C until a constant weight is achieved or by freeze-drying for a more porous structure. b. Store the final product in a desiccator away from light.
Caption: Workflow for preparing IBA-loaded chitosan-alginate microcapsules.
Formulation Strategy 2: Nano-encapsulation via Covalent Linkage
For enhanced stability and a more finely controlled release, nano-encapsulation offers a superior alternative. This protocol describes the preparation of IBA-silica nanospheres where IBA is first covalently conjugated to a silane coupling agent before co-condensation with a silica precursor.[4][13] This method can significantly increase loading efficiency and protect IBA from photodegradation.
Causality Behind Experimental Choices
-
Covalent Linkage: IBA is conjugated to 3-glycidoxypropyltrimethoxysilane (GPTMS). The carboxylic acid group of IBA reacts with the epoxide ring of GPTMS. This covalent bond ensures that IBA is not merely entrapped but chemically integrated into the silica network, preventing burst release and enhancing stability.
-
Silica Precursor: Tetraethoxysilane (TEOS) is a common precursor for silica (SiO₂) synthesis. It hydrolyzes and condenses to form a three-dimensional silica network.
-
Catalyst: Ammonia acts as a base catalyst for the hydrolysis and polycondensation of TEOS and the IBA-GPTMS conjugate, leading to the formation of uniform spherical nanoparticles (Stöber method).
Protocol: Synthesis of IBA-Silica Nanospheres (IBA-SNs)
Materials:
-
Indole-3-Butyric Acid (IBA)
-
3-glycidoxypropyltrimethoxysilane (GPTMS)
-
Tetraethoxysilane (TEOS)
-
Anhydrous Ethanol
-
Ammonia solution (28% w/w)
-
Deionized (DI) Water
-
Reflux apparatus, magnetic stirrer, centrifuge
Procedure:
-
Conjugation of IBA and GPTMS: a. In a round-bottom flask, dissolve 1.0 g of IBA and 1.2 g of GPTMS in 50 mL of anhydrous ethanol. b. Reflux the mixture at 80°C for 24 hours with continuous stirring to form the IBA-GPTMS conjugate. c. Allow the solution to cool to room temperature.
-
Nanosphere Formation (Stöber Method): a. In a separate flask, prepare a mixture of 100 mL of ethanol, 10 mL of DI water, and 5 mL of ammonia solution. b. Stir this mixture vigorously for 15 minutes. c. Add 5.0 g of TEOS to the ammonia-ethanol-water mixture. d. Immediately after, add the IBA-GPTMS conjugate solution from step 1c to the reaction flask. e. Continue stirring at room temperature for 12 hours. A milky white suspension will form, indicating the formation of nanospheres.
-
Harvesting and Purification: a. Collect the nanospheres by centrifugation at 10,000 rpm for 15 minutes. b. Discard the supernatant. Resuspend the pellet in ethanol and centrifuge again. c. Repeat the washing step (3b) three times with ethanol and then three times with DI water to remove unreacted precursors and catalysts.
-
Drying and Storage: a. Lyophilize (freeze-dry) the purified nanosphere pellet to obtain a fine powder. b. Store the dried IBA-SNs in a sealed container, protected from light.
Caption: Workflow for the synthesis of IBA-silica nanospheres (IBA-SNs).
Characterization and Quality Control Protocols
Thorough characterization is essential to validate the formulation's physical properties and predict its in-field performance.
Protocol: Encapsulation Efficiency (EE) & Loading Capacity (LC)
Principle: A known mass of the formulation is destroyed to release the total encapsulated IBA, which is then quantified. EE represents the percentage of initial IBA that was successfully encapsulated, while LC is the weight percentage of IBA in the final formulation.
Procedure:
-
Accurately weigh 10 mg of the dried formulation.
-
Disperse the sample in 10 mL of a suitable solvent mixture (e.g., 50:50 acetonitrile/water with 0.1% formic acid) that dissolves both the IBA and the polymer matrix. For silica nanospheres, a more disruptive method may be needed.
-
Sonicate the dispersion for 30 minutes to ensure complete dissolution and release of IBA.
-
Filter the solution through a 0.22 µm syringe filter.
-
Quantify the concentration of IBA in the filtrate using a pre-calibrated HPLC method (see Protocol 6.3).
-
Calculate EE and LC using the following equations:
-
EE (%) = (Mass of IBA in formulation / Initial mass of IBA used) x 100
-
LC (%) = (Mass of IBA in formulation / Total mass of formulation) x 100
-
Protocol: In Vitro Release Study
Principle: The formulation is placed in a release medium, and the amount of IBA that diffuses out is measured over time. This simulates the release profile in an aqueous environment.
Procedure:
-
Accurately weigh 20 mg of the IBA formulation and place it in a dialysis bag (with an appropriate molecular weight cut-off) containing 2 mL of release medium (e.g., phosphate-buffered saline, pH 7.2).
-
Suspend the sealed dialysis bag in a beaker containing 100 mL of the same release medium.
-
Place the beaker in a shaking water bath at a constant temperature (e.g., 25°C) with gentle agitation (e.g., 100 rpm).
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a 1 mL aliquot from the release medium outside the dialysis bag.
-
Immediately replace the withdrawn volume with 1 mL of fresh release medium to maintain sink conditions.
-
Analyze the IBA concentration in the collected aliquots by HPLC.
-
Calculate the cumulative percentage of IBA released at each time point.
Protocol: HPLC Quantification of IBA
Principle: Reversed-phase HPLC is used to separate IBA from other components, and a UV detector quantifies it based on its absorbance.[14]
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (e.g., 65:35 v/v)[15] |
| Flow Rate | 1.0 mL/min[14] |
| Injection Volume | 10 µL |
| Detection | UV Absorbance at 280 nm[14] |
| Column Temp. | 40°C |
Procedure:
-
Prepare a stock solution of IBA (1 mg/mL) in the mobile phase.
-
Create a series of standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution.
-
Inject the standards to generate a calibration curve (Peak Area vs. Concentration).
-
Inject the filtered samples from the EE/LC and release studies.
-
Determine the concentration of IBA in the samples by interpolating their peak areas on the calibration curve.
Data Analysis: Release Kinetics Modeling
To understand the mechanism of IBA release, the cumulative release data can be fitted to various mathematical models.
| Model | Equation | Interpretation |
| Zero-Order | Qₜ = Q₀ + K₀t | Release rate is constant and independent of concentration. |
| First-Order | log(Q₀ - Qₜ) = log(Q₀) - K₁ t/2 .303 | Release rate is proportional to the remaining concentration of the drug. |
| Higuchi | Qₜ = Kₕt¹ᐟ² | Describes release from a matrix via Fickian diffusion. |
| Korsmeyer-Peppas | Mₜ/M∞ = Ktⁿ | Describes release from a polymeric system. The release exponent 'n' indicates the mechanism. |
In the Korsmeyer-Peppas model, for a spherical matrix, an 'n' value < 0.43 indicates Fickian diffusion, 0.43 < n < 0.85 suggests anomalous (non-Fickian) transport (diffusion and swelling/erosion), and n > 0.85 points to super case-II transport (polymer relaxation and erosion).[12]
References
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- Indole-3-butyric Acid. (2026). PubChem. [Link]
- Preparation and characterization of indole-3-butyric acid nanospheres for improving its stability and utiliz
- Preparation and characterization of immobilized indole−3−butyric acid on silver−cerium oxide nanoparticles for improving its stability and utilization in the study of plant root form
- Preparation and characterization of indole-3-butyric acid nanospheres for improving its stability and utilization | Request PDF. (2018).
- Chemical and Biological Stability of Indole-3-Butyric Acid (IBA) After Long-term Storage at Selected Temperatures and Light Regimes. (1988). Journal of Environmental Horticulture. [Link]
- Preparation and characterization of immobilized indole-3-butyric acid on silver-cerium oxide nanoparticles for improving its stability and utilization in the study of plant root form
- Chemical and Biological Stability of Indole-3-Butyric Acid (IBA) After Long-term Storage at Selected Temperatures and Light Regi. (n.d.). SciSpace. [Link]
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- Preparation and characterization of indole-3-butyric acid nanospheres for improving its stability and utiliz
- Synthesis of indole-3-acetic acid and indole-3-butyric acid loaded zinc oxide nanoparticles: Effects on rhizogenesis. (2019). PubMed. [Link]
- Indole 3-Butyric Acid Metabolism and Transport in Arabidopsis thaliana. (2019). Frontiers in Plant Science. [Link]
- Indole-3-Butyric Acid Analyzed with HPLC - AppNote. (n.d.). MicroSolv. [Link]
- Schematic of controlled release modalities from a polymer matrix. (n.d.).
- Separation of Indole-3-butyric acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
- Controlled release systems: (a) polymer-AI conjugate, (b) matrix based,... (n.d.).
- Controlled Release Formulations of Auxinic Herbicides | Request PDF. (n.d.).
- Controlled Release Formulations (CRF): A Sustainable Tool for Agriculture. (n.d.). AgriRxiv. [Link]
- The Development and Application of ELISA for 3-Indole-Butyric Acid. (n.d.). Hilaris Publisher. [Link]
- Development of Controlled Release Systems in Plant Growth Regulators based on Cationic Polymers | Request PDF. (2021).
- Polymer Tablet Matrix Systems for the Controlled Release of Dry Betula pendula Leaf Extract. (2023). PMC - PubMed Central. [Link]
- Determination of indole-3-acetic acid and indole-3-butyric acid in mung bean sprouts using high performance liquid chromatography with immobilized Ru(bpy)(3)(2+)-KMnO4 chemiluminescence detection. (2009).
- Analytical CHEMISTRY. (2011). TSI Journals. [Link]
- Controlled-Release Fertilizers (CRFs). (n.d.).
- (PDF) Controlled release agrochemicals formulations: A review. (2015).
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- Key Features of Controlled-Release (or Coated) Fertilizers. (n.d.). ICL US. [Link]
- Navigating the complexities of controlled release drug formul
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4-(2-oxo-2,3-dihydro-1H-indol-3-yl)butanoic acid in drug discovery and development
Application Notes and Protocols for the Exploration of 4-(2-oxo-2,3-dihydro-1H-indol-3-yl)butanoic acid in Drug Discovery
Authored by: A Senior Application Scientist
Introduction: The oxindole core is a privileged heterocyclic motif frequently encountered in natural products and serves as a cornerstone in the design of a multitude of medicinally important compounds.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[2][3] This guide focuses on This compound , a molecule that marries the esteemed oxindole scaffold with a butanoic acid side chain. While direct and extensive biological data for this specific molecule remains nascent, its structural lineage from Indole-3-butyric acid (IBA) and the well-documented therapeutic potential of the oxindole class provide a strong rationale for its investigation in drug discovery programs.[4][5]
This document serves as a comprehensive guide for researchers and drug development professionals, offering a scientifically grounded framework for the synthesis, characterization, and biological evaluation of this compound as a potential therapeutic agent. The protocols herein are designed to be self-validating, with an emphasis on the causal relationships between experimental design and expected outcomes.
Physicochemical Properties
A foundational understanding of the molecule's properties is critical for its handling and formulation in subsequent assays.
| Property | Value | Reference |
| CAS Number | 2971-18-8 | [6] |
| Molecular Formula | C₁₂H₁₃NO₃ | [6] |
| Molecular Weight | 219.24 g/mol | [6] |
| Appearance | White to light-yellow solid | [7] |
| Melting Point | 125 °C (decomposes before boiling) | [7] |
Synthesis and Characterization
The logical and most direct synthetic route to this compound commences from the readily available plant auxin, Indole-3-butyric acid (IBA).[8] The synthesis involves the oxidation of the indole ring to the corresponding oxindole.
Protocol 1: Synthesis of this compound from Indole-3-butyric acid
Principle: This protocol describes the oxidation of the C2 position of the indole ring of Indole-3-butyric acid. This transformation is a key step in accessing the oxindole core and its derivatives.
Materials:
-
Indole-3-butyric acid (IBA)
-
N-Bromosuccinimide (NBS)
-
tert-Butanol
-
Water
-
Dichloromethane (DCM)
-
Sodium thiosulfate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Dissolution: Dissolve Indole-3-butyric acid (1 equivalent) in a mixture of tert-butanol and water (e.g., 1:1 v/v).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of NBS: Slowly add N-Bromosuccinimide (1.1 equivalents) portion-wise to the cooled solution, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Hypothesized Mechanisms of Action and Therapeutic Targets
Based on the structural components of this compound, two primary avenues of investigation are proposed: its potential as a histone deacetylase (HDAC) inhibitor and as a kinase inhibitor.
Potential as a Histone Deacetylase (HDAC) Inhibitor
The butanoic acid moiety is a key structural feature of several known HDAC inhibitors. Furthermore, derivatives of its precursor, Indole-3-butyric acid, have been successfully developed as potent HDAC inhibitors with significant anticancer activity.[4][9][10]
Caption: Hypothesized HDAC inhibition pathway.
Protocol 2: In Vitro HDAC Inhibition Assay
Principle: This fluorometric assay quantifies the ability of the test compound to inhibit the activity of a specific HDAC isoform.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC3, HDAC6)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC assay buffer
-
Trichostatin A (TSA) or Vorinostat (SAHA) as a positive control
-
Developer solution
-
Black 96-well microplate
-
Fluorometric plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Reaction Setup: In a 96-well plate, add the HDAC enzyme, assay buffer, and the test compound or control.
-
Pre-incubation: Incubate the plate at 37 °C for 15 minutes.
-
Initiation: Add the fluorogenic HDAC substrate to initiate the reaction.
-
Incubation: Incubate the plate at 37 °C for the recommended time (e.g., 60 minutes).
-
Termination and Development: Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation, 460 nm emission).
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.
Potential as a Kinase Inhibitor
The oxindole scaffold is a well-established pharmacophore for the development of kinase inhibitors.[3][11] A structural isomer, 4-(2,3-dihydro-indol-1-yl)-4-oxo-butyric acid, has been utilized in screens targeting LsrK kinase, suggesting that the broader indole/oxindole butanoic acid framework may have affinity for kinase active sites.
Caption: Kinase inhibitor discovery workflow.
Protocol 3: Cellular Antiproliferation Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the test compound.
Materials:
-
Human cancer cell lines (e.g., HCT116, A549, MCF-7)
-
Complete cell culture medium
-
This compound
-
Doxorubicin or a relevant kinase inhibitor as a positive control
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Spectrophotometric plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or the positive control for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37 °C to allow the formation of formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).
Pharmacokinetic Considerations
A preliminary assessment of the pharmacokinetic properties of this compound is crucial for its development as a drug candidate.
Protocol 4: In Vitro Metabolic Stability Assay
Principle: This assay evaluates the susceptibility of the compound to metabolism by liver microsomes, providing an early indication of its hepatic clearance.
Materials:
-
Human liver microsomes (HLM)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
This compound
-
Verapamil or another compound with known metabolic stability as a control
-
Acetonitrile with an internal standard for LC-MS/MS analysis
-
LC-MS/MS system
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing HLM and the test compound in phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture at 37 °C.
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench them with cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining compound versus time and determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
Conclusion
This compound represents a molecule of significant interest at the intersection of the well-established therapeutic potential of the oxindole scaffold and the known bioactivities of indole-3-butyric acid derivatives. The application notes and protocols provided in this guide offer a robust starting point for its systematic evaluation in drug discovery. While the proposed therapeutic avenues are grounded in strong scientific precedent, researchers are encouraged to maintain an open and exploratory approach, as the unique combination of structural motifs within this compound may unveil novel biological activities and therapeutic opportunities.
References
- Chemistry and Pharmacological Potential of Oxindole Nucleus: A Review. Journal of Heterocyclic Chemistry.
- Oxindole and its derivatives: A review on recent progress in biological activities. European Journal of Medicinal Chemistry.
- Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Oxindoles and Their Pharmaceutical Significance-an Overview. ResearchGate.
- Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors. ResearchGate.
- Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors. Taylor & Francis Online.
- Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors. National Center for Biotechnology Information.
- Oxindole Analogues as Anticancer Agents and their Therapeutic Potential. Bentham Science.
- Oxindole. Wikipedia.
- Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors. Taylor & Francis Online.
- Indole 3 butyric acid – Knowledge and References. Taylor & Francis Online.
- Indole-3-butyric acid. Wikipedia.
- What are the methods to synthesise indole-3-butyric acid? Quora.
- Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. National Center for Biotechnology Information.
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Oxindole and its derivatives: A review on recent progress in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. scbt.com [scbt.com]
- 7. Indole-3-butyric acid - Wikipedia [en.wikipedia.org]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: Indole-3-Butyric Acid (IBA) for Promoting Root Formation in Plants
Introduction: The Foundational Role of IBA in Adventitious Rooting
Indole-3-butyric acid (IBA) is a synthetic auxin, a class of plant hormones that plays a central role in regulating plant growth and development.[1][2] Specifically, IBA is renowned in both commercial horticulture and fundamental plant science research for its potent ability to stimulate adventitious root formation—the development of roots from non-root tissues, such as stems or leaves.[3][4] This capability is critical for the vegetative propagation of elite genotypes across agricultural, horticultural, and forestry species.[4][5]
Unlike the primary natural auxin, Indole-3-acetic acid (IAA), IBA exhibits greater chemical stability, making it less susceptible to enzymatic degradation by plant tissues and thus a more practical and reliable choice for exogenous applications.[3] This guide provides an in-depth exploration of the mechanisms, critical factors, and validated protocols for the effective application of IBA in promoting root formation for research and development purposes.
Section 1: Mechanism of Action - The Pro-Hormone Concept and Downstream Signaling
The efficacy of IBA is rooted in its function as a pro-hormone, or precursor, to the more biologically active IAA.[6][7][8] While IBA itself is thought to have minimal direct auxin activity, its primary role is to serve as a stable transport and storage form that is gradually converted into IAA within plant tissues.[9][10][11] This slow-release mechanism provides a sustained auxin signal, which is crucial for the complex process of root initiation.
The Conversion Pathway
Genetic and biochemical evidence, primarily from studies in Arabidopsis thaliana, has demonstrated that IBA is converted to IAA through a process analogous to fatty acid β-oxidation, which occurs within specialized organelles called peroxisomes.[6][7][8] This multi-step enzymatic process ensures a steady supply of active auxin at the site of application.[7]
Auxin Signaling Cascade
Once converted to IAA, the hormone initiates a well-defined signaling cascade that leads to the expression of genes required for root development:
-
Receptor Binding: IAA binds to an F-box protein receptor, such as TRANSPORT INHIBITOR RESPONSE 1 (TIR1), forming a co-receptor complex with an Aux/IAA repressor protein.[12]
-
Repressor Degradation: This binding event targets the Aux/IAA repressor for ubiquitination and subsequent degradation by the 26S proteasome.[12]
-
Gene Activation: The degradation of the Aux/IAA repressor liberates Auxin Response Factors (ARFs), which are transcription factors.[12][13] These ARFs can then bind to auxin-responsive elements in the promoters of target genes, activating the transcription of genes involved in cell division, differentiation, and ultimately, the formation of root primordia.[3][13]
The following diagram illustrates this critical signaling pathway.
Caption: IBA to IAA conversion and subsequent auxin signaling pathway.
Section 2: Critical Factors Influencing IBA Efficacy
The success of IBA application is not absolute; it is influenced by a confluence of biological and environmental factors. Optimizing these variables is paramount for achieving consistent and robust rooting.
-
Plant Species and Genotype: The inherent ability to form adventitious roots is a quantitative genetic trait.[5] Woody species, particularly hardwood cuttings, are often more difficult to root than herbaceous or softwood cuttings and typically require higher IBA concentrations.[14][15]
-
Cutting Type and Quality: The physiological state of the source plant and the type of cutting are crucial. Cuttings taken from juvenile plants generally root more readily than those from mature plants. For many species, semi-hardwood cuttings taken mid-season show a high success rate.[1][16] Healthy, turgid cuttings free from disease are essential.
-
IBA Concentration: This is the most critical variable to optimize. An insufficient concentration will fail to induce rooting, while an excessive concentration can be phytotoxic, causing tissue damage, excessive callusing, and inhibition of root development.[17] Optimal concentrations vary widely by species and cutting type.
-
Application Method: The method of delivery affects uptake and efficacy. Common methods include quick dips in concentrated solutions, long soaks in dilute solutions, or application as a powder (talc) or gel.[17][18] Liquid formulations often provide more uniform results than powders.[19]
-
Synergistic Compounds: The efficacy of IBA can be enhanced by combining it with other auxins, like 1-Naphthaleneacetic acid (NAA).[14][20] This synergistic effect is attributed to the different stabilities and metabolic pathways of the auxins, providing a broader and more sustained rooting response.[21] Other compounds like certain phenolics can also act as auxin synergists.[22][23]
-
Environmental Conditions: Post-treatment conditions are vital. High humidity (to prevent desiccation), appropriate temperature (to support metabolic activity), and suitable light levels are necessary for successful root development. A well-drained, sterile rooting medium is also critical to prevent rot.
The following table provides general concentration ranges as a starting point for optimization. It is imperative to conduct small-scale trials to determine the optimal concentration for a specific species and cutting type.
| Cutting Type | IBA Concentration Range (ppm) in Solution (Quick Dip) | Typical Application Notes |
| Herbaceous (e.g., Chrysanthemum, Poinsettia) | 50 - 500 ppm[24] | Generally easy to root; lower concentrations are effective. |
| Softwood (e.g., new growth on woody shrubs) | 500 - 1,500 ppm[25][26] | Taken from actively growing spring wood. |
| Semi-hardwood (e.g., partially mature wood) | 1,000 - 4,000 ppm[16][26][27] | Often considered the most reliable cutting type for many shrubs. |
| Hardwood (e.g., dormant, mature stems) | 2,000 - 10,000 ppm[15][27] | Most difficult to root; requires higher concentrations and often wounding. |
Section 3: Experimental Protocols
Adherence to precise, repeatable protocols is the foundation of scientific integrity. The following sections detail the preparation of IBA solutions and standard application methodologies.
Preparation of IBA Stock and Working Solutions
Safety Precaution: Always handle pure IBA powder and concentrated solutions in a fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Materials:
-
Indole-3-butyric acid (IBA), reagent grade
-
Ethanol or Isopropanol (95%+) or 1N Potassium Hydroxide (KOH)
-
Distilled or deionized water
-
Volumetric flasks
-
Magnetic stirrer and stir bar
-
Sterile storage bottles (amber glass recommended)
Protocol for 10,000 ppm (1%) IBA Stock Solution:
-
Weighing: Accurately weigh 1.00 g of IBA powder.
-
Dissolving (Solvent Method):
-
Transfer the IBA powder to a 100 mL volumetric flask.
-
Add approximately 50 mL of 95% ethanol and swirl or use a magnetic stirrer until the IBA is completely dissolved.
-
Crucially, once dissolved, bring the final volume to 100 mL with distilled water, not more ethanol. This creates a 50% ethanol solution which is less phytotoxic.
-
-
Dissolving (Base Method for Water-Soluble Salt):
-
Storage: Transfer the stock solution to a labeled, sterile amber glass bottle and store at 4°C. The stock solution is stable for several months when refrigerated.
Protocol for Preparing Working Solutions (e.g., 1000 ppm):
-
Use the dilution formula: C1V1 = C2V2
-
C1 = Concentration of stock solution (10,000 ppm)
-
V1 = Volume of stock solution needed (?)
-
C2 = Desired concentration of working solution (1000 ppm)
-
V2 = Final volume of working solution (e.g., 100 mL)
-
-
Calculation: (10,000 ppm)(V1) = (1000 ppm)(100 mL) -> V1 = 10 mL
-
Dilution: Add 10 mL of the 10,000 ppm stock solution to a 100 mL volumetric flask.
-
Final Volume: Bring the volume to 100 mL with distilled water. The working solution should be prepared fresh for each experiment.
Standard Application Workflow
The diagram below outlines a self-validating experimental workflow for testing IBA efficacy. The inclusion of both negative (no treatment) and vehicle (solvent only) controls is essential to definitively attribute rooting success to the IBA molecule itself, rather than the solvent or mechanical handling.
Caption: A self-validating workflow for assessing IBA rooting efficacy.
Application Protocol: Basal Quick Dip Method
This is the most common method for research applications due to its speed and uniformity.[17][25]
-
Pour a small amount of the freshly prepared IBA working solution into a shallow, sterile container (e.g., a beaker or petri dish). Use only enough for the immediate batch of cuttings to prevent contamination of the main solution.
-
Take a prepared cutting and immerse the basal 1-2 cm of the stem into the solution for a consistent duration, typically 3-5 seconds.
-
Remove the cutting and allow the solvent to evaporate for a few minutes.
-
Insert the treated cutting into a pre-dibbled hole in the moistened, sterile rooting medium. Gently firm the medium around the base.
-
Discard the used portion of the IBA solution after treating a batch of cuttings. Do not return it to the stock container.
Section 4: Troubleshooting and Advanced Considerations
-
No Rooting or Poor Rooting: Re-evaluate the IBA concentration; it may be too low. Check the viability and health of the cuttings and ensure environmental conditions (especially humidity) are optimal.
-
Basal Stem Rot/Blackening: This often indicates an IBA concentration that is too high, causing tissue death, or a non-sterile medium/technique leading to fungal or bacterial infection.
-
Excessive Callus Formation: High auxin concentrations can sometimes promote the formation of undifferentiated callus tissue at the expense of organized root primordia.[28] A lower concentration may be required.
-
Foliar Application: For some species and large-scale operations, foliar spray or total immersion methods can be effective.[25][29] The IBA is absorbed through the leaves and translocated to the base of the cutting.[29] This requires water-soluble formulations of IBA.
References
- Abu-Zahra, T. R., Al-Shadaideh, A. N., Abubaker, S. M., & Qrunfleh, I. M. (2013). Influence of auxin concentrations on different ornamental plants rooting. International Journal of Botany, 9(2), 96–99. [Link]
- Atkinson, L., et al. (2014). SAUR15 Connects Auxin Perception to Lateral and Adventitious Root Formation. Plant Physiology, 184(2), 658-660. [Link]
- Blythe, E. K., S. A. Stark, W. L. Berisford and J. M. Ruter. (2007). Use of Root-Promoting Products for Vegetative Propagation of Nursery Crops.
- Fattorini, L., et al. (2017). Indole-3-butyric acid promotes adventitious rooting in Arabidopsis thaliana thin cell layers by conversion into indole-3-acetic acid and stimulation of anthranilate synthase activity. BMC Plant Biology, 17(1), 139. [Link]
- Frick, E. M., & Strader, L. C. (2017). Roles for IBA-derived auxin in plant development. Journal of Experimental Botany, 69(2), 235-242. [Link]
- Gutierrez, L., et al. (2012). Auxin Controls Arabidopsis Adventitious Root Initiation by Regulating Jasmonic Acid Homeostasis. The Plant Cell, 24(6). [Link]
- Hortus USA. IBA methods. Hortus USA Website. [Link]
- Korasick, D. A., et al. (2013). Auxin in Root Development. Cold Spring Harbor Perspectives in Biology. [Link]
- Kroin, J. (2011). How to Improve Cuttings Propagation Using Water-Based Indole-3-Butyric Acid Rooting Solutions©.
- Ludwig-Müller, J. (2000). Analysis of indole-3-butyric acid-induced adventitious root formation on Arabidopsis stem segments. Journal of Experimental Botany, 51(352), 1931-1939. [Link]
- Pacurar, D. I., et al. (2014).
- Rai, N. K., et al. (2024). Effect of different concentration of IBA on the success of hardwood and softwood cuttings of water apple.
- Strader, L. C., et al. (2010). Conversion of endogenous indole-3-butyric acid to indole-3-acetic acid drives cell expansion in Arabidopsis seedlings. Plant Physiology, 153(4), 1577-86. [Link]
- Vertex AI Search. NAA vs. IBA: Choosing the Right Rooting Hormone for Your Cuttings. Google Cloud.
- Wikipedia. Indole-3-butyric acid. Wikipedia. [Link]
- Yusnita, S., et al. (2018). A Combination of IBA and NAA Resulted in Better Rooting and Shoot Sprouting than Single Auxin on Malay Apple [Syzygium malaccense (L.) Merr. & Perry] Stem Cuttings. AGRIVITA, Journal of Agricultural Science, 40(2), 298-307. [Link]
- Zolman, B. K., et al. (2007). Indole 3-Butyric Acid Metabolism and Transport in Arabidopsis thaliana. Frontiers in Plant Science, 10, 838. [Link]
Sources
- 1. hormex.com [hormex.com]
- 2. aquaticed.com [aquaticed.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Auxin Controls Arabidopsis Adventitious Root Initiation by Regulating Jasmonic Acid Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conversion of endogenous indole-3-butyric acid to indole-3-acetic acid drives cell expansion in Arabidopsis seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Indole 3-Butyric Acid Metabolism and Transport in Arabidopsis thaliana [frontiersin.org]
- 8. Conversion of Endogenous Indole-3-Butyric Acid to Indole-3-Acetic Acid Drives Cell Expansion in Arabidopsis Seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. plantae.org [plantae.org]
- 11. Transport of the Two Natural Auxins, Indole-3-Butyric Acid and Indole-3-Acetic Acid, in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Auxin in Root Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SAUR15 Connects Auxin Perception to Lateral and Adventitious Root Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nbinno.com [nbinno.com]
- 15. researchgate.net [researchgate.net]
- 16. Rooting of Stem Cuttings with Different Indole 3 Butyric Acid (IBA) Treatments and Development of Micropropagation Protocol for Piper betle L. Node Culture [scirp.org]
- 17. plantsciences.tennessee.edu [plantsciences.tennessee.edu]
- 18. irrecenvhort.ifas.ufl.edu [irrecenvhort.ifas.ufl.edu]
- 19. jeh [jeh.kglmeridian.com]
- 20. agrivita.ub.ac.id [agrivita.ub.ac.id]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. scionresearch.com [scionresearch.com]
- 23. researchgate.net [researchgate.net]
- 24. pestlogbook.com [pestlogbook.com]
- 25. Hortus USA: IBA methods [rooting-hormones.com]
- 26. plantarchives.org [plantarchives.org]
- 27. ijmfmap.in [ijmfmap.in]
- 28. Indole-3-butyric acid - Wikipedia [en.wikipedia.org]
- 29. plantgrower.org [plantgrower.org]
Troubleshooting & Optimization
Technical Support Center: Enhancing Aqueous Solubility of 4-(2-oxo-2,3-dihydro-1H-indol-3-yl)butanoic Acid
Welcome to the technical support center for 4-(2-oxo-2,3-dihydro-1H-indol-3-yl)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges related to the aqueous solubility of this compound. Our goal is to equip you with the scientific rationale and practical methodologies to successfully formulate this molecule for your experimental needs.
Understanding the Molecule: A Structural Perspective on Solubility
This compound possesses a chemical structure that presents a classic solubility challenge. It incorporates a bulky, largely hydrophobic oxindole core coupled with a flexible butanoic acid side chain. This bifunctional nature dictates its behavior in aqueous media.
-
The Hydrophobic Oxindole Core: The oxindole ring system is inherently nonpolar, contributing to the molecule's low affinity for water.
-
The Ionizable Carboxylic Acid: The butanoic acid moiety provides a handle for solubility manipulation. The carboxyl group is weakly acidic and can be deprotonated to form a much more polar and water-soluble carboxylate salt.
| Property | Estimated Value/Range | Rationale |
| pKa | ~4.5 - 4.8 | The pKa of butanoic acid is approximately 4.82[1][2][3]. The electron-withdrawing nature of the adjacent oxindole ring is expected to slightly increase the acidity of the carboxylic acid, resulting in a slightly lower pKa. |
| logP | 1.0 - 2.0 | The logP of the parent oxindole is approximately 1.18[4]. The addition of the butanoic acid group will increase polarity, but the overall molecule retains significant hydrophobic character. |
These estimated properties underscore the dual nature of the molecule: it is a weak acid with limited intrinsic aqueous solubility. This understanding forms the basis of the following troubleshooting guide.
Troubleshooting Guide: Step-by-Step Protocols for Solubility Enhancement
This section provides detailed protocols to systematically address and overcome the solubility limitations of this compound.
Issue 1: Poor Dissolution in Neutral Aqueous Buffers
Cause: At neutral pH, the carboxylic acid is only partially ionized, and the hydrophobic oxindole core dominates, leading to low solubility.
Solution: The most direct approach is to increase the pH of the aqueous solution to deprotonate the carboxylic acid, thereby forming the more soluble carboxylate salt.[5][6]
Experimental Protocol: pH Adjustment
-
Prepare a stock solution of a suitable base: A 0.1 M to 1 M solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) is recommended.
-
Dispense the compound: Weigh the desired amount of this compound into a clean vessel.
-
Add the aqueous buffer: Add the desired aqueous buffer (e.g., phosphate-buffered saline, Tris buffer) to the compound. Initially, the compound will likely not dissolve.
-
Titrate with base: While stirring, add the base solution dropwise to the suspension.
-
Monitor pH and dissolution: Continuously monitor the pH of the solution. As the pH increases above the pKa of the compound (estimated to be around 4.5-4.8), the compound should begin to dissolve. Aim for a final pH of at least 2 units above the pKa (e.g., pH > 6.8) to ensure complete deprotonation and dissolution.
-
Final volume adjustment: Once the compound is fully dissolved, adjust the final volume with the aqueous buffer.
Workflow for pH-Mediated Solubilization
Caption: Workflow for increasing solubility via pH adjustment.
Issue 2: Precipitation upon Dilution of an Organic Stock Solution
Cause: When a concentrated stock solution in an organic solvent (e.g., DMSO) is diluted into an aqueous buffer, the solubility limit of the compound in the final mixed-solvent system can be exceeded, leading to precipitation.
Solution 1: Employing Co-solvents
The inclusion of a water-miscible organic co-solvent in the final aqueous solution can increase the solubility of the compound by reducing the polarity of the solvent system.[6][7][8]
Experimental Protocol: Co-solvent System
-
Prepare a high-concentration stock solution: Dissolve this compound in a minimal amount of a water-miscible organic solvent such as DMSO, ethanol, or polyethylene glycol 400 (PEG 400).
-
Prepare the co-solvent buffer: Prepare the desired aqueous buffer containing a specific percentage (v/v) of the co-solvent. Common starting points are 5-10% of the organic co-solvent.
-
Dilute the stock solution: Slowly add the organic stock solution to the co-solvent buffer while vortexing or stirring vigorously to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Observe for clarity: Inspect the final solution for any signs of precipitation or cloudiness. If precipitation occurs, a higher percentage of the co-solvent may be necessary.
Solution 2: Utilizing Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules, like the oxindole core of our compound, forming inclusion complexes that have enhanced aqueous solubility.[1][3][4][9][10]
Experimental Protocol: Cyclodextrin-Mediated Solubilization
-
Select a cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used due to their high aqueous solubility and low toxicity.
-
Prepare a cyclodextrin solution: Dissolve the chosen cyclodextrin in the desired aqueous buffer. Concentrations can range from 1% to 20% (w/v) depending on the required solubility enhancement.
-
Add the compound: Add the solid this compound directly to the cyclodextrin solution.
-
Facilitate complexation: Stir or sonicate the mixture for a period ranging from a few hours to overnight to allow for the formation of the inclusion complex. Gentle heating may also be applied to expedite the process.
-
Clarify the solution: If necessary, filter the solution through a 0.22 µm filter to remove any undissolved material.
Mechanism of Cyclodextrin Encapsulation
Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.
Frequently Asked Questions (FAQs)
Q1: Can I simply dissolve the compound in DMSO and add it to my cell culture medium?
While this is a common practice, it's important to be cautious. High concentrations of DMSO can be toxic to cells. It is recommended to keep the final DMSO concentration in your cell culture medium below 0.5% (v/v). If the required concentration of your compound necessitates a higher DMSO percentage, consider one of the solubility enhancement techniques described above.
Q2: Will changing the pH of my solution affect the biological activity of the compound?
This is a critical consideration. The ionization state of a molecule can influence its ability to cross cell membranes and interact with its biological target. It is advisable to conduct pilot experiments to determine if the pH of the formulation buffer affects the experimental outcome. If pH sensitivity is a concern, cyclodextrin-mediated solubilization may be a more suitable approach as it does not require a significant change in pH.
Q3: How do I choose between using a co-solvent and a cyclodextrin?
The choice depends on the specific requirements of your experiment:
-
Co-solvents are often simpler and more cost-effective for initial screening experiments. However, the organic solvent may have its own biological effects.
-
Cyclodextrins are generally considered more biocompatible and are a good choice for in vivo studies or sensitive cell-based assays. They can also provide a degree of stabilization for the encapsulated compound.[10]
Q4: Is salt formation a viable option for this compound?
Yes, forming a salt of this compound is an excellent strategy for improving its solubility and dissolution rate.[2][11][12][13][14] This is essentially what is achieved through pH adjustment in situ. For solid dosage form development, pre-forming a solid salt with a pharmaceutically acceptable counterion (e.g., sodium, potassium, calcium) can be highly beneficial.
Q5: What if I still observe insolubility after trying these methods?
If solubility remains a challenge, a combination of methods can be explored. For instance, you could use a co-solvent system in conjunction with pH adjustment. Additionally, particle size reduction techniques, such as micronization or nanosuspension, can improve the dissolution rate of the compound.
References
- Stella, V. J., & He, Q. (2008). Cyclodextrins.
- Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
- ChEMBL. (n.d.). Compound: OXINDOLE (CHEMBL40823). European Bioinformatics Institute.
- Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017-1025.
- Davis, M. E., & Brewster, M. E. (2004). Cyclodextrin-based pharmaceutics: past, present and future. Nature Reviews Drug Discovery, 3(12), 1023-1035.
- Szejtli, J. (1998). Introduction and general overview of cyclodextrin chemistry. Chemical Reviews, 98(5), 1743-1754.
- Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of pharmaceutical salts: properties, selection, and use. John Wiley & Sons.
- Gould, P. L. (1986). Salt selection for basic drugs. International Journal of Pharmaceutics, 33(1-3), 201-217.
- Avdeef, A. (2001). pH-metric solubility. 1. Solubility-pH profiles from Bjerrum plots. Gibbs pKa and the solubility product of diprotic substances. Pharmaceutical Research, 18(9), 1304-1313.
- Bastin, R. J., Bowker, M. J., & Slater, B. J. (2000). Salt selection and optimisation procedures for pharmaceutical new chemical entities. Organic Process Research & Development, 4(5), 427-435.
- Anderson, B. D., & Conradi, R. A. (1985). Predictive relationships in the water solubility of salts of a nonsteroidal anti-inflammatory drug. Journal of Pharmaceutical Sciences, 74(8), 815-820.
- Yalkowsky, S. H. (Ed.). (2014). Solubility and solubilization in aqueous media. American Chemical Society.
- PubChem. (n.d.). Butyric Acid. National Center for Biotechnology Information.
- Yeast Metabolome Database. (n.d.). butanoic acid (YMDB01392).
- Study.com. (n.d.). Butanoic acid, C3H7COOH, has a pKa of 4.82. What is the value of Ka for this acid?.
- Filo. (2023, November 17). pKa of which compound is very close to pKa - - of Butanoic acid?.
- Reddit. (2012, September 15). Why is the pKa of butanoic acid lower than the pKa of propanoic acid? : r/chemhelp.
- PubChem. (n.d.). Indole. National Center for Biotechnology Information.
- ChemBK. (2024, January 2). 2-Inodl-3-yl-4-oxo-4-phenylbutanoic acid.
- Wikipedia. (n.d.). Oxindole.
- PubChem. (n.d.). Oxindole. National Center for Biotechnology Information.
- ChemSynthesis. (n.d.). This compound.
- CAS Common Chemistry. (n.d.). Oxindole.
- Michigan State University Department of Chemistry. (n.d.). Derivatives of Carboxylic Acids.
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- 1. Butyric Acid | C4H8O2 | CID 264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ymdb.ca [ymdb.ca]
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- 4. Compound: OXINDOLE (CHEMBL40823) - ChEMBL [ebi.ac.uk]
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- 8. logP - octanol-water partition coefficient calculation [molinspiration.com]
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Stability issues of 4-(2-oxo-2,3-dihydro-1H-indol-3-yl)butanoic acid in different solvents
Welcome to the dedicated technical support guide for 4-(2-oxo-2,3-dihydro-1H-indol-3-yl)butanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice regarding the stability of this compound in various solvents and experimental conditions. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the reliability of your results.
Introduction to the Molecule and its Stability Profile
This compound is a molecule featuring a substituted oxindole ring, a lactam structure, linked to a butanoic acid chain. The chemical stability of this compound is of paramount importance for its handling, storage, and application in research and development.[1] The presence of the lactam ring and the carboxylic acid moiety suggests potential susceptibility to degradation under certain conditions, particularly hydrolysis at non-neutral pH.[2][3][4]
This guide will walk you through common stability challenges, provide protocols for assessing stability, and answer frequently asked questions to help you navigate your experimental work with confidence.
Troubleshooting Guide: Common Stability Issues
This section addresses specific problems you might encounter during your experiments with this compound.
Issue 1: Inconsistent results or loss of compound activity over time in aqueous solutions.
-
Potential Cause: Degradation of the compound in your solvent. The lactam ring in the oxindole structure is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.[2][4]
-
Troubleshooting Steps:
-
pH Verification: Immediately measure the pH of your solvent and any prepared solutions. Even seemingly neutral water can have a pH that drifts, and dissolved CO2 can make it slightly acidic.
-
Solvent Selection: If possible, consider using a non-aqueous solvent for stock solutions. For working solutions that require an aqueous environment, prepare them fresh before each experiment.
-
Buffering: If your experimental conditions allow, use a buffered solution to maintain a stable pH. The optimal pH range should be determined empirically, but starting with a neutral pH (e.g., phosphate-buffered saline, pH 7.4) is a good practice.
-
Temperature Control: Store stock and working solutions at appropriate temperatures. As a general rule, lower temperatures slow down chemical degradation. For short-term storage, 2-8°C is recommended. For long-term storage, consider -20°C or -80°C in an appropriate solvent.
-
Issue 2: Appearance of new, unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS).
-
Potential Cause: Formation of degradation products. Under stress conditions such as elevated temperature, extreme pH, or exposure to light, this compound can degrade into one or more new chemical entities.
-
Troubleshooting Steps:
-
Forced Degradation Study: To proactively identify potential degradants, it is advisable to perform a forced degradation study.[5][6][7] This involves intentionally exposing the compound to harsh conditions to accelerate degradation and characterize the resulting products.
-
Photostability: Protect your solutions from light by using amber vials or covering your containers with aluminum foil. Photodegradation can be a significant issue for many organic molecules.[8]
-
Headspace and Oxidation: For long-term storage, consider purging the vial headspace with an inert gas like nitrogen or argon to minimize oxidative degradation.
-
Mass Spectrometry Analysis: Use LC-MS to identify the mass of the unknown peaks. This information can help in elucidating the structure of the degradation products. A common degradation pathway for lactams is hydrolysis, which would result in the addition of a water molecule (an increase of 18 Da in mass).
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving and storing this compound?
A1: For long-term storage, it is generally recommended to prepare stock solutions in anhydrous aprotic solvents such as DMSO or DMF and store them at -20°C or -80°C. For aqueous experimental buffers, it is best to prepare the working solution fresh from the stock solution immediately before use to minimize potential hydrolysis.
Q2: How does pH affect the stability of this compound?
A2: The oxindole moiety contains a lactam ring, which is an amide within a ring. Amides are susceptible to hydrolysis under both acidic and basic conditions, with the rate of hydrolysis generally being slowest at a near-neutral pH.[2][4] The butanoic acid side chain also has a pKa, and its ionization state will change with pH, which could potentially influence the overall stability of the molecule.
Q3: What are the likely degradation pathways for this molecule?
A3: The most probable degradation pathway is the hydrolysis of the lactam ring in the oxindole core. This would open the five-membered ring to form a corresponding amino acid derivative. Other potential degradation pathways could involve oxidation of the indole ring or reactions involving the carboxylic acid group.
Q4: How can I monitor the stability of my compound in a specific solvent?
A4: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection, is the best way to monitor the stability. You would analyze your sample at different time points and look for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[5][6][7][8]
Objective: To identify potential degradation products and pathways for this compound.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC-grade water, acetonitrile, methanol
-
pH meter
-
HPLC system with UV or MS detector
-
Photostability chamber
-
Oven
Procedure:
-
Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) and take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.
-
Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Follow the same incubation and sampling procedure as for acid hydrolysis.
-
Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% H₂O₂. Keep the solution at room temperature and take samples at various time points.
-
Thermal Degradation: Store the solid compound and a solution of the compound in a chosen solvent in an oven at an elevated temperature (e.g., 70°C). Analyze samples at different time points.
-
Photodegradation: Expose a solution of the compound to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). Keep a control sample in the dark.
-
Analysis: Analyze all samples by a suitable, validated HPLC method to quantify the parent compound and detect any degradation products.
Data Presentation
The results of the forced degradation study can be summarized in a table for easy comparison.
| Stress Condition | Duration (hours) | Temperature (°C) | % Degradation | Number of Degradants |
| 0.1 M HCl | 24 | 60 | Data | Data |
| 0.1 M NaOH | 24 | 60 | Data | Data |
| 3% H₂O₂ | 24 | RT | Data | Data |
| Heat (Solid) | 48 | 70 | Data | Data |
| Heat (Solution) | 48 | 70 | Data | Data |
| Light | - | - | Data | Data |
*Data to be filled in based on experimental results.
Visualizations
Experimental Workflow for Stability Assessment
Caption: Postulated hydrolytic degradation of the oxindole ring.
References
- Degradation of β-lactam antibiotics.
- A Natural Deep Eutectic Solvent Formulated to Stabilize β-Lactam Antibiotics.
- A Natural Deep Eutectic Solvent Formulated to Stabilize β-Lactam Antibiotics.
- A Natural Deep Eutectic Solvent Formulated to Stabilize β-Lactam Antibiotics. PubMed.
- A natural solvent improves β-lactam antibiotic efficacy. IT Medical Team.
- Forced Degrad
- Forced Degrad
- FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES.
- Discovery of indole deriv
- Development of forced degradation and stability indicating studies of drugs—A review.
- This compound | CAS 2971-18-8. Santa Cruz Biotechnology.
- The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC.
- Indole-3-Butyric Acid | C12H13NO2. PubChem.
- Oxindole and its derivatives: A review on recent progress in biological activities. PubMed.
- Optimization of Versatile Oxindoles as Selective PI3Kδ Inhibitors.
- Effect of pH on the stability of plant phenolic compounds. PubMed.
- Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
- Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations.
- This compound synthesis. ChemicalBook.
- Preparation and characterization of indole-3-butyric acid nanospheres for improving its stability and utiliz
Sources
- 1. Oxindole and its derivatives: A review on recent progress in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ibisscientific.com [ibisscientific.com]
- 4. researchgate.net [researchgate.net]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. scispace.com [scispace.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmatutor.org [pharmatutor.org]
Technical Support Center: Synthesis of 4-(2-oxo-2,3-dihydro-1H-indol-3-yl)butanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 4-(2-oxo-2,3-dihydro-1H-indol-3-yl)butanoic acid and its derivatives. This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this important class of compounds. As a Senior Application Scientist, my goal is to equip you with the necessary insights to navigate the complexities of this synthesis, ensuring successful and reproducible outcomes.
I. Frequently Asked Questions (FAQs) & Troubleshooting Common Synthetic Routes
The synthesis of this compound derivatives can be approached through several synthetic strategies. Below, we address common issues associated with two primary routes: Alkylation of Oxindoles and Fischer Indolization-based methods.
Route 1: Alkylation of Oxindoles
This route typically involves the reaction of a pre-formed oxindole with a suitable four-carbon electrophile.
Q1: I am observing low yields in the alkylation of my substituted oxindole with γ-butyrolactone. What are the likely causes and how can I improve the yield?
A1: Low yields in this alkylation are a frequent challenge. The root causes often lie in the delicate balance of base strength, reaction temperature, and the nature of the electrophile.
-
Causality: The C-3 position of the oxindole is nucleophilic only after deprotonation by a suitable base. However, the amide N-H is also acidic, leading to competitive N-alkylation. Furthermore, strong bases can promote the self-condensation of γ-butyrolactone or the decomposition of sensitive oxindoles.
-
Troubleshooting Protocol:
-
Base Selection: The choice of base is critical. While strong bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can be effective, they can also lead to side reactions. Consider using a milder base such as sodium ethoxide (NaOEt) or potassium carbonate (K2CO3) in a polar aprotic solvent like DMF or DMSO.[1]
-
Temperature Control: Perform the reaction at a controlled temperature. Start at a lower temperature (e.g., 0 °C) and gradually warm to room temperature or slightly above while monitoring the reaction progress by TLC. This can help to minimize side reactions.
-
Alternative Electrophiles: If γ-butyrolactone proves inefficient, consider more reactive electrophiles like 4-bromobutanoic acid esters or ethyl 4-bromobutanoate. These may require milder conditions and can lead to cleaner reactions.
-
Protecting Groups: For complex oxindoles, consider protecting the N-H of the oxindole ring prior to alkylation to prevent N-alkylation. A Boc or SEM group can be employed and later removed.
-
| Parameter | Recommendation | Rationale |
| Base | NaOEt, K2CO3, or NaH (use with caution) | Milder bases can improve selectivity for C-alkylation. |
| Solvent | DMF, DMSO, or THF | Polar aprotic solvents facilitate the reaction. |
| Temperature | 0 °C to 50 °C | Lower temperatures can minimize side reactions. |
| Electrophile | γ-butyrolactone, ethyl 4-bromobutanoate | Reactivity of the electrophile can be tuned. |
Q2: My reaction is producing a mixture of C-alkylated and N-alkylated products. How can I favor C-alkylation?
A2: The regioselectivity of alkylation is a classic challenge in oxindole chemistry. Several factors influence the C/N alkylation ratio.
-
Mechanistic Insight: The enolate of the oxindole is an ambident nucleophile, with potential reactivity at both the C-3 carbon and the nitrogen atom. The C-alkylation product is typically the thermodynamically favored product, while N-alkylation can be kinetically favored under certain conditions.
-
Optimization Strategy:
-
Counter-ion Effect: The nature of the counter-ion of the base can influence regioselectivity. Lithium bases (e.g., LDA) often favor C-alkylation due to chelation effects.
-
Solvent Polarity: Less polar solvents like THF tend to favor C-alkylation over more polar solvents like DMF or HMPA.
-
Temperature: As mentioned, lower temperatures generally favor the formation of the kinetic product, which can sometimes be the N-alkylated isomer. Running the reaction at slightly elevated temperatures for a longer duration may favor the formation of the thermodynamic C-alkylated product.
-
Route 2: Fischer Indolization Approach
This classical method involves the reaction of a phenylhydrazine with a suitable ketone or aldehyde precursor to the butanoic acid side chain, followed by cyclization under acidic conditions.
Q3: My Fischer indolization reaction to form the oxindole ring is failing or giving very low yields. What are the common pitfalls?
A3: The Fischer indole synthesis is a powerful tool, but its success is highly dependent on the substrate and reaction conditions.[2][3]
-
Expertise & Experience: The key step in the Fischer indolization is the acid-catalyzed[4][4]-sigmatropic rearrangement of the ene-hydrazine intermediate.[2] The electronic nature of the substituents on the phenylhydrazine and the ketone/aldehyde can significantly impact the feasibility of this rearrangement. Electron-donating groups on the phenylhydrazine can sometimes lead to undesired side reactions by stabilizing intermediates that divert from the desired pathway.[2]
-
Troubleshooting Workflow:
Sources
Technical Support Center: Optimizing In Vitro Dosage for 4-(2-oxo-2,3-dihydro-1H-indol-3-yl)butanoic acid
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers utilizing 4-(2-oxo-2,3-dihydro-1H-indol-3-yl)butanoic acid in in vitro assays. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies to ensure reproducible, high-quality data. We will move from essential compound handling to the nuances of assay design, data interpretation, and troubleshooting common experimental hurdles.
Compound Profile: this compound
Understanding the basic properties of your compound is the first step in experimental design.
| Property | Value | Source |
| CAS Number | 2971-18-8 | [1] |
| Molecular Formula | C₁₂H₁₃NO₃ | [1][2] |
| Molecular Weight | 219.24 g/mol | [1][2] |
| Appearance | White to light-yellow crystalline solid | [3] |
| Melting Point | 169-171 ºC | [2] |
| Known Biological Activity | While the specific biological activity for this exact compound is not extensively documented in public literature, related indole-based structures have shown potent activity as S1P₁ receptor agonists, steroid 5 alpha-reductase inhibitors, and microtubule disruptors.[4][5][6] This structural versatility underscores the need for empirical determination of its effects in your specific assay system. |
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the use of this compound in cell-based assays.
Q1: How should I prepare a stock solution of this compound?
Answer: Proper preparation of a concentrated stock solution is critical for accuracy and reproducibility.[7][8]
-
Solvent Selection: Given its crystalline nature, this compound is likely poorly soluble in water.[3] The recommended starting solvent is high-purity Dimethyl Sulfoxide (DMSO).
-
Concentration: Prepare a high-concentration stock, typically between 10 mM and 50 mM. Working with a concentrated stock minimizes the volume of solvent added to your cell culture, which is crucial as DMSO can be toxic to cells at final concentrations above 0.5-1%.[9][10]
-
Procedure: Use a calibrated analytical balance and a class A volumetric flask for the highest accuracy.[11] For example, to make 10 mL of a 10 mM stock solution (MW = 219.24 g/mol ), you would dissolve 2.1924 mg of the compound in 10 mL of DMSO.
-
Storage: Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. Protect from light if the compound shows photosensitivity, a common trait for indole-based molecules.[12]
Q2: What is the recommended starting concentration range for a dose-response experiment?
Answer: For a novel compound, a broad range-finding experiment is the essential first step.[13]
It's often advisable to perform a preliminary experiment with wide, logarithmic spacing between concentrations (e.g., 10-fold dilutions) to identify the approximate range of biological activity.[10] A typical starting range for an initial screen could span from 100 nM to 100 µM.
Based on the results of this initial test, you can then design a definitive experiment with a narrower range and more data points (e.g., 8-10 concentrations using 2-fold or 3-fold serial dilutions) centered around the estimated effective concentration.[10]
Q3: What controls are essential for a reliable in vitro assay?
Answer: Your controls validate the experiment and provide the necessary baseline for data interpretation.
-
Vehicle Control (Negative Control): This is one of the most critical controls. It consists of cells treated with the same volume of the solvent (e.g., DMSO) used to dissolve the compound, at the highest concentration present in the experimental wells.[13] This allows you to subtract any effect of the solvent itself from the effect of the compound.
-
Untreated Control (Negative Control): Cells treated with culture medium only. This control ensures the baseline health and viability of the cells under standard culture conditions.
-
Positive Control: A known compound that induces the expected effect in your assay (e.g., a known cytotoxic drug like Staurosporine for a cell death assay). This confirms that your assay system is working correctly.
Q4: How do I analyze my data to determine the potency of the compound?
Answer: The goal of a dose-response experiment is typically to determine the IC₅₀ or EC₅₀ value.
-
IC₅₀ (Half Maximal Inhibitory Concentration): This is the concentration of the compound required to inhibit a specific biological process by 50%.[14][15][16] It is the key metric for assessing the potency of an inhibitor.
-
EC₅₀ (Half Maximal Effective Concentration): This is the concentration that produces 50% of the maximum possible effect.[13][17]
To determine these values, you must first normalize your data (e.g., as a percentage of the vehicle control). Then, plot the response against the logarithm of the compound concentration. This data is then fitted to a non-linear sigmoidal (S-shaped) dose-response curve using software like GraphPad Prism, Origin, or R.[14][17][18] The IC₅₀/EC₅₀ is the concentration that corresponds to the 50% response level on this fitted curve.[17]
Caption: Workflow for calculating IC₅₀/EC₅₀ values from raw assay data.
Troubleshooting Guide
Even with careful planning, unexpected results can occur. This section provides solutions to common problems in a Q&A format.
Q5: My compound precipitated when I added it to the cell culture medium. What should I do?
Answer: Compound precipitation is a common issue related to solubility and can lead to inaccurate and uninterpretable results.
-
Causality: The compound may be soluble in 100% DMSO but crashes out of solution when diluted into the aqueous, protein-containing culture medium.
-
Solution 1 (Check Final DMSO Concentration): Ensure the final concentration of DMSO in your media is low (ideally ≤0.5%). High DMSO levels can sometimes contribute to solubility issues.
-
Solution 2 (Intermediate Dilution): Instead of adding the highly concentrated DMSO stock directly to the full volume of media, perform an intermediate dilution step. For example, dilute the DMSO stock into a smaller volume of serum-free media first, vortex gently, and then add this to the final volume of complete (serum-containing) media.
-
Solution 3 (Reduce Top Concentration): The highest concentration you are testing may simply be above the compound's limit of solubility in the assay medium. You may need to lower the top concentration of your dose-response curve.
-
Solution 4 (Alternative Solvents): If DMSO is problematic, consider other biologically tolerated solvents like ethanol, though solvent toxicity must be re-evaluated with a new vehicle control.
Q6: I am seeing high variability between my technical replicates. What are the common causes?
-
Inconsistent Cell Seeding: This is a primary cause of variability.[19] Ensure you have a homogenous single-cell suspension before plating. Mix the cell suspension gently between pipetting to prevent cells from settling.
-
Pipetting Errors: Use calibrated pipettes and proper technique. When preparing serial dilutions, ensure thorough mixing at each step.
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, leading to changes in media concentration and affecting cell growth.[22] To mitigate this, avoid using the outermost wells for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.[22]
-
Reagent/Compound Inhomogeneity: Ensure that your diluted compound solutions are thoroughly mixed before adding them to the cells.
Caption: Decision tree for troubleshooting sources of high assay variability.
Q7: I'm not seeing any biological effect, even at high concentrations. Why?
Answer: A flat dose-response curve can be due to several factors, ranging from the compound's properties to the assay design.
-
Compound Inactivity: The most straightforward reason is that the compound is not active in your specific cell line or against the biological target being measured.
-
Compound Degradation: The compound may be unstable in the stock solution or after dilution in culture media. Ensure proper storage and use freshly prepared dilutions.
-
Insufficient Incubation Time: The biological effect you are measuring may require a longer exposure time to the compound. Consider running a time-course experiment (e.g., 24h, 48h, 72h).[14]
-
Serum Protein Binding: This is a critical and often overlooked factor. Compounds can bind to proteins, primarily albumin, in fetal bovine serum (FBS) or other sera present in the culture medium.[23][24] This binding sequesters the compound, reducing its free (unbound) concentration available to interact with the cells.[23][25] If you suspect high protein binding, you could try running the assay in lower-serum or serum-free conditions, though this may impact cell health and requires separate controls.
-
Assay Sensitivity: The assay itself may not be sensitive enough to detect subtle changes. Ensure your positive control yields a robust signal.
Q8: My cells are showing high levels of toxicity even at the lowest compound concentration. What should I investigate?
Answer: This suggests either extreme potency or an experimental artifact.
-
High Potency: The compound may be highly potent, and your dose range is simply too high. The solution is to test a much lower range of concentrations (e.g., picomolar to nanomolar).
-
Solvent Toxicity: Re-verify your calculations to ensure the final DMSO concentration is not exceeding toxic levels (typically >0.5%). Prepare a "vehicle control" plate where you test a serial dilution of DMSO alone to determine the toxicity threshold in your specific cell line.
-
Compound Contamination: There could be a cytotoxic impurity in your batch of the compound.
-
Incorrect Stock Concentration: A calculation or weighing error could have resulted in a much more concentrated stock solution than intended. It is always good practice to double-check these calculations.[11]
Experimental Protocols
Protocol 1: Establishing an Optimal Dose-Response Range
This protocol outlines a two-phase approach to efficiently determine the correct concentration range for your definitive experiments.
Phase 1: Range-Finding Experiment
-
Prepare Stock: Make a 10 mM stock solution of this compound in 100% DMSO.
-
Cell Seeding: Seed your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[13]
-
Prepare Dilutions: Perform a 1:10 serial dilution series in culture medium to get a wide range of concentrations (e.g., 100 µM, 10 µM, 1 µM, 100 nM, 10 nM, 1 nM). Include vehicle and untreated controls.
-
Treatment: Add the prepared compound dilutions to the cells.
-
Incubation: Incubate for a standard duration (e.g., 48 or 72 hours).[13]
-
Assay: Perform a cell viability assay (e.g., MTT, MTS, or a resazurin-based assay like CellTiter-Blue®).[26][27]
-
Analysis: Analyze the results to identify the approximate concentration range where the biological response occurs.
Phase 2: Definitive Dose-Response Experiment
-
Center the Range: Based on the results from Phase 1, choose a new concentration range centered around the estimated IC₅₀.
-
Prepare Dilutions: Perform an 8- to 12-point 1:2 or 1:3 serial dilution series to generate a detailed curve.[13] For example, if the activity in Phase 1 was between 1 µM and 10 µM, you might test: 20 µM, 10 µM, 5 µM, 2.5 µM, 1.25 µM, 0.62 µM, 0.31 µM, and 0.15 µM.
-
Treatment & Assay: Proceed as in Phase 1.
-
Data Analysis: Normalize the data and perform non-linear regression to fit a sigmoidal dose-response curve and calculate the precise IC₅₀ value.[17][28]
References
- Danaher Life Sciences. Cell Viability and Proliferation Assays in Drug Screening.
- Curtis, M. J. (1987). The analysis of dose-response curves--a practical approach. Journal of pharmacological methods, 18(4), 279–294.
- Platypus Technologies. (2023). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
- Wikipedia. Dose–response relationship.
- Ashraf, M. U., & Gupta, S. (2021). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Methods in molecular biology (Clifton, N.J.), 2349, 1–11.
- ResearchGate. Which statistical tool or test can be used for dose-response curve with time component?.
- Ashraf, M. U., & Gupta, S. (2021). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Methods in Molecular Biology, 2349, 1-11.
- Creative Bioarray. Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
- Wikipedia. IC50.
- Tuntland, T., Ekins, S., Hupcey, M., & White, R. E. (2014). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS journal, 16(4), 755–764.
- Wiley Analytical Science. (2024). Statistical analysis of dose-response curves.
- Bitesize Bio. (2022). How to Make Accurate Stock Solutions.
- Visikol. (2022). The Importance of IC50 Determination.
- GraphPad. Prism 3 -- Analyzing Dose-Response Data.
- CMDC Labs. (2023). Overcoming Common Challenges in In Vitro Testing: How to Ensure Accuracy, Consistency, and Regulatory Compliance.
- Kilford, P. J., Stringer, R., & Houston, J. B. (2023). Deriving protein binding‐corrected chemical concentrations for in vitro testing. Clinical and Translational Science, 16(11), 2097-2100.
- Hestermann, E. V., Stegeman, J. J., & Hahn, M. E. (2000). Serum Alters the Uptake and Relative Potencies of Halogenated Aromatic Hydrocarbons in Cell Culture Bioassays. Toxicological Sciences, 53(2), 316–325.
- G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know.
- ResearchGate. How do we choose a proper concentration for the stock solution?.
- ResearchGate. Drug dose values used in the in vitro cell viability assays.
- ResearchGate. The Binding of Selected Therapeutic Drugs to Human Serum α-1 Acid Glycoprotein and to Human Serum Albumin In Vitro.
- Leist, M., Hasiwa, N., & Hengstler, J. G. (2020). Which concentrations are optimal for in vitro testing?. Archives of toxicology, 94(3), 989–991.
- PhytoTech Labs. Preparing Stock Solutions.
- Hafner, M., Niepel, M., & Sorger, P. K. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current protocols in chemical biology, 9(2), 57–79.
- Hage, D. S., & Anguizola, J. A. (2011). CHARACTERIZATION OF DRUG INTERACTIONS WITH SERUM PROTEINS BY USING HIGH-PERFORMANCE AFFINITY CHROMATOGRAPHY. Analytical and bioanalytical chemistry, 400(6), 1605–1619.
- Eppendorf. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An.
- Rice University. Solutions and dilutions: working with stock solutions.
- Balasubramanian, A., Kulkarni, M., & Mittal, S. (2022). Reducing sources of variance in experimental procedures in in vitro research. F1000Research, 11, 28.
- World Organisation for Animal Health. Factors affecting test reproducibility among laboratories.
- Semantic Scholar. The Binding of Selected Therapeutic Drugs to Human Serum α-1 Acid Glycoprotein and to Human Serum Albumin In Vitro.
- Sidorenko, C., Al-Abed, S. R., & Allen, D. (2022). Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture. Toxics, 10(12), 785.
- ChemSynthesis. This compound.
- Im, D. S., Heise, C. E., & Ancellin, N. (2011). Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. Bioorganic & medicinal chemistry letters, 21(19), 6013–6018.
- Ohtake, N., Kawamura, K., & Asami, T. (1995). (E)-4-(2-[[3-(indol-5-yl)-1-oxo-2-butenyl]amino]phenoxy)butyric acid derivatives: a new class of steroid 5 alpha-reductase inhibitors in the rat prostate. 1. Journal of medicinal chemistry, 38(15), 2887–2892.
- Wikipedia. Indole-3-butyric acid.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 8617, Indole-3-butyric acid.
- Wu, X., & Li, Y. (2024). The mechanism of action of indole-3-propionic acid on bone metabolism. Food & function, 15(1), 12–21.
- Liou, J. P., Chang, C. W., & Song, J. S. (2005). A novel oral indoline-sulfonamide agent, N-[1-(4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-isonicotinamide (J30), exhibits potent activity against human cancer cells in vitro and in vivo through the disruption of microtubule. Journal of pharmacology and experimental therapeutics, 314(3), 1134–1141.
- Loba Chemie. INDOLE-3-BUTYRIC ACID.
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- 5. (E)-4-(2-[[3-(indol-5-yl)-1-oxo-2-butenyl]amino]phenoxy)butyric acid derivatives: a new class of steroid 5 alpha-reductase inhibitors in the rat prostate. 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel oral indoline-sulfonamide agent, N-[1-(4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-isonicotinamide (J30), exhibits potent activity against human cancer cells in vitro and in vivo through the disruption of microtubule - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Overcoming Poor Bioavailability of Indole-Based Compounds In Vivo
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights and actionable troubleshooting strategies for the common, yet significant, challenge of poor in vivo bioavailability of indole-based compounds. The unique physicochemical properties of the indole scaffold, while making it a "privileged structure" in medicinal chemistry, also present distinct hurdles in drug development.[1][2] This resource provides a logical framework for diagnosing and solving these issues, from fundamental solubility problems to complex metabolic instability.
Part 1: Frequently Asked Questions - The Root of the Problem
This section addresses the fundamental reasons why many promising indole derivatives fail to demonstrate efficacy in vivo. Understanding these core issues is the first step in designing a rational strategy for improvement.
Q1: Why do so many of my indole-based compounds exhibit poor aqueous solubility?
A1: The poor solubility of indole derivatives is intrinsically linked to their molecular structure. The core issue is the bicyclic indole nucleus, which is aromatic, largely nonpolar, and hydrophobic.[3] Several factors exacerbate this:
-
Hydrophobic Core: The fused benzene and pyrrole rings create a planar, nonpolar surface that is poorly solvated by water.
-
Crystal Lattice Energy: High molecular symmetry and strong intermolecular forces, such as hydrogen bonding between the indole N-H group and other acceptors, can lead to a highly stable crystal lattice that is difficult for solvents to break down.[3]
-
High Molecular Weight: As indole scaffolds are decorated with additional functional groups to improve potency, the molecular weight often increases, further reducing solubility.
Q2: My compound is soluble in organic solvents like DMSO, but crashes out when I add it to my aqueous assay buffer. What's happening?
A2: This is a classic and frequent problem. You are creating a supersaturated and unstable solution. DMSO is an excellent solvent for a wide range of nonpolar compounds.[4] However, when you introduce this concentrated DMSO stock into a predominantly aqueous environment (e.g., cell culture media, phosphate-buffered saline), the solvent properties of the mixture change dramatically. Water is a poor solvent for your compound, and the final DMSO concentration is often too low to maintain solubility, causing the compound to precipitate. Aiming for a final DMSO concentration of <0.5% is a common practice to minimize both precipitation and solvent-induced artifacts in biological assays.[4]
Q3: Beyond solubility, what other factors are limiting the in vivo bioavailability of my indole compounds?
A3: Bioavailability is a multifaceted challenge. Even if you solve the solubility issue, you may face:
-
Metabolic Instability: The indole ring is susceptible to rapid metabolism, primarily by Cytochrome P450 (CYP450) enzymes in the liver.[5] Oxidation of the electron-rich pyrrole ring, often at the C2 or C3 position, is a common metabolic pathway that leads to rapid clearance and a short half-life in vivo.[6]
-
Poor Membrane Permeability: While often lipophilic, some indole derivatives exhibit surprisingly low permeability across the intestinal epithelium, hindering their absorption into systemic circulation.[7][8]
-
Efflux Transporter Activity: Some compounds are recognized and actively pumped out of cells by efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP/ABCG2), which can limit oral absorption and therapeutic efficacy.[9]
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides a structured, question-and-answer approach to solving specific experimental problems, complete with detailed protocols.
Issue 1: Compound Solubility and Precipitation
Q4: I've confirmed my compound is precipitating in my aqueous buffer. What is my first-line troubleshooting strategy?
A4: Your primary goal is to keep the compound in solution without altering its intrinsic activity. A systematic approach is crucial.
Caption: Troubleshooting workflow for compound precipitation.
Q5: My compound has an ionizable group. How do I perform a pH modification to improve solubility?
A5: If your indole derivative has an acidic or basic functional group, its charge state—and therefore its aqueous solubility—can be manipulated by adjusting the pH of the solution.
-
For Acidic Compounds (e.g., containing a carboxylic acid): Increase the pH of your buffer to be at least 1-2 units above the compound's pKa. This will deprotonate the acidic group, forming a more soluble salt.
-
For Basic Compounds (e.g., containing an amine): Decrease the pH of your buffer to be at least 1-2 units below the compound's pKa. This will protonate the basic group, forming a more soluble salt.
Caution: Always confirm that the required pH is compatible with your experimental system (e.g., cell viability, enzyme activity).
Issue 2: Poor Intestinal Permeability
Q6: My compound has good solubility, but I suspect poor absorption. How can I measure its intestinal permeability in vitro?
A6: The standard method is to use a cell-based monolayer assay, such as the Caco-2 or MDCK cell models.[10] These cells form a polarized monolayer with tight junctions that mimics the human intestinal epithelium. The output is an apparent permeability coefficient (Papp).
Materials:
-
Caco-2 cells
-
Transwell® permeable supports (e.g., 24-well format)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)
-
Test compound stock solution (in DMSO)
-
High-permeability control: Propranolol
-
Low-permeability/efflux control: Digoxin or Lucifer Yellow
-
LC-MS/MS for sample analysis
Methodology:
-
Cell Culture: Seed Caco-2 cells onto the apical side of Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent, polarized monolayer.
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each well. Only use monolayers with TEER values within the validated range for your lab (typically >200 Ω·cm²).
-
Assay Preparation:
-
Wash the cell monolayers gently with pre-warmed (37°C) transport buffer on both the apical (A) and basolateral (B) sides.
-
Prepare the dosing solution by diluting the test compound and controls into the transport buffer to the final desired concentration (final DMSO concentration <1%).
-
-
Permeability Measurement (A-to-B):
-
Add the dosing solution to the apical (A) chamber.
-
Add fresh transport buffer to the basolateral (B) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 min), take a sample from the basolateral chamber and replace the volume with fresh buffer.
-
-
Permeability Measurement (B-to-A) (Optional but recommended):
-
To assess active efflux, perform the experiment in reverse by adding the dosing solution to the basolateral (B) chamber and sampling from the apical (A) chamber.
-
-
Sample Analysis: Quantify the concentration of the compound in all samples using a validated LC-MS/MS method.
-
Calculation:
-
Calculate the Papp value (in cm/s) using the formula: Papp = (dQ/dt) / (A * C₀)
-
dQ/dt = Rate of compound appearance in the receiver chamber (mol/s)
-
A = Surface area of the membrane (cm²)
-
C₀ = Initial concentration in the donor chamber (mol/cm³)
-
-
Calculate the efflux ratio: ER = Papp (B-to-A) / Papp (A-to-B) . An ER > 2 suggests the compound is a substrate for an active efflux transporter.
-
Data Interpretation Table:
| Papp (A-to-B) x 10⁻⁶ cm/s | Permeability Classification | Typical Action |
| < 1 | Low | High risk for poor absorption. Consider prodrug or formulation strategies. |
| 1 - 10 | Moderate | May be acceptable, but enhancement is desirable. |
| > 10 | High | Low risk for permeability-limited absorption. |
Issue 3: Rapid Metabolic Clearance
Q7: How can I determine if my indole compound is metabolically unstable?
A7: An in vitro metabolic stability assay using human liver microsomes (HLM) is the gold standard for assessing susceptibility to Phase I metabolism by CYP450 enzymes.[5] The assay measures the rate at which your compound is depleted over time.
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Test compound and positive control (e.g., a rapidly metabolized compound like Verapamil)
-
Acetonitrile with internal standard for reaction quenching
-
LC-MS/MS for analysis
Methodology:
-
Preparation: Pre-warm all solutions to 37°C.
-
Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer, HLM (e.g., 0.5 mg/mL final concentration), and the test compound (e.g., 1 µM final concentration).
-
Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system. A parallel control reaction without the NADPH system is crucial to account for non-enzymatic degradation.
-
Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 min), take an aliquot of the reaction mixture and immediately quench it by adding it to a tube containing ice-cold acetonitrile with an internal standard.
-
Sample Processing: Vortex the quenched samples and centrifuge to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate or vials and analyze the remaining concentration of the parent compound using LC-MS/MS.
-
Data Analysis:
-
Plot the natural log of the percentage of compound remaining versus time.
-
The slope of the linear portion of this plot is the elimination rate constant, k.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k
-
Calculate intrinsic clearance (CLint) using: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL protein in incubation)
-
Data Interpretation Table:
| In Vitro t½ (min) | Predicted In Vivo Clearance | Typical Action |
| < 15 | High | High risk of rapid clearance. Requires chemical modification (See Q8). |
| 15 - 60 | Moderate | May require more frequent dosing. Optimization is beneficial. |
| > 60 | Low | Low risk of metabolic instability being a primary issue. |
Part 3: Advanced Strategies for Bioavailability Enhancement
When basic troubleshooting is insufficient, more advanced chemical and formulation strategies are required.
Q8: My compound is confirmed to be a "metabolic soft spot." How can I modify the molecule to improve its stability?
A8: This requires a medicinal chemistry approach known as "metabolism-guided" drug design.
-
Block Vulnerable Positions: If metabolism occurs at a specific position (e.g., C3), introducing a stable group like a halogen (e.g., fluorine) or a methyl group can sterically hinder the CYP450 enzyme from accessing that site.[6]
-
Bioisosteric Replacement: A powerful strategy is to replace a metabolically labile part of the scaffold with a chemically similar but more stable group. A common tactic for indoles is to replace the benzene ring with a pyridine ring, creating an azaindole . The nitrogen atom in the ring acts as an electron sink, reducing the electron density of the scaffold and making it less susceptible to oxidation.[5]
-
Prodrug Approach: A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in vivo to release the active compound. This is an excellent strategy for temporarily masking a metabolic soft spot or adding a solubilizing group.[3][11]
Caption: Generalized workflow for preparing a nanoparticle-based delivery system.
References
- Harnessing nanotechnology for efficient delivery of indole-based drugs in cancer treatment. (2025).
- Russo, E., Grondona, C., Brullo, C., Spallarossa, A., Villa, C., & Tasso, B. (2023).
- Shukla, N., et al. (2025). Harnessing Nanotechnology for Efficient Delivery of Indole-Based Drugs in Cancer Treatment.
- Technical Support Center: Overcoming Poor Solubility of Indole Intermedi
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
- Overcoming poor solubility of 3-fluoro-2-methyl-1H-indole deriv
- Russo, E., et al. (2023).
- A Comparative Guide to the Metabolic Stability of Indoline and Azaindole Compounds. (2025). Benchchem.
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). PubMed Central.
- A novel class of indole derivatives: enhanced bioavailability, permeability, and antioxidant efficacy for thromboembolic disease therapy. (2024). PubMed.
- Wardman, P. (2002). Indole-3-acetic acids and horseradish peroxidase: a new prodrug/enzyme combination for targeted cancer therapy. PubMed.
- Benzoyl Indoles with Metabolic Stability as Reversal Agents for ABCG2-Mediated Multidrug Resistance. (n.d.). PubMed Central.
- Indole-3-Acetic Acids and Horseradish Peroxidase: A New Prodrug / Enzyme Combination for Targeted Cancer Therapy. (2002).
- Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). Not specified.
- Indole chemistry breakthrough opens doors for more effective drug synthesis. (2025). News-Medical.net.
- Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prost
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec DMPK.
- Revolutionary Advances in Indole Chemistry Promise to Speed Up Drug Development. (2025). AZoNetwork.
- Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiprolifer
- Technical Support Center: Enhancing Cell Permeability of 5-Bromo-1H-indole-2-carboxylic Acid Deriv
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel class of indole derivatives: enhanced bioavailability, permeability, and antioxidant efficacy for thromboembolic disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of 4-(2-oxo-2,3-dihydro-1H-indol-3-yl)butanoic acid during storage
Technical Support Center: 4-(2-oxo-2,3-dihydro-1H-indol-3-yl)butanoic acid
A Guide to Ensuring Compound Stability and Integrity During Storage
Welcome to the technical support guide for this compound (CAS 2971-18-8). As Senior Application Scientists, we understand that the stability of your reagents is paramount to the reproducibility and success of your research. This molecule, with its oxindole core and carboxylic acid side chain, possesses specific vulnerabilities. This guide provides in-depth, field-proven advice to help you prevent degradation, troubleshoot potential issues, and validate the integrity of your compound.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the storage and handling of this compound.
Q1: What are the optimal long-term storage conditions for this compound?
For maximum stability, the compound should be stored as a solid under the following conditions:
-
Temperature: -20°C.
-
Atmosphere: Under an inert gas (e.g., Argon or Nitrogen).
-
Light: Protected from light in an amber, tightly sealed vial.
-
Moisture: In a desiccated environment.
The rationale is to mitigate the primary degradation pathways: oxidation, hydrolysis, and photodegradation. An inert atmosphere and low temperature slow oxidative processes, while desiccation prevents moisture-induced hydrolysis of the lactam ring.[1]
Q2: My compound is a solid. How critical is moisture control?
Extremely critical. The molecule contains a lactam (a cyclic amide), which is susceptible to hydrolysis (ring-opening) when exposed to moisture, a reaction that can be catalyzed by acidic or basic conditions.[2][3] Storing the solid in a desiccator or using a container with a high-integrity seal and desiccant pack is strongly advised.
Q3: What does a visibly degraded sample look like?
A pure sample of this compound should be a white to off-white or light-yellow solid.[4] Signs of degradation include:
-
Color Change: Development of a distinct yellow, brown, or pinkish hue, often indicating oxidative degradation of the indole ring system.[5]
-
Clumping/Change in Texture: This may suggest the absorption of moisture, which can lead to hydrolysis.
-
Reduced Solubility: Formation of insoluble particulates when dissolving the compound in a standard solvent can be a sign of polymerization or the creation of less-soluble degradation products.
Q4: How should I handle the compound for routine use?
To preserve the integrity of your bulk supply, we recommend preparing smaller aliquots for daily or weekly use. When accessing the main stock, allow the container to equilibrate to room temperature before opening it. This prevents condensation of atmospheric moisture onto the cold solid, a common cause of hydrolytic degradation. Always re-purge the container with inert gas before re-sealing and returning to storage.
Part 2: Troubleshooting Guide: Investigating and Preventing Degradation
This section provides a deeper dive into specific issues you may encounter, explaining the underlying chemistry and providing actionable solutions.
Q5: I've observed a significant color change in my solid compound, from off-white to brownish. What is the chemical cause, and is the material still usable?
Answer: This color change is a classic indicator of oxidation. The electron-rich indole nucleus, even in its 2-oxo form, is susceptible to oxidation, which can lead to the formation of highly conjugated, colored byproducts.[6][7] This process is accelerated by exposure to air (oxygen), light, and elevated temperatures.
-
Causality: The N-H and adjacent aromatic ring positions are prone to radical or electrophilic attack by oxygen, leading to polymeric or further oxidized species.[8]
-
Recommendation: The material is likely partially degraded. Its use is not recommended for sensitive quantitative assays, as the purity is compromised. For less sensitive screening experiments, it may be usable, but you risk introducing artifacts. The best course of action is to discard the degraded material and use a fresh, properly stored aliquot. To prevent this, strictly adhere to storage under an inert atmosphere and in the dark.
Q6: My analytical data (HPLC/LC-MS) shows a new, more polar peak appearing over time. What is this likely to be?
Answer: The appearance of a new, more polar peak strongly suggests hydrolysis of the lactam ring. This reaction breaks the cyclic amide bond, opening the five-membered ring to form a linear amino acid. The resulting molecule has a free carboxylic acid and a free amine, making it significantly more polar than the parent compound.
-
Mechanism: The lactam is an amide bond constrained in a ring. Water can act as a nucleophile to attack the carbonyl carbon, leading to ring opening. This process is catalyzed by trace amounts of acid or base.[9][10][11]
-
Validation: The expected mass of this hydrolyzed product would be 18 Da (the mass of H₂O) greater than the parent compound. You can confirm this via LC-MS analysis.
-
Prevention: This is a direct result of moisture exposure. Ensure rigorous drying of solvents, use of desiccated storage for the solid, and minimize the time the compound is exposed to ambient air.
Q7: I've detected a peak in my analysis with a mass that is 44 Da less than the parent compound. What degradation product is this?
Answer: A mass loss of 44 Da corresponds to the loss of a CO₂ group. This is indicative of decarboxylation, where the butanoic acid side chain loses its terminal carboxyl group.[12]
-
Mechanism: While simple carboxylic acids require high heat to decarboxylate, the reaction can sometimes be promoted by local electronic effects or the presence of catalytic impurities.[13][14][15] Heating the compound, either during storage or in solution (e.g., to aid dissolution), can trigger this degradation.
-
Prevention: Avoid any unnecessary heating of the compound in either solid or solution form. If solubility is an issue, use sonication at room temperature before resorting to heat. Ensure storage temperatures do not exceed the recommended -20°C.
Visualizing the Degradation Pathways
The following diagram illustrates the three primary chemical transformations that can compromise the integrity of your compound.
Caption: Key degradation routes for the compound.
Part 3: Protocols for Stability Assessment
Proactive quality control is essential. Use these protocols to assess the stability of your compound.
Protocol 1: Visual Inspection and Solubility Test
-
Equilibrate: Allow the vial to warm to room temperature before opening.
-
Visual Check: Observe the solid against a white background. Note any discoloration (yellowing, browning) or clumping.
-
Solubility Test: Prepare a solution at a known concentration (e.g., 10 mM) in a trusted solvent (e.g., DMSO). A stable compound should dissolve completely to form a clear, colorless solution. Observe for any haziness or suspended particles, which indicate the presence of insoluble degradants.
Protocol 2: Purity Assessment by Reverse-Phase HPLC
This method provides a quantitative measure of purity and allows for the detection of degradation products.
A. Materials:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Sample dissolved in DMSO or mobile phase at ~1 mg/mL
B. Method:
-
Equilibrate Column: Wash the column with 50:50 Mobile Phase A:B for 10 minutes.
-
Set Initial Conditions: Set the flow rate to 1.0 mL/min and the mobile phase composition to 95% A / 5% B.
-
Injection: Inject 10 µL of the sample solution.
-
Gradient Elution:
-
0-20 min: Linear gradient from 5% B to 95% B.
-
20-25 min: Hold at 95% B.
-
25-26 min: Linear gradient from 95% B back to 5% B.
-
26-30 min: Hold at 5% B to re-equilibrate.
-
-
Detection: Monitor the elution profile at a wavelength of 254 nm or 280 nm.[16]
C. Data Interpretation:
-
Purity: Calculate the purity by dividing the peak area of the main compound by the total area of all peaks. A fresh, high-quality sample should be >98% pure.
-
Degradation Products:
-
Hydrolysis Product: Will typically appear as an earlier-eluting (more polar) peak.
-
Decarboxylation Product: Will typically appear as a later-eluting (less polar) peak.
-
Oxidation Products: May appear as a cluster of small peaks, often with different retention times depending on the specific species formed.
-
Troubleshooting Workflow
Use this decision tree to diagnose and resolve stability issues.
Caption: A workflow for troubleshooting compound stability.
Part 4: Data Summary Table
| Parameter | Recommendation | Rationale & Potential Degradation Product |
| Storage Temp. | -20°C (Solid) | Slows all kinetic degradation processes. |
| Atmosphere | Inert Gas (Ar, N₂) | Prevents oxidation (colored impurities).[8] |
| Light | Amber Vial / Dark | Prevents photodegradation and photo-oxidation.[17] |
| Moisture | Desiccated | Prevents hydrolysis of the lactam ring.[2][11] |
| Heating | Avoid | Prevents thermal decarboxylation (-CO₂).[13] |
References
- ResearchGate. (n.d.). Oxidation of indoles to 2-oxindoles. a Our method for oxidation of...
- Journal of the American Chemical Society. (n.d.). Hydrolysis of β-Lactam Antibiotics Catalyzed by Dinuclear Zinc(II) Complexes: Functional Mimics of Metallo-β-lactamases.
- Wikipedia. (n.d.). Indole.
- ACS Catalysis. (n.d.). Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides.
- MDPI. (n.d.). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance.
- (n.d.).
- RSC Publishing. (n.d.). Regioselective oxidation of indoles to 2-oxindoles.
- ResearchGate. (n.d.). Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors.
- ACS Catalysis. (2021). Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme.
- Research Communities. (2019). Green Oxidation of Indoles using halide Catalysis.
- Apollo Scientific. (n.d.). 4-(1H-Indol-3-yl)butanoic acid.
- Tutoring Blog. (2024). Carboxylic Acids in Chemistry: From Methanoic to Ethanoic Acid.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Chemical Engineering Transactions. (n.d.). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval.
- Fisher Scientific. (2012). SAFETY DATA SHEET.
- Master Organic Chemistry. (2022). Decarboxylation.
- (n.d.). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples.
- Organic Chemistry Tutor. (n.d.). Decarboxylation of Carboxylic Acids.
- Wikipedia. (n.d.). Decarboxylation.
- ResearchGate. (n.d.). Butanoic acid oxidation in JSR for all the equivalence ratios....
- SciSpace. (n.d.). Microbial Degradation of Indole and Its Derivatives.
- International Journal of Engineering and Applied Sciences. (n.d.). Colorimetric Determination of Indole using p-hydroxybenzaldehyde.
- (n.d.).
- Santa Cruz Biotechnology. (n.d.). This compound | CAS 2971-18-8.
- Sdfine. (n.d.). INDOLE-3-BUTYRIC ACID.
- Carl ROTH. (2024). Safety Data Sheet: Indole-3-butyric acid.
- ChemicalBook. (n.d.). This compound synthesis.
- NIH PubChem. (n.d.). Indole-3-Butyric Acid.
- Wikipedia. (n.d.). Indole-3-butyric acid.
- NIH PubMed. (n.d.). Degradation of 3-phenylbutyric acid by Pseudomonas sp.
- (n.d.). Agriculture Chemical Iba-K Indole-3-Butyric Acid Potassium Salt Rooting Hormone CAS 60096-23-3.
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Technical Support Center: Photostability of 4-(2-oxo-2,3-dihydro-1H-indol-3-yl)butanoic acid
An in-depth guide for researchers, scientists, and drug development professionals on the photo-degradation and protection of 4-(2-oxo-2,3-dihydro-1H-indol-3-yl)butanoic acid.
Welcome to the technical support center for this compound. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and best-practice protocols for handling and studying the photostability of this compound. The oxindole core is a privileged scaffold in medicinal chemistry, but its inherent photosensitivity presents a significant challenge during drug development.[1][2] This document will equip you with the knowledge to anticipate, identify, and mitigate photo-degradation.
Section 1: Frequently Asked Questions (FAQs) - Understanding Photo-degradation
This section addresses common questions regarding the fundamental principles of photo-degradation as it applies to this compound.
Q1: Why is this compound expected to be sensitive to light?
A1: The photosensitivity arises from the 2-oxo-2,3-dihydro-1H-indole (oxindole) core. This chemical structure acts as a chromophore, meaning it can absorb energy from light, particularly in the ultraviolet (UV) range.[3] Upon absorbing a photon, the molecule enters an excited state, making it highly reactive and susceptible to degradation pathways that are not accessible in its ground state. This can lead to changes in purity, potency, and safety.[4][5]
Q2: What are the likely photo-degradation pathways for this molecule?
A2: While specific studies on this exact molecule are not publicly available, we can infer likely pathways based on the known photochemistry of oxindole and indole derivatives.[1][6] Key potential degradation routes include:
-
Oxidation: The excited molecule can react with oxygen to form various oxidized species, including hydroxylated derivatives or ring-opened products. This is a common pathway for many pharmaceutical compounds.[7][8]
-
Free-Radical Reactions: Light exposure can initiate free-radical chain reactions.[9] For 3-substituted oxindoles, this can involve processes like a hydrogen atom transfer (HAT) from the C3 position, leading to racemization or further degradation.[1]
-
Side-Chain Reactions: The butanoic acid side chain could potentially undergo decarboxylation (loss of CO2), especially under energetic UV irradiation, although this is generally less common than reactions on the heterocyclic core.[10]
Below is a diagram illustrating a hypothetical primary degradation pathway.
Caption: Hypothetical photo-oxidation pathway for the subject molecule.
Q3: What are the official guidelines for conducting photostability studies?
A3: The primary regulatory framework is the ICH Q1B guideline, "Photostability Testing of New Drug Substances and Products".[11][12][13] This guideline recommends a systematic, two-part approach:
-
Forced Degradation: Exposing the compound to intense light conditions to rapidly assess its photosensitivity, identify degradation products, and develop a stability-indicating analytical method.[5][11][14]
-
Confirmatory Testing: Studying the drug under standardized light conditions (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter) to determine if protective measures like special packaging are needed.[4][8][15]
Section 2: Troubleshooting Guide for Experimental Issues
This guide provides solutions to common problems encountered during photostability experiments.
| Problem Observed | Potential Root Causes | Recommended Solutions & Explanations |
| Rapid degradation in the "dark control" sample. | 1. Thermal Degradation: The light source also generates heat, which may be degrading your control sample.[15] 2. Oxidative Degradation: The compound may be sensitive to dissolved oxygen in the solvent, independent of light.[7] 3. Hydrolysis: The compound may be unstable at the pH of your solution. | 1. Ensure the control sample is kept at the same temperature as the exposed sample, but completely shielded from light (e.g., wrapped in aluminum foil).[4][14] Use a temperature-controlled chamber if possible. 2. Prepare solutions using solvents that have been degassed (e.g., by sparging with nitrogen or argon) and run the experiment under an inert atmosphere.[16] 3. Evaluate the compound's stability across a range of pH values to identify an optimal, stable condition for your studies.[7] |
| Poor Mass Balance in Analytical Results. | 1. Formation of Volatiles: Degradation may produce volatile compounds (e.g., CO2 from decarboxylation) that are not detected by HPLC-UV.[5] 2. Poor Chromophoric Properties of Degradants: Degradation products may not absorb UV light at the wavelength used for detection. 3. Precipitation: Degradants may be insoluble and precipitate out of solution. | 1. Use a mass spectrometer (LC-MS) detector to identify non-chromophoric or unexpected products. Headspace GC-MS can be used to analyze for volatiles. 2. Employ a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) alongside UV to ensure all non-volatile species are observed.[17] 3. Visually inspect samples post-exposure. If precipitation is observed, dissolve the sample in a stronger solvent before analysis. |
| Inconsistent results between experimental runs. | 1. Light Source Variability: The output of the light source may not be consistent over time or position within the chamber.[15] 2. Sample Geometry: Differences in sample container thickness or sample depth can affect the amount of light received.[4] 3. Photosensitization: Trace impurities in solvents or excipients can act as photosensitizers, accelerating degradation.[6] | 1. Calibrate the light source regularly using a radiometer or lux meter. A chemical actinometer system can also be used to ensure consistent light dosage.[14][15] 2. Use chemically inert, transparent containers and maintain a consistent sample thickness (e.g., not more than 3 mm for solids).[4] 3. Use high-purity (e.g., HPLC-grade) solvents and well-characterized excipients. Run a "placebo" or solvent-only exposure to check for interfering peaks.[5] |
Below is a troubleshooting decision tree to guide your investigation process.
Caption: Troubleshooting decision tree for photo-degradation studies.
Section 3: Protocols for Photo-degradation and Protection Studies
This section provides standardized workflows for key experiments.
Protocol 3.1: Forced Photo-degradation Study (as per ICH Q1B)
This protocol is designed to rapidly assess the photosensitivity of the compound and identify primary degradation products.
Objective: To generate approximately 10-20% degradation to facilitate the development of a stability-indicating analytical method.[5][17]
Materials:
-
This compound
-
Solvent (e.g., Methanol:Water 50:50 v/v, ensure solubility and inertness)
-
Calibrated photostability chamber with a light source compliant with ICH Q1B (e.g., Xenon lamp or metal halide lamp).[15]
-
Chemically inert, transparent sample containers (e.g., quartz cuvettes or glass vials).
-
Aluminum foil.
-
Validated HPLC-UV/MS system.
Procedure:
-
Sample Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 0.5 mg/mL).
-
Aliquot Samples:
-
Test Sample: Place an aliquot of the solution into a transparent container.
-
Dark Control: Place an identical aliquot into a container and wrap it completely in aluminum foil to shield it from light.[4]
-
-
Exposure: Place both the test sample and the dark control in the photostability chamber. Expose them to a high-intensity light source.
-
Monitoring: At specified time points (e.g., 2, 4, 8, 24 hours), withdraw small aliquots from both the test sample and the dark control.
-
Analysis: Analyze the withdrawn aliquots immediately using a validated stability-indicating HPLC method.
-
Quantify the peak area of the parent compound.
-
Identify and quantify the peak areas of any new impurities.
-
Use the dark control to correct for any non-photolytic degradation.
-
-
Termination: Stop the experiment once a significant level of degradation (target 10-20%) is observed in the test sample or after a maximum exposure duration has been reached.[5]
-
Data Evaluation: Calculate the percent degradation. Characterize the structure of major degradation products using LC-MS/MS. Calculate the mass balance to account for all material.[5]
Caption: Experimental workflow for a forced photo-degradation study.
Protocol 3.2: Screening of Photoprotective Agents
Objective: To evaluate the efficacy of different stabilizers in preventing the photo-degradation of the compound.
Materials:
-
Stock solution of the compound (from Protocol 3.1).
-
Potential stabilizers:
-
Equipment from Protocol 3.1.
Procedure:
-
Sample Preparation: Create a series of test solutions. To each, add the parent compound stock and one of the selected stabilizers at a defined concentration (e.g., 0.1% w/v).
-
Controls: Prepare two controls:
-
Positive Control: Solution with only the parent compound (no stabilizer).
-
Dark Control: Solution with the parent compound, wrapped in foil.
-
-
Exposure: Expose all samples (except the dark control) to the same light conditions as determined in the forced degradation study to cause ~15-20% degradation in the positive control.
-
Analysis: At the end of the exposure period, analyze all samples by HPLC.
-
Data Evaluation: Compare the percentage of parent compound remaining in each stabilized sample to that in the positive control. A higher percentage indicates a greater protective effect.
Section 4: Data Interpretation and Protection Strategies
Interpreting Protection Study Data
The effectiveness of a stabilizer is determined by its ability to reduce the rate of degradation. Below is a table with hypothetical data from a screening study to illustrate how results can be presented.
| Sample Condition | Stabilizer Type | Concentration (% w/v) | Parent Compound Remaining (%) | Protective Efficacy (%) |
| Dark Control | None | - | 99.8 | (Baseline) |
| Positive Control | None | - | 81.2 | 0.0 |
| Test 1 | Ascorbic Acid | 0.1 | 91.5 | 55.4 |
| Test 2 | Quercetin | 0.1 | 96.3 | 81.2 |
| Test 3 | UV Absorber (Benzophenone-4) | 0.1 | 97.1 | 85.5 |
-
Protective Efficacy is calculated as: ((% Remaining in Test - % Remaining in Control) / (100 - % Remaining in Control)) * 100
This data suggests that while both antioxidants were effective, the UV absorber provided the most significant protection under these conditions.[18][22]
Comprehensive Protection Strategies
A multi-faceted approach is often the most effective way to ensure stability.
-
Formulation-Based Protection:
-
Add Antioxidants: Incorporate antioxidants like ascorbic acid, BHT, or tocopherol into the formulation. These act by scavenging free radicals or deactivating the excited state of the drug molecule.[9][18][19]
-
Include UV Absorbers: Add compounds that preferentially absorb the damaging wavelengths of light, converting the energy to harmless heat.[20][23]
-
Use Chelating Agents: If metal ions are present and suspected of catalyzing degradation, include a chelating agent like EDTA.[24]
-
Encapsulation: Formulating the drug within a protective matrix, such as cyclodextrins or lipid nanoparticles, can physically shield it from light.[24][25]
-
-
Packaging-Based Protection:
-
Primary Packaging: Use amber glass vials or bottles that block UV and short-wavelength visible light.[4]
-
Secondary Packaging: For highly sensitive compounds, opaque or light-blocking secondary packaging (e.g., aluminum blisters, cartons) is essential.[15] The ICH Q1B guidelines detail a sequential testing approach: test the drug product outside its packaging, then in the immediate pack, and finally in the marketing pack until acceptable stability is demonstrated.[4][11]
-
References
- STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. (URL: )
- ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). (URL: )
- ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy. (URL: [Link])
- Guide to Photostability Testing: ICH Guidelines - BioBoston Consulting. (URL: [Link])
- ICH Q1B Guideline Photostability Testing of New Drug Substances and Products - IKEV. (URL: )
- Protective Effect of Selected Antioxidants on Naproxen Photodegrad
- HOW TO APPROACH A FORCED DEGRAD
- Forced Degradation Studies - MedCrave online. (URL: [Link])
- Forced Degradation Studies: Regulatory Considerations and Implement
- A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (URL: [Link])
- Inhibitory effect of the Ascorbic Acid on photodegradation of pharmaceuticals compounds exposed to UV-B radiation | Request PDF - ResearchG
- Development of forced degradation and stability indicating studies of drugs—A review - NIH. (URL: [Link])
- Inhibitory effect of the Ascorbic Acid on photodegradation of pharmaceuticals compounds exposed to UV-B radi
- The Ultimate Guide to Light Stabilizers 2024 - Wellt Chemicals. (URL: [Link])
- Introduction of Light Stabilizers Additives | Baoxu Chemical. (URL: [Link])
- Tuning the Photoisomerization Mechanism of Oxindole Switches with Electron-Donating Substituents. | Semantic Scholar. (URL: [Link])
- Photochemical Deracemization of 3-Substituted Oxindoles - ChemistryViews. (URL: [Link])
- Stabilizers - CD Formul
- Enhancement of Indole-3-Acetic Acid Photodegradation by Vitamin B6 - PMC - NIH. (URL: [Link])
- (PDF)
- Choosing the Right Light Stabilizer for Optimal Polymer Performance. (URL: [Link])
- Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC - NIH. (URL: [Link])
- Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degrad
- Screening methods to identify indole derivatives that protect against reactive oxygen species induced tryptophan oxidation in proteins - PubMed. (URL: [Link])
- (PDF)
- The First Method for Protection−Deprotection of the Indole 2,3-π Bond - ResearchG
- Enhancement of Indole-3-Acetic Acid Photodegradation by Vitamin B6 | Request PDF. (URL: [Link])
- Q1B Photostability Testing of New Active Substances and Medicinal Products - EMA. (URL: [Link])
- Photodegradation of Polyimides. 4. Mechanism for the Photooxidation Process Based on a Model Compound - DTIC. (URL: [Link])
- Indole-3-butyric acid - Wikipedia. (URL: [Link])
- Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. (URL: [Link])
- Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed. (URL: [Link])
- Indole-3-Butyric Acid | C12H13NO2 | CID 8617 - PubChem - NIH. (URL: [Link])
- A New Protecting-Group Strategy for Indoles | Request PDF - ResearchG
- Decarboxylation of indole-3-carboxylic acids under metal-free conditions - ResearchG
- The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PMC - PubMed Central. (URL: [Link])
- External Catalyst- and Additive-Free Photo-Oxidation of Aromatic Alcohols to Carboxylic Acids or Ketones Using Air/O 2 - MDPI. (URL: [Link])
Sources
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- 2. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tuning the Photoisomerization Mechanism of Oxindole Switches with Electron-Donating Substituents. | Semantic Scholar [semanticscholar.org]
- 4. youtube.com [youtube.com]
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- 6. Enhancement of Indole-3-Acetic Acid Photodegradation by Vitamin B6 - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
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- 25. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Synthesis of 4-(2-oxo-2,3-dihydro-1H-indol-3-yl)butanoic Acid
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(2-oxo-2,3-dihydro-1H-indol-3-yl)butanoic acid. As a key intermediate in various pharmaceutical programs, its efficient and scalable synthesis is of paramount importance. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the challenges commonly encountered during its large-scale production.
I. Understanding the Core Challenges
The synthesis of this compound, while seemingly straightforward, presents several challenges that can impact yield, purity, and scalability. These primarily revolve around the nucleophilic character of the oxindole core, which can lead to undesired side reactions.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most prevalent and scalable approach involves a two-step process:
-
C3-Alkylation: The alkylation of the oxindole core at the C3 position with a suitable four-carbon electrophile.
-
Hydrolysis: The subsequent conversion of the introduced functional group (typically an ester) to the final carboxylic acid.
An alternative, though less common, route is the direct use of an alkylating agent already bearing the carboxylic acid moiety, which often requires protection-deprotection steps, adding to the overall complexity and cost.
Q2: Why is C3-alkylation of oxindole challenging on a large scale?
A2: The primary challenge lies in the ambident nucleophilicity of the oxindole anion. Deprotonation of oxindole generates a nucleophile with reactivity at both the nitrogen (N1) and the carbon at the 3-position (C3). This leads to a competition between N-alkylation and the desired C3-alkylation, often resulting in a mixture of products that are difficult to separate. Furthermore, the mono-C3-alkylated product can undergo a second alkylation, leading to a di-C3-alkylated impurity.[1]
Q3: What are the key parameters to control for selective C3-alkylation?
A3: Several factors influence the regioselectivity of the alkylation:
-
Choice of Base and Solvent: Strong bases like sodium hydride (NaH) in polar aprotic solvents such as DMF or THF generally favor N-alkylation. To promote C3-alkylation, a common strategy is to employ a base that allows for the formation of the C3-enolate.
-
Reaction Temperature: Lower temperatures often favor C3-alkylation.
-
Nature of the Alkylating Agent: The reactivity of the electrophile plays a crucial role.
Q4: I am observing significant amounts of N-alkylated and di-alkylated byproducts. What can I do?
A4: This is a classic challenge in oxindole chemistry. To mitigate this, consider the following:
-
Protecting the Nitrogen: A robust strategy is to protect the indole nitrogen prior to alkylation. Common protecting groups include Boc, Cbz, or a simple benzyl group. This completely prevents N-alkylation. However, this adds two steps to your synthesis (protection and deprotection), which may not be ideal for a large-scale campaign.
-
Careful Control of Stoichiometry: Use a slight excess (1.05-1.2 equivalents) of the alkylating agent to ensure complete consumption of the oxindole, but avoid a large excess which can promote di-alkylation.
-
Slow Addition: Add the alkylating agent dropwise to the reaction mixture to maintain a low instantaneous concentration, thereby disfavoring the second alkylation event.
Q5: What are the best practices for the hydrolysis of the ester precursor to the final carboxylic acid product at scale?
A5: Large-scale hydrolysis requires careful consideration of several factors:
-
Choice of Base: Sodium hydroxide or potassium hydroxide are commonly used. Ensure you use a sufficient molar excess to drive the reaction to completion.
-
Solvent System: A mixture of water and a co-solvent like methanol or ethanol is often employed to ensure solubility of the ester.
-
Work-up Procedure: Acidification of the reaction mixture to precipitate the carboxylic acid is a standard procedure. However, on a large scale, this can lead to the formation of fine precipitates that are difficult to filter. A controlled addition of acid and seeding with a small amount of pure product can promote the formation of larger, more easily filterable crystals.
III. Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the synthesis.
| Observation | Potential Cause(s) | Recommended Action(s) |
| Low Conversion of Oxindole (Alkylation Step) | 1. Incomplete deprotonation of oxindole. 2. Insufficiently reactive alkylating agent. 3. Reaction temperature is too low. | 1. Ensure the base is of high quality and used in sufficient molar excess. Consider a stronger base if necessary. 2. Switch to a more reactive alkylating agent (e.g., from a bromide to an iodide). 3. Gradually increase the reaction temperature while monitoring for byproduct formation. |
| Significant N-Alkylation Product Formation | 1. Reaction conditions favor N-alkylation (e.g., strong base in a polar aprotic solvent). 2. The C3-position is sterically hindered. | 1. Switch to a less polar solvent. Consider using a base that promotes C3-enolate formation. 2. If sterics are an issue, the N-protection strategy is highly recommended. |
| Formation of Di-alkylated Byproduct | 1. Excess alkylating agent used. 2. Rapid addition of the alkylating agent. 3. High reaction temperature. | 1. Reduce the stoichiometry of the alkylating agent to 1.05-1.1 equivalents. 2. Add the alkylating agent slowly over an extended period. 3. Lower the reaction temperature. |
| Incomplete Hydrolysis of the Ester | 1. Insufficient amount of base. 2. Poor solubility of the ester in the reaction medium. 3. Reaction time is too short. | 1. Increase the molar equivalents of the base. 2. Add a co-solvent (e.g., methanol, ethanol, or THF) to improve solubility. 3. Extend the reaction time and monitor by HPLC or TLC. |
| Difficulty in Isolating the Final Product after Hydrolysis | 1. Formation of a fine, difficult-to-filter precipitate upon acidification. 2. The product is partially soluble in the aqueous acidic medium. | 1. Control the rate of acidification and consider seeding the solution. 2. After acidification, extract the product with a suitable organic solvent (e.g., ethyl acetate), then crystallize from a suitable solvent system. |
| Product Purity Issues After Crystallization | 1. Co-precipitation of impurities. 2. Inefficient removal of mother liquor. | 1. Re-crystallize the product from a different solvent system. 2. Wash the filter cake with a small amount of cold, fresh solvent. |
IV. Detailed Experimental Protocols
Protocol 1: C3-Alkylation of Oxindole with Ethyl 4-bromobutanoate
This protocol outlines a common procedure for the C3-alkylation of oxindole.
Step-by-Step Methodology:
-
Reactor Setup: Under an inert atmosphere (e.g., nitrogen or argon), charge a suitable reactor with anhydrous THF.
-
Base Addition: Cool the THF to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise.
-
Oxindole Addition: Slowly add a solution of oxindole (1.0 equivalent) in anhydrous THF to the NaH suspension at 0 °C.
-
Anion Formation: Allow the mixture to stir at 0 °C for 1 hour.
-
Alkylation: Slowly add ethyl 4-bromobutanoate (1.05 equivalents) to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or HPLC until the oxindole is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or crystallization.
Pro-Tip: The choice of base is critical. While NaH is commonly used, other bases such as lithium diisopropylamide (LDA) can also be effective and may offer different selectivity profiles.
Protocol 2: Hydrolysis of Ethyl 4-(2-oxo-2,3-dihydro-1H-indol-3-yl)butanoate
This protocol describes the saponification of the ester to the final carboxylic acid.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude or purified ethyl 4-(2-oxo-2,3-dihydro-1H-indol-3-yl)butanoate in a mixture of methanol and water.
-
Base Addition: Add a solution of sodium hydroxide (2.0-3.0 equivalents) in water to the ester solution.
-
Hydrolysis: Heat the reaction mixture to reflux and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or HPLC.
-
Cooling and Acidification: Cool the reaction mixture to room temperature and then acidify to pH 2-3 with a dilute solution of hydrochloric acid.
-
Precipitation and Isolation: The product will precipitate out of the solution. Collect the solid by filtration.
-
Washing and Drying: Wash the filter cake with cold water and then dry under vacuum to afford the final product.
Pro-Tip: For large-scale operations, a controlled crystallization by slow cooling and seeding after acidification can significantly improve the filterability of the product.
V. Visualizations
Diagram 1: Key Synthetic Pathway and Potential Side Reactions
Caption: Synthetic pathway and common side reactions.
Diagram 2: Troubleshooting Decision Tree for Low Yield in C3-Alkylation
Caption: Decision tree for troubleshooting low C3-alkylation yield.
VI. Analytical Characterization
Accurate analysis of the final product and intermediates is crucial for quality control.
| Technique | Purpose | Expected Observations for this compound |
| HPLC | Purity assessment and quantification of impurities. | A single major peak for the desired product. Retention time will depend on the column and mobile phase used. |
| ¹H NMR | Structural confirmation and identification of impurities. | Characteristic peaks for the aromatic protons of the oxindole ring, the methine proton at C3, and the aliphatic protons of the butanoic acid chain. The carboxylic acid proton will appear as a broad singlet. |
| ¹³C NMR | Confirmation of the carbon skeleton. | Peaks corresponding to the carbonyl carbon of the lactam and the carboxylic acid, as well as the aromatic and aliphatic carbons. |
| Mass Spectrometry | Determination of molecular weight. | A molecular ion peak corresponding to the exact mass of the compound. |
| Melting Point | Assessment of purity. | A sharp melting point range is indicative of high purity. |
VII. References
-
Development of the Regiodivergent Asymmetric Prenylation of 3-Substituted Oxindoles. PMC - NIH. [Link]
-
How To: Purify by Crystallization. Department of Chemistry : University of Rochester. [Link]
-
A Novel Strategy for the Synthesis of N-Alkylated Oxindoles. Thieme Connect. [Link]
-
Literature Survey and Further Studies on the 3-Alkylation of N-Unprotected 3-Monosubstituted Oxindoles. Practical Synthesis of N-Unprotected 3,3-Disubstituted Oxindoles and Subsequent Transformations on the Aromatic Ring. ResearchGate. [Link]
-
SOP: CRYSTALLIZATION. University of Wisconsin-Madison. [Link]
-
B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles. ACS Catalysis. [Link]
-
Nickel-Catalyzed Alkylation of Oxindoles with Secondary Alcohols. ACS Publications. [Link]
-
A Structured Approach To Cope with Impurities during Industrial Crystallization Development. PMC - NIH. [Link]
-
Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. ResearchGate. [Link]
-
The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. MDPI. [Link]
-
Synthesis and Characterization of Heterocyclic Compounds from Indole Butanoic Acid: Comprehensive Evaluation of Antibacterial and Anticancer Activate. ResearchGate. [Link]
-
Simultaneous extraction and HPLC determination of 3-indole butyric acid and 3-indole acetic acid in pea plant by using ionic liquid-modified silica as sorbent. PubMed. [Link]
Sources
Technical Support Center: Minimizing Off-Target Effects of 4-(2-oxo-2,3-dihydro-1H-indol-3-yl)butanoic acid in Cellular Models
Last Updated: January 7, 2026
Introduction
Welcome to the technical support center for researchers utilizing 4-(2-oxo-2,3-dihydro-1H-indol-3-yl)butanoic acid. While this molecule holds promise for scientific investigation, it is crucial to acknowledge that, like most small molecule inhibitors, it may exhibit off-target effects that can confound experimental results.[1][2] This guide is designed to provide you with a comprehensive framework for proactively identifying, characterizing, and minimizing these unintended interactions in your cellular models. By implementing the robust experimental strategies and controls outlined below, you can enhance the reliability and reproducibility of your findings.
This document is structured to anticipate and address the common challenges and questions that arise when working with small molecule inhibitors. We will delve into both the theoretical underpinnings and practical applications of techniques that form the cornerstone of rigorous pharmacological research.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a primary concern with small molecule inhibitors?
A1: Off-target effects occur when a small molecule, such as this compound, interacts with proteins other than its intended biological target. These unintended interactions can lead to a cascade of unforeseen biological consequences, including misleading experimental outcomes, cellular toxicity, and a misinterpretation of the molecule's mechanism of action.[1][2] Differentiating the desired "on-target" effects from these "off-target" activities is a critical challenge in both basic research and drug discovery.[2]
Q2: I'm observing a phenotype in my cells after treatment. How can I be sure it's an on-target effect?
A2: This is a critical question in pharmacological studies. A multi-pronged approach is necessary to build confidence that the observed phenotype is a direct result of modulating the intended target. Key strategies include:
-
Genetic Target Validation: This is a powerful method to corroborate your findings.[2][3] Techniques like CRISPR-Cas9 knockout or siRNA/shRNA knockdown of the intended target gene should replicate the phenotype observed with the small molecule inhibitor.[3][4][5] A lack of concordance between the genetic and chemical perturbation suggests a high likelihood of off-target effects.[1]
-
Use of a Structurally Related Inactive Control: An ideal negative control is a molecule that is structurally similar to your active compound but has been shown to be inactive against the primary target.[1] This "inactive" or "decoy" compound should not produce the same cellular phenotype.[1][6][7][8][9] If it does, this strongly indicates that the observed effect is due to an off-target interaction or a general property of the chemical scaffold.
-
Orthogonal Chemical Probes: Use a second, structurally distinct inhibitor that is known to target the same protein.[2] If two different molecules targeting the same protein elicit the same biological response, it significantly strengthens the case for an on-target mechanism.
Q3: At what concentration should I use this compound in my experiments?
A3: The optimal concentration is a balance between achieving the desired on-target effect and minimizing off-target interactions, which are often more pronounced at higher concentrations.[1] It is essential to perform a dose-response curve for your specific cellular assay.[10][11][12][13] This will allow you to determine the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration). For your experiments, it is advisable to work at or near the EC50/IC50 and generally not exceeding 10x this value, as higher concentrations increase the risk of engaging lower-affinity off-targets.[1]
Q4: How can I identify the specific off-targets of my compound?
A4: Identifying unknown off-targets requires specialized techniques that can survey the interactions of a small molecule with a wide array of proteins. Some of the most common and powerful approaches include:
-
Kinome Scanning/Selectivity Profiling: If your compound is a suspected kinase inhibitor, services like KINOMEscan® can test its binding affinity against a large panel of kinases (over 480).[14][15][16][17] This provides a detailed map of the compound's selectivity and can reveal unexpected off-target kinases.[18][19][20]
-
Chemical Proteomics: Techniques such as affinity chromatography coupled with mass spectrometry can be used to "pull down" proteins from cell lysates that bind to an immobilized version of your compound. This provides an unbiased view of the potential protein interactors.
-
Computational Prediction: In silico methods can predict potential off-target interactions based on the chemical structure of your compound and its similarity to ligands of known protein targets.[21][22][23][24] While predictive, these methods can provide valuable hypotheses for subsequent experimental validation.[21]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Cellular Toxicity Observed | 1. The compound may be inherently cytotoxic due to on-target or off-target effects.2. The compound may be unstable in the cell culture medium, leading to toxic byproducts.3. The concentration used is too high. | 1. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range.[1]2. Test the compound's stability in your media over the time course of your experiment.3. Lower the concentration and shorten the incubation time. |
| Inconsistent or Non-Reproducible Results | 1. Significant off-target effects are dominating the cellular response.2. The expression level of the intended target varies between cell passages or batches.3. The health and viability of the cells are not optimal.[25] | 1. Implement the control strategies outlined in the FAQs (genetic validation, inactive controls).2. Regularly check the expression of your target protein via Western blot or qPCR.3. Ensure consistent cell culture practices, including cell density and passage number.[25] |
| Discrepancy Between Biochemical and Cellular Activity | 1. The compound has poor cell permeability.2. The compound is being actively transported out of the cell by efflux pumps.3. The compound is rapidly metabolized within the cell. | 1. Assess cell permeability using a suitable assay.2. Test for inhibition by known efflux pump inhibitors.3. Evaluate the metabolic stability of the compound in the presence of cell lysates or microsomes. |
| Phenotype from Compound Does Not Match Genetic Knockdown | 1. The observed phenotype from the compound is due to off-target effects.[1]2. The genetic knockdown is incomplete, leading to a weaker phenotype.3. The compound may have a neomorphic or allosteric effect not replicated by simple protein depletion. | 1. Perform proteomic profiling to identify potential off-targets.[1]2. Confirm the efficiency of your knockdown via Western blot or qPCR.3. Consider a CRISPR-based knockout for complete loss of function.[3][4][26] |
Key Experimental Protocols & Workflows
Workflow for Validating On-Target Effects
This workflow provides a systematic approach to increase confidence that an observed cellular phenotype is due to the intended on-target activity of this compound.
Caption: A systematic workflow for on-target effect validation.
Protocol 1: Cellular Thermal Shift Assay (CETSA®) for Target Engagement
The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method to verify that your compound directly binds to its intended target within the complex environment of an intact cell.[27][28][29][30][31][32] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[27][30][31]
Objective: To confirm the engagement of this compound with its target protein in intact cells.
Methodology:
-
Cell Treatment: Culture your cells of interest and treat them with various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Heating Step: Heat the treated cells across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for a short duration (typically 3 minutes).[27][30] This will cause unbound and unstable proteins to denature and aggregate.
-
Cell Lysis: Lyse the cells to release the remaining soluble proteins. This can be done through freeze-thaw cycles or using a lysis buffer.
-
Separation of Fractions: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of your specific target protein remaining in the soluble fraction using a method like Western blotting or ELISA.
-
Data Analysis: For each temperature, compare the amount of soluble target protein in the compound-treated samples versus the vehicle control. A positive result is a "thermal shift," where the target protein remains soluble at higher temperatures in the presence of the compound, indicating stabilization upon binding.[27][30]
References
- Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Vertex AI Search.
- Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. Vertex AI Search.
- Target Validation with CRISPR | Biocompare.com. (2022). Biocompare. [Link]
- Computational Prediction of Off-Target Related Risks of Molecules: Cardiotoxicity, Hepatotoxicity and Reproductive Toxicity. Vertex AI Search.
- Prediction of off-target drug effects through d
- A Computational Approach to Improve Prediction of Off-Target Drug Binding Using Membrane Bilayer Effects. LDRD Annual Report. [Link]
- Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014). Trends in Cell Biology. [Link]
- Direct, indirect and off-target effects of kinase inhibitors. (A). In...
- Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model.
- The impact of CRISPR-Cas9 on target identification and valid
- KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. [Link]
- Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. PMC. [Link]
- Off-target effects of tyrosine kinase inhibitors: Beauty or the Beast? Taylor & Francis Online. [Link]
- Kinase Screening & Profiling Service | Drug Discovery Support. BPS Bioscience. [Link]
- High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PMC. [Link]
- How can off-target effects of drugs be minimised?
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
- KINOMEscan Technology. Eurofins Discovery. [Link]
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
- Validation guidelines for drug-target prediction methods. Taylor & Francis Online. [Link]
- Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
- The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]
- CETSA. Pelago Bioscience. [Link]
- Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. YouTube. [Link]
- Determining target engagement in living systems. PMC - NIH. [Link]
- What Does “Inactive” Actually Mean in Drug Discovery? Medium. [Link]
- PROTACs to Address the Challenges Facing Small Molecule Inhibitors. PMC. [Link]
- Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI. [Link]
- Ten Tips for Optimizing Cell-Based Assays. Biocompare. [Link]
- Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]
- How Do I Perform a Dose-Response Experiment? - FAQ 2188. GraphPad. [Link]
- Target Engagement: A Key Factor in Drug Development Failures. Pelago Bioscience. [Link]
- Understanding Inactive Substances in Pharmaceuticals. Moravek. [Link]
- How to experimentally validate drug-target interactions?
- Setting up a Dose Response Protocol.
- Some “Inactive” Drug Ingredients May Actually Be Biologically Active. Technology Networks. [Link]
- The Significance of Active and Inactive Ingredients in Drugs. Longdom Publishing. [Link]
- The activities of drug inactive ingredients on biological targets. PMC - PubMed Central. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 5. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
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- 8. Some “Inactive” Drug Ingredients May Actually Be Biologically Active | Technology Networks [technologynetworks.com]
- 9. The activities of drug inactive ingredients on biological targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 11. How to Interpret Dose-Response Curves [sigmaaldrich.com]
- 12. support.collaborativedrug.com [support.collaborativedrug.com]
- 13. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - KR [thermofisher.com]
- 14. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 15. kinaselogistics.com [kinaselogistics.com]
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- 21. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 22. Prediction of off-target drug effects through data fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 24. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model | PLOS Computational Biology [journals.plos.org]
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Technical Support Center: Enhancing the Antioxidant Efficacy of Indole-3-Butyric Acid Against Oxidative Damage
Welcome to the technical support center dedicated to leveraging the antioxidant properties of Indole-3-Butyric Acid (IBA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for experiments focused on mitigating oxidative damage. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring your methodologies are robust and your results, reliable.
Frequently Asked Questions (FAQs)
This section addresses common questions and challenges encountered when investigating the antioxidant potential of IBA.
Q1: My in vitro antioxidant assay results for IBA are inconsistent across different methods (e.g., DPPH, FRAP, ORAC). Why is this happening and which assay is most reliable?
A1: It's a common and expected observation for antioxidant capacity to vary between different assays.[1] This is because each assay is based on a different chemical principle, broadly categorized as Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[1][2]
-
HAT-based assays , like the Oxygen Radical Absorbance Capacity (ORAC) assay, measure the ability of an antioxidant to quench free radicals by donating a hydrogen atom.[3][4]
-
SET-based assays , such as the Ferric Reducing Antioxidant Power (FRAP) and DPPH (2,2-diphenyl-1-picrylhydrazyl) assays, quantify the capacity of an antioxidant to reduce an oxidant, which results in a color change.[1][3][5] The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay can operate through both mechanisms.[1]
Indole-3-butyric acid, like other indole derivatives, may exhibit different efficiencies in these distinct chemical environments.[6][7] Factors such as the reaction pH, solvent, and the specific radical source used in each assay can significantly influence the outcome.[1][3] Therefore, instead of seeking a single "most reliable" assay, it is best practice to use a panel of assays to comprehensively characterize the in vitro antioxidant activity of IBA.[1][8] For more biologically relevant data, consider progressing to cell-based assays.[9]
Q2: I am not observing a significant protective effect of IBA in my cell-based oxidative stress model. What are the likely reasons?
A2: A lack of observable efficacy in a cellular context can stem from several factors, moving from the chemical to the biological:
-
Concentration and Bioavailability: The concentration of IBA may be suboptimal. Studies have shown that the antioxidant effects of IBA are dose-dependent.[10][11] For instance, in porcine thyroid homogenates, IBA was most effective at concentrations of 10.0 mM and 5.0 mM.[6][10] However, in maize plants, a much lower concentration (10⁻⁹ M) was found to be protective against cadmium-induced oxidative stress.[12] It's crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and stressor. Furthermore, consider the cellular uptake and metabolism of IBA, which can influence its effective intracellular concentration.[9]
-
Mechanism of Action: IBA's antioxidant activity may not solely be through direct radical scavenging.[6][7] Evidence suggests that IBA can also function by activating endogenous antioxidant defense systems, such as increasing the activity of enzymes like superoxide dismutase (SOD) and glutathione-S-transferase (GST).[6][13][14] If your experimental endpoint only measures direct scavenging, you might be missing this crucial aspect of IBA's bioactivity.
-
Choice of Oxidative Stressor: The type of oxidative stressor used is critical. Some stressors generate specific reactive oxygen species (ROS). IBA might be more effective against certain types of ROS than others. For example, much of the research on IBA's antioxidant properties has utilized Fenton reaction substrates (Fe²⁺ + H₂O₂) to induce lipid peroxidation.[6][10] If you are using a different inducer, the protective mechanism of IBA may be less relevant.
-
Experimental Timing: The timing of IBA application relative to the oxidative challenge is important. Pre-incubation with IBA may be necessary to allow for cellular uptake and potential induction of antioxidant enzymes.
Q3: What are the key biomarkers I should be measuring to confirm that IBA is mitigating oxidative damage in my model?
A3: To provide robust evidence of IBA's antioxidant effects, it is essential to measure a range of validated biomarkers of oxidative damage.[15][16] Relying on a single marker can be misleading. Key biomarkers are categorized by the macromolecules they represent:
-
Lipid Peroxidation: This is a primary indicator of oxidative damage to cell membranes.
-
Malondialdehyde (MDA) and 4-hydroxyalkenals (4-HDA) are stable end-products of lipid peroxidation and are commonly measured together.[6] The TBARS (Thiobarbituric Acid Reactive Substances) assay is a common method for MDA quantification.
-
Isoprostanes , such as 8-iso-PGF2α, are considered a reliable marker of lipid peroxidation in vivo.[15]
-
-
Protein Oxidation: Oxidative damage to proteins can lead to loss of function.
-
DNA/RNA Damage: Oxidative damage to nucleic acids is implicated in mutagenesis.
-
8-hydroxy-2'-deoxyguanosine (8-OHdG) is a well-established and frequently used marker for oxidative DNA damage.[17]
-
By measuring biomarkers from each of these categories, you can build a comprehensive picture of IBA's protective effects against oxidative damage.
Troubleshooting Guides
Guide 1: Inconsistent Readings in the Cellular Antioxidant Activity (CAA) Assay
The CAA assay is a valuable tool for assessing antioxidant efficacy in a biologically relevant environment.[9] However, variability can be a challenge.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| High background fluorescence in control wells (no antioxidant) | 1. Cell Health: Cells are stressed or dying, leading to increased baseline ROS production. 2. Probe Auto-oxidation: The DCFH-DA probe is light-sensitive and can auto-oxidize. 3. Contamination: Microbial contamination can increase fluorescence. | 1. Cell Maintenance: Ensure cells are healthy, sub-confluent (90-100%), and not overly passaged.[18][19] 2. Light Protection: Protect all solutions containing the DCFH-DA probe from light.[19] Prepare fresh probe solutions for each experiment. 3. Aseptic Technique: Maintain strict aseptic technique throughout the assay. |
| Low signal-to-noise ratio | 1. Suboptimal Probe Concentration: The concentration of DCFH-DA may be too low for your cell type. 2. Insufficient Oxidative Stress: The concentration of the free radical initiator (e.g., AAPH) may be too low. 3. Reader Settings: The fluorescence plate reader settings may not be optimal. | 1. Probe Titration: Perform a titration experiment to determine the optimal DCFH-DA concentration for your cells. 2. Initiator Titration: Titrate the free radical initiator to find a concentration that induces a robust but not saturating fluorescent signal. 3. Optimize Reader: Ensure the excitation/emission wavelengths (typically ~480 nm/530 nm) are correctly set and that the gain is optimized.[18][19] |
| High variability between replicate wells | 1. Inconsistent Cell Seeding: Uneven cell density across the plate. 2. Pipetting Errors: Inaccurate or inconsistent pipetting of reagents. 3. Edge Effects: Wells on the edge of the plate may experience different temperature and evaporation rates. | 1. Proper Seeding: Ensure a single-cell suspension and proper mixing before seeding to achieve a uniform monolayer. 2. Calibrated Pipettes: Use calibrated pipettes and proper pipetting technique. Consider using a multichannel pipette for reagent addition. 3. Plate Layout: Avoid using the outermost wells of the 96-well plate. Fill these with sterile media or buffer to minimize edge effects. |
Guide 2: Optimizing IBA Treatment for Enhanced Antioxidant Protection
This guide provides a systematic approach to determining the most effective experimental conditions for IBA application.
| Parameter to Optimize | Experimental Approach | Rationale |
| Optimal IBA Concentration | Perform a dose-response study with a wide range of IBA concentrations (e.g., from nanomolar to millimolar).[6][11] Measure both cell viability (e.g., using an MTT assay) and a key oxidative stress marker (e.g., intracellular ROS with DCFH-DA). | IBA's effects are concentration-dependent.[11][12] At high concentrations, it could potentially become pro-oxidant or cytotoxic. This experiment will identify the therapeutic window where IBA provides maximal protection with minimal toxicity. |
| Pre-incubation Time | Test different pre-incubation times with the optimal IBA concentration before inducing oxidative stress (e.g., 1, 6, 12, 24 hours). | If IBA's mechanism involves the upregulation of endogenous antioxidant enzymes, sufficient pre-incubation time is required for transcription and translation to occur.[13] |
| Co-treatment vs. Pre-treatment | Compare the protective effects of adding IBA simultaneously with the oxidative stressor (co-treatment) versus pre-treating the cells with IBA before the stressor is introduced. | This helps to elucidate the mechanism of action. Stronger effects with pre-treatment suggest an indirect mechanism (e.g., enzyme induction), while efficacy in a co-treatment paradigm points towards direct radical scavenging. |
Experimental Protocols & Data Presentation
Protocol: Cellular Antioxidant Activity (CAA) Assay
This protocol is adapted from the method described by Wolfe and Liu (2007).[9]
Materials:
-
HepG2 cells (or other suitable adherent cell line)
-
96-well black, clear-bottom cell culture plates
-
Cell culture medium
-
DPBS or HBSS
-
DCFH-DA probe
-
Free radical initiator (e.g., AAPH)
-
Indole-3-Butyric Acid (IBA)
-
Quercetin (as a positive control)[18]
Procedure:
-
Seed HepG2 cells in a 96-well black, clear-bottom plate at a density that will result in 90-100% confluency on the day of the assay.[19]
-
After 24 hours (or when confluent), carefully remove the culture medium.
-
Wash the cells gently three times with DPBS or HBSS.[19]
-
Prepare working solutions of IBA and Quercetin at various concentrations in the cell culture medium.
-
Prepare the DCFH-DA probe solution in the cell culture medium.
-
Add 50 µL of the DCFH-DA probe solution to all wells.
-
Immediately add 50 µL of your IBA or Quercetin working solutions to the respective wells. Also include control wells with only the probe and medium.
-
Incubate the plate at 37°C for 60 minutes.[19]
-
Carefully remove the solution and wash the cells three times with DPBS or HBSS.
-
Add 100 µL of the free radical initiator solution to all wells.
-
Immediately place the plate in a fluorescent microplate reader pre-set to 37°C.
-
Read the fluorescence intensity at an excitation wavelength of ~480 nm and an emission wavelength of ~530 nm. Take readings every 1-5 minutes for a total of 60 minutes.[18][19]
Data Analysis: The antioxidant activity is determined by calculating the area under the curve (AUC) for the fluorescence readings over time. The percent inhibition of DCF formation by IBA is calculated relative to the control wells.
Data Summary Table
The following table provides an example of how to present data from a dose-response study of IBA's antioxidant activity.
| IBA Concentration | Cell Viability (% of Control) | Intracellular ROS (% Inhibition) |
| 0 µM (Control) | 100 ± 5 | 0 |
| 1 µM | 98 ± 4 | 15 ± 3 |
| 10 µM | 99 ± 5 | 35 ± 4 |
| 100 µM | 95 ± 6 | 60 ± 5 |
| 1 mM | 85 ± 7 | 75 ± 6 |
| 5 mM | 70 ± 8 | 80 ± 5 |
| 10 mM | 55 ± 9 | 82 ± 4 |
Data are presented as mean ± standard deviation.
Visualizing Mechanisms and Workflows
Experimental Workflow for Assessing IBA's Antioxidant Efficacy
Caption: Potential mechanisms of IBA in mitigating oxidative stress.
References
- Dalle-Donne, I., Rossi, R., Colombo, R., Giustarini, D., & Milzani, A. (2006). Biomarkers of oxidative damage in human disease. Clinical Chemistry, 52(4), 601–623.
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- Benzie, I. F., & Strain, J. J. (1996). The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay. Analytical Biochemistry, 239(1), 70–76.
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- Re, R., et al. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231-1237.
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- Šípošová, H., et al. (2021). Effects of Exogenous Application of Indole-3-Butyric Acid on Maize Plants Cultivated in the Presence or Absence of Cadmium. Plants, 10(11), 2465.
- Karimi, E., et al. (2025). Application of indole-3-butyric acid (IBA) enhances agronomic, physiological and antioxidant traits of Salvia fruticosa under saline conditions: a practical approach. PeerJ, 13, e18846.
- Li, Y., et al. (2022). Potassium indole-3-butyric acid affects rice's adaptability to salt stress by regulating carbon metabolism, transcription factor genes expression, and biosynthesis of secondary metabolites. Frontiers in Plant Science, 13, 970503.
- Tan, B. L., et al. (2018). Antioxidant and Oxidative Stress: A Mutual Interplay in Age-Related Diseases. Frontiers in Pharmacology, 9, 1162.
- Karbownik-Lewinska, M., & Reiter, R. J. (2021). Indole-3-Butyric Acid, a Natural Auxin, Protects against Fenton Reaction-Induced Oxidative Damage in Porcine Thyroid. Antioxidants, 10(9), 1436.
- da Silva, A. B., et al. (2016). In vitro cell-based assays for evaluation of antioxidant potential of plant-derived products. Toxicology in Vitro, 34, 1-11.
- Gulcin, İ. (2012). Antioxidant activity of food constituents: an overview. Archives of Toxicology, 86(3), 345–391.
- Hermans, N., et al. (2007). Challenges and pitfalls in antioxidant research. Current Medicinal Chemistry, 14(4), 417-430.
- Reiter, R. J., et al. (2021). Melatonin and its derivatives: Their pro-survival benefits and anti-aging effects. Aging and Disease, 12(4), 941–965.
- Ahmad, I., et al. (2021). Anatomical and Histological Investigation of Antioxidants and IBA on Graft Success in Walnut. Horticulturae, 7(10), 364.
- Pérez-Jiménez, J., et al. (2008). In vitro and in vivo antioxidant activity of a high-molecular-weight polyphenol-rich fraction from grape. Journal of Agricultural and Food Chemistry, 56(17), 7746–7753.
- Amrahov, N. R., et al. (2023). Effect of indole-3-butyric acid on the antioxidant enzymes, no and chlorophyll content of Agdash-3 and AP-317 genotypes of upland cotton (Gossypium Hirsutum L.). Advances in Biology & Earth Sciences, 8(2), 147-156.
- Siposova, H., et al. (2021). Effects of Exogenous Application of Indole-3-Butyric Acid on Maize Plants Cultivated in the Presence or Absence of Cadmium. Plants, 10(11), 2465.
- Science Buddies. (2023). How to measure antioxidants in beverages without laboratory testing?.
- da Silva, A. B., et al. (2016). In vitro cell-based assays for evaluation of antioxidant potential of plant-derived products. Toxicology in Vitro, 34, 1-11.
- Wolfe, K. L., & Liu, R. H. (2007). Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements. Journal of Agricultural and Food Chemistry, 55(22), 8896-8907.
- Kamiya Biomedical Company. (n.d.). Cellular Antioxidant Activity Assay.
- Dey, T. B., et al. (2016). Assays of Antioxidant Properties - In Vitro and In Vivo. YouTube.
- Cell Biolabs, Inc. (n.d.). OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence).
- Petrou, I., et al. (2023). In Vitro Determination of Antimicrobial, Antioxidant and Antiviral Properties of Greek Plant Extracts. Molecules, 28(13), 5129.
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Validation & Comparative
Validating the Biological Effects of 4-(2-oxo-2,3-dihydro-1H-indol-3-yl)butanoic acid: A Comparative Guide to Experimental Replication
Introduction: Navigating the Frontier of Novel Compound Validation
In the landscape of drug discovery and chemical biology, the journey from a synthesized molecule to a validated biological entity is both rigorous and fraught with challenges. This guide addresses the critical process of validating the biological effects of a novel compound, 4-(2-oxo-2,3-dihydro-1H-indol-3-yl)butanoic acid , for which public data on biological activity and replicate studies are scarce.
The core principle of scientific trustworthiness lies in reproducibility. Therefore, this document serves not as a review of existing data, but as a prospective guide for researchers and drug development professionals on how to design and execute a comprehensive validation study. We will structure this investigation as a direct comparison against a well-characterized structural analog, Indole-3-butyric acid (IBA) . This comparative approach provides an essential benchmark, allowing for the contextualization of any observed biological effects.
The rationale for selecting IBA as the primary comparator is rooted in structural similarity. Both molecules share an indole core and a butanoic acid side chain. The key distinction is the presence of an oxo-group at the C2 position of the indole ring in our target compound, classifying it as an oxindole. This single chemical modification can dramatically alter biological activity, shifting it from a plant hormone to potentially a completely different class of bioactive agent. Oxindole scaffolds are known to possess a wide array of pharmacological properties, including anticancer, antimicrobial, and enzyme inhibitory activities.[1][2]
This guide will provide detailed, step-by-step methodologies for a tiered experimental approach, from initial screening to more complex mechanistic studies. We will explain the causality behind each experimental choice, ensuring a self-validating system of inquiry.
Compound Profiles: The Known and the Unknown
A robust comparison begins with a clear understanding of the molecules .
| Feature | This compound | Indole-3-butyric acid (IBA) |
| Structure | Contains an oxindole core (2-oxoindole) | Contains an indole core |
| Molecular Formula | C₁₂H₁₃NO₃ | C₁₂H₁₃NO₂ |
| Molecular Weight | 219.24 g/mol | 203.24 g/mol [3] |
| Known Biological Role | Not well-established in public literature. | Well-established plant hormone (auxin) used to promote root formation.[4] |
| Potential Activities | Hypothesized based on the oxindole scaffold: anticancer, antimicrobial, enzyme inhibition.[1][2][5][6][7] | Primarily auxin activity; acts as a precursor to Indole-3-acetic acid (IAA) in plants.[8] |
PART 1: A Phased Approach to Biological Validation
We propose a multi-phase experimental plan to systematically characterize the biological effects of this compound.
Caption: A three-phase workflow for the biological validation of a novel compound.
PART 2: Detailed Experimental Protocols
Phase 1: Foundational Screening
The initial phase is designed to cast a wide net, identifying any primary biological activity.
A. Protocol: Mammalian Cell Cytotoxicity and Viability Assay
-
Rationale: This is a crucial first step to determine if the compound has any effect on cell survival. We will use a common cancer cell line (e.g., HeLa) and a non-cancerous cell line (e.g., HEK293) to check for general toxicity versus potential cancer-specific effects.
-
Methodology:
-
Cell Seeding: Plate HeLa and HEK293 cells in separate 96-well plates at a density of 8,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound and IBA in DMSO. Create a dilution series (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 0 µM).
-
Treatment: Treat the cells with the dilution series of each compound. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.
-
Viability Assessment (MTT Assay):
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
-
Data Presentation (Hypothetical):
| Compound | Concentration (µM) | HeLa Cell Viability (%) | HEK293 Cell Viability (%) |
| Target Compound | 100 | 45.2 ± 3.1 | 88.5 ± 4.5 |
| 50 | 68.9 ± 4.2 | 92.1 ± 3.8 | |
| 25 | 95.3 ± 2.5 | 98.7 ± 2.1 | |
| IBA | 100 | 98.1 ± 1.9 | 99.2 ± 1.5 |
| Vehicle Control | 0 | 100 ± 2.8 | 100 ± 3.2 |
B. Protocol: Auxin-like Activity Bioassay (Avena Coleoptile Test)
-
Rationale: Given the structural similarity to IBA, it is logical to test for auxin-like activity. The Avena (oat) coleoptile curvature test is a classic bioassay for this purpose.[9]
-
Methodology:
-
Germination: Germinate oat seeds in the dark for 3 days until coleoptiles are 2-3 cm long.
-
Preparation: Under dim red light, decapitate the coleoptiles, removing the top 3 mm to eliminate the natural source of auxin.
-
Agar Block Preparation: Prepare 1.5% agar blocks containing a range of concentrations (e.g., 1 µM, 10 µM, 100 µM) of the target compound and IBA. A plain agar block serves as the negative control.
-
Application: Place an agar block asymmetrically on one side of the cut coleoptile surface.
-
Incubation: Incubate in the dark in a humid chamber for 90-120 minutes.
-
Measurement: Measure the angle of curvature of the coleoptile.
-
-
Data Presentation (Hypothetical):
| Treatment | Concentration (µM) | Curvature Angle (degrees) |
| Target Compound | 100 | 2.5 ± 0.8 |
| 10 | 1.1 ± 0.5 | |
| IBA | 100 | 35.8 ± 4.1 |
| 10 | 22.4 ± 3.5 | |
| Control | 0 | 0.5 ± 0.2 |
Phase 2: Mechanistic Probing
If Phase 1 results indicate significant activity (e.g., cytotoxicity), Phase 2 aims to identify the mechanism.
A. Protocol: Cell Cycle Analysis by Flow Cytometry
-
Rationale: If the target compound is cytotoxic to cancer cells, a common mechanism is the disruption of the cell cycle. This experiment will reveal if cells are accumulating in a specific phase (G1, S, or G2/M).
-
Methodology:
-
Treatment: Treat HeLa cells with the IC₅₀ concentration of the target compound (determined in Phase 1) for 24 hours.
-
Harvesting: Harvest cells by trypsinization, wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells and resuspend in PBS containing propidium iodide (PI) and RNase A.
-
Analysis: Analyze the DNA content using a flow cytometer.
-
-
Visualization of Workflow:
Caption: Workflow for cell cycle analysis via flow cytometry.
PART 3: In-depth Validation and Comparative Analysis
This phase focuses on confirming the proposed mechanism of action and performing detailed comparisons.
A. Elucidating the Mechanism of Action: A Hypothetical Pathway
Let's hypothesize that the cytotoxicity observed is due to the inhibition of a key signaling pathway, for example, the PI3K/Akt pathway, which is commonly dysregulated in cancer.
Caption: Hypothetical inhibition of the PI3K/Akt pathway by the target compound.
To validate this, a Western blot analysis would be performed to measure the phosphorylation status of Akt (p-Akt) and downstream targets after treatment with the compound. A decrease in p-Akt levels would support this proposed mechanism.
Conclusion and Future Directions
This guide outlines a systematic and logical framework for the initial biological validation of This compound . The absence of existing data necessitates a foundational, hypothesis-generating approach. By employing a direct comparison with the structural analog Indole-3-butyric acid, researchers can effectively contextualize any observed activities.
The proposed phased approach, from broad screening to detailed mechanistic studies, ensures a cost-effective and scientifically rigorous investigation. The key takeaway for researchers is the importance of this structured, comparative methodology when characterizing any novel chemical entity. The results from these proposed experiments would provide the first crucial chapter in the biological story of this compound, paving the way for more advanced preclinical development.
References
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- Taylor & Francis Online. (n.d.). Design, Synthesis and Biological Evaluation of Novel Oxindole Analogs As Antitubercular Agents. [Link]
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A Researcher's Guide to Evaluating the GABAergic Potential of 4-(2-oxo-2,3-dihydro-1H-indol-3-yl)butanoic acid and Its Analogs
Introduction: Unveiling a Potential Neuromodulator
In the landscape of central nervous system (CNS) drug discovery, the quest for novel modulators of inhibitory neurotransmission remains a paramount objective. The compound 4-(2-oxo-2,3-dihydro-1H-indol-3-yl)butanoic acid presents an intriguing structural scaffold. Its core components—an oxindole ring system and a butanoic acid side chain—suggest a potential interaction with neuroreceptors that recognize γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the mammalian brain.[1][2] Low levels of GABA are implicated in a range of CNS disorders, including epilepsy, anxiety, and neuropathic pain, making the exploration of new GABA-mimetic or modulatory compounds a critical area of research.[1][2]
This guide provides a comprehensive framework for the systematic evaluation of this compound. We will compare its hypothetical efficacy with that of well-characterized GABAergic compounds, offering detailed experimental protocols and the scientific rationale behind them. This document is intended for researchers, scientists, and drug development professionals seeking to characterize novel chemical entities targeting the GABAergic system.
The structural similarity between our lead compound and GABA itself provides the foundational hypothesis for this guide. The butanoic acid moiety is a key feature of GABA, while the rigidified cyclic structure may confer selectivity and improved pharmacokinetic properties. Our investigation will therefore focus on elucidating its potential as a direct agonist, antagonist, or allosteric modulator of GABA receptors.
Comparator Compounds: Establishing a Performance Baseline
To objectively assess the efficacy of this compound (referred to hereafter as Compound X), a panel of reference compounds with known mechanisms of action is essential. This panel allows for a multi-faceted comparison of receptor affinity, functional potency, and potential therapeutic profile.
-
GABA (γ-Aminobutyric acid): The endogenous agonist for both GABA-A and GABA-B receptors. It serves as the primary benchmark for orthosteric binding and agonist activity.
-
Baclofen: A selective and potent agonist for the GABA-B receptor, widely used as a muscle relaxant and antispasmodic.[3] It provides a specific comparator for metabotropic GABA receptor activity.
-
Muscimol: A potent, selective agonist for the GABA-A receptor. It is the classic reference compound for assessing binding and functional activity at this ionotropic receptor.
-
Pregabalin: A structural analog of GABA that does not act directly on GABA receptors. Instead, it binds to the α2δ subunit of voltage-gated calcium channels, reducing neurotransmitter release.[3][4][5] It serves as a crucial control to distinguish between direct GABA receptor activity and other mechanisms common to GABA analogs.[3][4][5]
-
Phenibut (β-phenyl-GABA): An anxiolytic and sedative that acts as a GABA-B receptor agonist and, at higher doses, an inhibitor of α2δ subunit-containing voltage-gated calcium channels.[3]
Part 1: In Vitro Characterization - Receptor Binding and Functional Activity
The initial phase of evaluation involves determining if and how Compound X interacts with GABA receptors. This is achieved through a series of in vitro assays designed to measure binding affinity and functional consequences of that binding.
GABAergic Signaling Pathway Overview
The following diagram illustrates the primary targets of our investigation: the ionotropic GABA-A receptor and the metabotropic GABA-B receptor. Understanding these pathways is crucial for interpreting the experimental data.
Caption: Simplified GABAergic signaling pathways and points of intervention for comparator compounds.
Experimental Protocol 1: GABA-A Receptor Radioligand Binding Assay
This assay determines the affinity of Compound X for the GABA-A receptor by measuring its ability to compete with a known radiolabeled ligand, [³H]muscimol.[6]
Causality: The amount of radioligand displaced is directly proportional to the affinity of the unlabeled test compound for the receptor. A high affinity (low Ki value) suggests a strong interaction. This protocol includes extensive washing to remove endogenous GABA, which would otherwise interfere with the binding of the radioligand and test compounds.[6]
Methodology:
-
Membrane Preparation:
-
Homogenize rat brains in 20 volumes of ice-cold 0.32 M sucrose buffer.[7]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.[7]
-
Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C.[7]
-
Resuspend the pellet in deionized water and repeat the high-speed centrifugation. This osmotic shock lyses synaptosomes, releasing vesicular GABA.
-
Wash the pellet by resuspending in 50 mM Tris-HCl buffer (pH 7.4) and centrifuging three times to remove endogenous GABA.[7]
-
Resuspend the final pellet in binding buffer to a protein concentration of 0.5-1.0 mg/mL.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of [³H]muscimol (final concentration ~5 nM), and 50 µL of varying concentrations of Compound X or comparator compounds.[7]
-
For non-specific binding, use a high concentration of unlabeled GABA (10 mM).[7]
-
Add 100 µL of the membrane preparation (0.1-0.2 mg protein) to each well.[7]
-
Incubate for 45 minutes at 4°C to reach equilibrium.[7]
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by three quick washes with ice-cold wash buffer (50 mM Tris-HCl).
-
Quantify the radioactivity trapped on the filters using liquid scintillation spectrometry.[7]
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor compound.
-
Determine the IC50 (concentration inhibiting 50% of specific binding) and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Experimental Protocol 2: GABA-B Receptor [³⁵S]GTPγS Functional Assay
This assay measures the functional activation of GABA-B receptors, which are G-protein coupled receptors (GPCRs). Agonist binding promotes the exchange of GDP for GTP on the associated G-protein. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the accumulation and quantification of this activation event.[8]
Causality: An increase in [³⁵S]GTPγS binding indicates agonist activity at the GABA-B receptor. This assay can distinguish between full agonists (like Baclofen) and partial agonists, as well as identify antagonists that block agonist-induced activation.[8]
Methodology:
-
Assay Setup:
-
Use membranes from cells expressing GABA-B receptors (e.g., CHO-K1 cells).[8]
-
In a reaction tube, combine the cell membranes, GDP (3 µM), and varying concentrations of Compound X or comparator compounds in an assay buffer (20 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).[8]
-
To test for antagonism, incubate the test compound in the presence of a known GABA-B agonist like GABA (100 µM).[8]
-
-
Reaction and Measurement:
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate at 30°C for 30 minutes.[8]
-
Terminate the assay by rapid filtration, similar to the binding assay.
-
Measure the bound [³⁵S]GTPγS via liquid scintillation counting.
-
-
Data Analysis:
-
Plot the amount of [³⁵S]GTPγS bound against the log concentration of the test compound.
-
Calculate the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect relative to a full agonist like GABA or Baclofen).
-
Comparative Data Summary (Hypothetical)
The data generated from these experiments should be compiled into a clear, comparative table.
| Compound | GABA-A Binding (Ki, nM) | GABA-B Functional Agonism (EC50, nM) | GABA-B Emax (% of GABA) |
| Compound X | Experimental Value | Experimental Value | Experimental Value |
| GABA | ~10-100 | ~100-500 | 100% |
| Muscimol | ~2-20 | No Activity | N/A |
| Baclofen | No Activity | ~200-1000 | ~95-105% |
| Pregabalin | No Activity | No Activity | N/A |
Part 2: In Vivo Efficacy - Models of Epilepsy and Anxiety
If in vitro data suggest significant activity at GABA receptors, the next logical step is to assess the compound's efficacy in established animal models of CNS disorders. These models provide crucial insights into a compound's potential therapeutic utility and its ability to cross the blood-brain barrier.
Experimental Workflow for In Vivo Studies
Caption: General workflow for assessing the in vivo efficacy of a novel compound.
Experimental Protocol 3: Pentylenetetrazol (PTZ)-Induced Seizure Model
PTZ is a GABA-A receptor antagonist that, when administered systemically, induces seizures that resemble human absence seizures at low doses and generalized tonic-clonic seizures at higher doses.[9][10] This model is highly effective for screening compounds that enhance GABAergic inhibition.
Causality: A compound that potentiates GABA-A receptor function will raise the seizure threshold, thus protecting the animal against PTZ-induced convulsions or increasing the latency to their onset.
Methodology:
-
Animal Dosing:
-
Administer Compound X or a vehicle control to groups of mice or rats via an appropriate route (e.g., intraperitoneal injection).
-
Allow a set time for drug absorption (e.g., 30-60 minutes).
-
-
PTZ Challenge:
-
Administer a convulsive dose of PTZ (e.g., 60-85 mg/kg, s.c.).
-
-
Observation:
-
Observe the animals for 30 minutes, recording the latency to the first myoclonic jerk and the onset of generalized tonic-clonic seizures.
-
Score the seizure severity using a standardized scale.
-
-
Data Analysis:
-
Compare the seizure latency and severity scores between the compound-treated and vehicle-treated groups.
-
Calculate the ED50 (the dose required to protect 50% of animals from the tonic-clonic seizure component).
-
Experimental Protocol 4: Maximal Electroshock (MES) Seizure Model
The MES test is a widely used model for identifying compounds effective against generalized tonic-clonic seizures.[9][11] The seizure is induced by electrical stimulation and is thought to be mediated by the blockade of voltage-gated sodium channels, though GABAergic agents can also show efficacy.
Causality: The primary endpoint is the prevention of the tonic hind-limb extension phase of the seizure. Efficacy in this model suggests the compound can prevent seizure spread.
Methodology:
-
Animal Dosing:
-
Administer Compound X or vehicle as described for the PTZ model.
-
-
Electrical Stimulation:
-
Apply a brief electrical stimulus (e.g., 50-60 Hz for 0.2 seconds) via corneal or auricular electrodes.[11]
-
-
Observation:
-
Immediately observe the animal for the presence or absence of tonic hind-limb extension.
-
-
Data Analysis:
-
Determine the percentage of animals protected in each treatment group.
-
Calculate the ED50 for protection against the tonic hind-limb extension endpoint.
-
Comparative Data Summary (Hypothetical)
| Compound | PTZ Model (ED50, mg/kg) | MES Model (ED50, mg/kg) |
| Compound X | Experimental Value | Experimental Value |
| Phenibut | ~100-150 | > 200 |
| Pregabalin | ~10-30 | ~20-40 |
| Baclofen | > 10 | > 20 |
Conclusion and Future Directions
This guide outlines a logical, stepwise approach to characterizing the efficacy of this compound as a potential modulator of the GABAergic system. By beginning with specific in vitro receptor binding and functional assays and progressing to validated in vivo models of disease, researchers can build a comprehensive pharmacological profile of the compound.
The key to this evaluation is the direct comparison with a panel of well-understood drugs. This contextualizes the experimental findings, allowing for an informed assessment of the compound's potency, selectivity, and mechanism of action relative to existing agents. Should Compound X demonstrate a promising profile—for instance, high affinity and functional potency at a specific GABA receptor subtype with a corresponding robust effect in an animal model—further studies into its pharmacokinetics, metabolic stability, and broader safety profile would be warranted. This structured, evidence-based approach ensures that resources are directed toward compounds with the highest potential for therapeutic translation.
References
- Characterization of GABA Receptors - PMC - PubMed Central.
- Comparison of Behavioral Effects of GABAergic Low- and High-Efficacy Neuroactive Steroids in the Zebrafish Larvae Assay | ACS Chemical Neuroscience.
- Comparison of Behavioral Effects of GABAergic Low- and High-Efficacy Neuroactive Steroids in the Zebrafish Larvae Assay - PubMed.
- Rapid Throughput Analysis of GABAA Receptor Subtype Modulators and Blockers Using DiSBAC1(3) Membrane Potential Red Dye - PubMed Central.
- Models of Psychopathology in Epilepsy: Lessons Learned from Animal Studies.
- Editorial: Experimental Models of Epilepsy and Related Comorbidities - Frontiers.
- Image-Based Marker-Free Screening of GABAA Agonists, Antagonists, and Modulators.
- Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe - PubMed Central.
- Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe | ACS Central Science.
- Gamma-aminobutyric acid analogs - Drugs.com.
- (PDF) An update on GABA analogs for CNS drug discovery - ResearchGate.
- Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells | PLOS One - Research journals.
- GABA analogue - Wikipedia.
- GABA - PDSP.
- GABA analogue – Knowledge and References - Taylor & Francis.
- How Do GABA Analogs Work? - Uses, Side Effects, Drug Names - RxList.
- This compound - ChemSynthesis.
- Experimental models of epilepsy: A comprehensive review of mechanisms, translational relevance, and future directions - PMC - PubMed Central.
- Animal Models of Epilepsy: A Phenotype-oriented Review - Aging and disease.
- Pharmacological differences of GABAergic compounds: a pharmacodynamic characterization - Scholarly Publications Leiden University.
- Comparison of the effects of the GABAB receptor positive modulator BHF177 and the GABAB receptor agonist baclofen on anxiety-like behavior, learning, and memory in mice - PubMed Central.
- Pharmacological Effect of GABA Analogues on GABA-ρ2 Receptors and Their Subtype Selectivity - PMC - NIH.
- Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation | ACS Omega.
Sources
- 1. List of GABA Analogs + Uses, Types & Side Effects - Drugs.com [drugs.com]
- 2. researchgate.net [researchgate.net]
- 3. GABA analogue - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. How Do GABA Analogs Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 6. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PDSP - GABA [kidbdev.med.unc.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Models of Psychopathology in Epilepsy: Lessons Learned from Animal Studies | Neupsy Key [neupsykey.com]
- 10. Experimental models of epilepsy: A comprehensive review of mechanisms, translational relevance, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Animal Models of Epilepsy: A Phenotype-oriented Review [aginganddisease.org]
A Comparative Guide to Auxin Activity in Root Formation: Indole-3-Acetic Acid versus Novel Compound 4-(2-oxo-2,3-dihydro-1H-indol-3-yl)butanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The induction of root formation is a cornerstone of plant propagation and a critical area of study in agricultural and horticultural sciences. Phytohormones, particularly auxins, are the primary drivers of this process. Among them, Indole-3-acetic acid (IAA) is the most prevalent and well-characterized natural auxin, playing a pivotal role in various aspects of plant growth and development, including the initiation of both lateral and adventitious roots.[1] This guide provides an in-depth analysis of IAA's role in root formation, supported by experimental evidence.
In the quest for novel and potentially more potent or stable root-promoting agents, numerous synthetic compounds are being developed. One such molecule is 4-(2-oxo-2,3-dihydro-1H-indol-3-yl)butanoic acid. Structurally analogous to indole alkanoic acids, this compound presents an intriguing candidate for investigation. However, it is crucial to note that, to date, there is a significant lack of published scientific literature detailing the effects of this compound on root formation. This guide will therefore focus on the established science of IAA-mediated root development, present comparative data for well-known synthetic auxins, and provide robust experimental protocols that can be employed to assess the activity of novel compounds like this compound.
Indole-3-Acetic Acid (IAA): The Natural Architect of Root Systems
Indole-3-acetic acid is synthesized in the apical buds and young leaves of plants and is transported downwards, where it orchestrates a multitude of developmental processes.[1] Its influence on root architecture is profound, stimulating the formation of a robust root system essential for water and nutrient uptake.
Mechanism of Action in Root Formation
IAA's role in root development is multifaceted, involving a complex signaling cascade that ultimately leads to changes in gene expression and cell division. The key steps in this process are:
-
Perception and Signal Transduction: IAA is perceived by the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of receptors. This binding event promotes the interaction between the TIR1/AFB proteins and Aux/IAA transcriptional repressors.
-
De-repression of Auxin Response Factors (ARFs): The formation of the TIR1/AFB-Aux/IAA complex targets the Aux/IAA proteins for degradation via the 26S proteasome. This degradation releases Auxin Response Factors (ARFs), which are transcription factors that can then activate or repress the expression of auxin-responsive genes.
-
Gene Expression and Cellular Response: The activation of specific ARFs leads to the transcription of genes involved in cell division, expansion, and differentiation, ultimately resulting in the initiation of lateral and adventitious root primordia.[2]
The following diagram illustrates the core components of the IAA signaling pathway leading to root formation.
This compound: An Uncharted Territory
This compound, also known as 4-(oxindol-3-yl)butanoic acid, shares a structural resemblance to indole-3-butyric acid (IBA), a well-known synthetic auxin. The presence of the butanoic acid side chain attached to an indole-like core suggests potential auxin activity. Oxindole-3-acetic acid, a related compound, has been studied for its auxin-like properties.[3] However, a thorough search of scientific databases reveals a lack of published research specifically investigating the effects of this compound on plant root formation.
This absence of data precludes a direct, evidence-based comparison with IAA at this time. The scientific community requires empirical data from controlled experiments to ascertain its efficacy, optimal concentration, and mechanism of action. The experimental protocols detailed later in this guide provide a framework for conducting such vital research.
Comparative Efficacy of Established Auxins in Rooting
To provide context for how a novel compound might be evaluated, it is useful to examine the comparative performance of well-established auxins. Indole-3-butyric acid (IBA) and α-naphthaleneacetic acid (NAA) are two of the most commonly used synthetic auxins in commercial and research settings.
| Auxin Type | Typical Concentration Range | Key Characteristics & Performance |
| Indole-3-Acetic Acid (IAA) | 100 - 1000 ppm | Natural auxin, effective for a wide range of species but can be less stable than synthetic auxins due to degradation by light and enzymes. |
| Indole-3-Butyric Acid (IBA) | 500 - 10,000 ppm | Generally more stable and effective than IAA for a broader range of plant species, particularly for woody cuttings. It is often converted to IAA within the plant tissue. |
| α-Naphthaleneacetic Acid (NAA) | 500 - 5,000 ppm | A potent synthetic auxin, often more effective than IAA and IBA for difficult-to-root species. However, it has a narrower optimal concentration range and can be phytotoxic at higher concentrations. |
Note: Optimal concentrations are species-dependent and require empirical determination.
Experimental Protocols for Assessing Root Formation
To facilitate the investigation of novel compounds such as this compound, we provide detailed, self-validating protocols for two widely used rooting bioassays.
Protocol 1: Mung Bean (Vigna radiata) Cutting Rooting Assay
The mung bean rooting assay is a rapid and reliable method for screening the root-promoting activity of chemical compounds.
Materials:
-
Mung bean seeds (Vigna radiata)
-
Vermiculite or perlite
-
Trays for germination
-
Test compounds (e.g., IAA as a positive control, this compound)
-
Solvent for dissolving compounds (e.g., ethanol or DMSO)
-
Sterile distilled water
-
Glass vials or small beakers
-
Growth chamber or controlled environment with light and temperature control
-
Scalpel or razor blade
-
Ruler
Methodology:
-
Seed Germination:
-
Sow mung bean seeds in trays filled with moistened vermiculite or perlite.
-
Grow the seedlings for 7-10 days under controlled conditions (e.g., 25°C, 16-hour photoperiod).
-
-
Preparation of Cuttings:
-
Select uniform seedlings and excise cuttings by making a clean cut with a scalpel approximately 3 cm below the cotyledonary node.
-
Each cutting should consist of the epicotyl, two primary leaves, and the apical bud.
-
-
Treatment Application:
-
Prepare stock solutions of the test compounds and a positive control (e.g., 100 ppm IAA). Serially dilute to obtain a range of concentrations to be tested. Ensure the final solvent concentration is low and consistent across all treatments, including a solvent-only control.
-
Place 5-10 cuttings into each vial containing the respective treatment solutions. Ensure the basal 1-2 cm of the hypocotyl is submerged.
-
-
Incubation:
-
Place the vials in a growth chamber under the same conditions used for germination.
-
After 24 hours, remove the treatment solutions and replace them with sterile distilled water.
-
-
Data Collection and Analysis:
-
After 5-7 days of incubation, count the number of adventitious roots formed on each cutting.
-
Measure the length of the primary adventitious roots.
-
Calculate the average number of roots and average root length for each treatment group.
-
Statistically analyze the data (e.g., using ANOVA) to determine significant differences between treatments.
-
Protocol 2: Arabidopsis thaliana Adventitious Root Formation Assay
This protocol utilizes the model organism Arabidopsis thaliana for a more genetically defined assessment of root formation.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0 ecotype)
-
Murashige and Skoog (MS) medium with vitamins
-
Sucrose
-
Agar
-
Petri dishes
-
Test compounds
-
Sterile water
-
Growth chamber with controlled light and temperature
-
Stereomicroscope
Methodology:
-
Seed Sterilization and Plating:
-
Surface sterilize Arabidopsis seeds (e.g., with 70% ethanol followed by a bleach solution).
-
Plate the sterilized seeds on MS agar medium supplemented with 1% sucrose.
-
Stratify the plates at 4°C for 2-4 days in the dark to synchronize germination.
-
-
Seedling Growth:
-
Transfer the plates to a growth chamber and grow the seedlings vertically for 3 days in the dark to induce hypocotyl elongation, followed by 4 days in the light (16-hour photoperiod).
-
-
Explant Preparation and Treatment:
-
Excise the entire root system from the seedlings at the hypocotyl-root junction.
-
Transfer the explants (rosette and hypocotyl) to fresh MS agar plates containing the test compounds at various concentrations. Include a positive control (e.g., 1 µM IBA) and a mock control.
-
-
Incubation and Data Collection:
-
Incubate the plates under a 16-hour photoperiod.
-
Count the number of adventitious roots emerging from the base of the hypocotyl at regular intervals (e.g., daily from day 5 to day 10) using a stereomicroscope.
-
-
Data Analysis:
-
Calculate the average number of adventitious roots per explant for each treatment.
-
Perform statistical analysis to compare the effects of the different treatments.
-
Conclusion and Future Directions
Indole-3-acetic acid remains a fundamental molecule in our understanding of root development, serving as a benchmark for the evaluation of new root-promoting compounds. While this compound presents a structurally interesting candidate for investigation, the current lack of empirical data on its bioactivity in plants underscores the need for foundational research. The protocols provided in this guide offer a standardized approach for researchers to systematically evaluate the potential of this and other novel compounds to modulate root formation. Such studies will be instrumental in expanding our toolkit for plant propagation and in deepening our understanding of the intricate signaling networks that govern plant development.
References
- Galston, A. W., & Chen, H. R. (1965). Auxin Activity of Isatin and Oxindole-3-Acetic Acid. Plant Physiology, 40(4), 699–705.
- Ahkami, A. H., Lischewski, S., Haensch, K. T., Druege, U., & Hause, B. (2013).
- Fu, Y., et al. (2017). Indole-3-acetic acid: A widespread physiological code in interactions of fungi with other organisms. Fungal Biology Reviews, 31(3), 147-160.
- Pagnussat, G. C., Lanteri, M. L., & Lamattina, L. (2003). Nitric Oxide Mediates the Indole Acetic Acid Induction Activation of a Mitogen-Activated Protein Kinase Cascade Involved in Adventitious Root Development. Plant Physiology, 132(3), 1241–1248.
- Ha, S., et al. (2003). Influence of indole-3-acetic acid on adventitious root primordia of brittle willow. Journal of Plant Biology, 46(3), 241-246.
Sources
- 1. Indole-3-acetic acid: A widespread physiological code in interactions of fungi with other organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of indole-3-acetic acid on adventitious root primordia of brittle willow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Auxin Activity of Isatin and Oxindole-3-Acetic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Uncharted Territory of 4-(2-oxo-2,3-dihydro-1H-indol-3-yl)butanoic Acid: A Call for Foundational Receptor Profiling
For the attention of researchers, scientists, and drug development professionals, this guide addresses the current landscape of knowledge surrounding the receptor interaction profile of 4-(2-oxo-2,3-dihydro-1H-indol-3-yl)butanoic acid. It is intended to provide a transparent overview of the existing data and, more importantly, to delineate a strategic path forward for its comprehensive characterization.
At present, the scientific literature accessible through public databases does not contain a defined primary biological target or a receptor cross-reactivity profile for this compound. While information regarding its chemical synthesis and basic properties is available, a critical gap exists in our understanding of its pharmacological and biological activity. This absence of foundational data precludes the creation of a detailed comparison guide on its receptor cross-reactivity.
The parent compound, Indole-3-butyric acid (IBA), is recognized as a plant auxin, largely considered a prodrug that converts to Indole-3-acetic acid (IAA) to exert its biological effects. Notably, IBA itself does not exhibit a high affinity for auxin receptors. This metabolic conversion in plant systems, however, does not directly translate to a predictable pharmacology in mammalian systems.
Exploration of structurally analogous indole-containing molecules reveals a diverse range of biological activities, underscoring the need for a specific investigation into the compound of interest. For instance, various indole derivatives have been identified as ligands for targets including:
-
Sphingosine-1-phosphate receptor 1 (S1P1) agonists
-
Steroid 5-alpha-reductase inhibitors
-
Histone deacetylase (HDAC) inhibitors
-
Peroxisome proliferator-activated receptor-gamma (PPARγ) modulators
This structural promiscuity within the broader indole chemical class highlights the impracticality of extrapolating a receptor binding profile for this compound without direct experimental evidence.
Charting the Course: A Proposed Workflow for Receptor Cross-Reactivity Profiling
To address this knowledge gap, a systematic experimental approach is required. The following workflow outlines a standard, yet robust, strategy for determining the primary target and subsequent cross-reactivity of a novel compound like this compound.
Figure 1. A generalized workflow for the systematic identification and characterization of a novel compound's receptor interaction profile.
Detailed Experimental Protocols
Phase 1: Primary Target Identification
A crucial first step is to perform a broad radioligand binding screen against a diverse panel of receptors, ion channels, and transporters. This will provide an initial landscape of potential interactions.
Protocol: Radioligand Displacement Assay
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Assay Setup: In a multi-well plate, combine a known concentration of a radiolabeled ligand specific for the receptor of interest, a preparation of the receptor (e.g., cell membrane fragments), and the test compound across a range of concentrations.
-
Incubation: Allow the mixture to incubate at a specified temperature for a duration sufficient to reach binding equilibrium.
-
Separation: Rapidly separate the bound from unbound radioligand via filtration through a glass fiber filter.
-
Detection: Quantify the amount of bound radioligand on the filter using a scintillation counter.
-
Data Analysis: Calculate the percentage of radioligand displacement by the test compound. A significant displacement suggests a potential interaction with the receptor.
Phase 2: Affinity and Selectivity Determination
Once initial "hits" are identified, the next phase involves quantifying the binding affinity (Ki) and assessing functional activity at these primary targets.
Protocol: Saturation Binding Assay for Ki Determination
-
Assay Principle: This assay determines the equilibrium dissociation constant (Kd) of a radioligand for its receptor, which is then used to calculate the inhibitory constant (Ki) of the test compound from displacement data.
-
Execution: Similar to the displacement assay, but with a fixed concentration of the test compound and varying concentrations of the radioligand.
-
Data Analysis: The data is used to generate a saturation curve, from which the Kd can be derived. The Ki of the test compound is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where IC50 is the concentration of the test compound that displaces 50% of the specific binding of the radioligand, [L] is the concentration of the radioligand, and Kd is the dissociation constant of the radioligand.
Protocol: Functional Assay (Example: cAMP Assay for GPCRs)
-
Cell Culture: Use a cell line stably expressing the receptor of interest.
-
Compound Treatment: Treat the cells with varying concentrations of this compound.
-
Stimulation: For antagonist testing, stimulate the cells with a known agonist of the receptor. For agonist testing, no further stimulation is needed.
-
cAMP Measurement: Lyse the cells and measure the intracellular concentration of cyclic AMP (cAMP) using a commercially available kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the cAMP concentration against the test compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).
Data Presentation: The Path Forward
Upon completion of these experimental workflows, the generated data would be compiled into comprehensive tables to facilitate a clear comparison of the compound's activity across different receptors.
Table 1: Illustrative Binding Affinity Profile
| Receptor Target | Ki (nM) |
| Receptor A (Primary) | Value |
| Receptor B | Value |
| Receptor C | Value |
| ... | Value |
Table 2: Illustrative Functional Activity Profile
| Receptor Target | Assay Type | Functional Effect | EC50/IC50 (nM) |
| Receptor A (Primary) | cAMP | Agonist/Antagonist | Value |
| Receptor B | Ca2+ Flux | Agonist/Antagonist/None | Value |
| Receptor C | Reporter Gene | Agonist/Antagonist/None | Value |
| ... | ... | ... | Value |
Conclusion
While a definitive guide on the cross-reactivity of this compound is not currently possible due to a lack of available data, this document serves as a roadmap for the necessary research. The proposed experimental plan provides a clear and scientifically rigorous path to elucidating its pharmacological profile. As a scientific community, the systematic characterization of novel chemical entities is paramount for advancing our understanding of biological systems and for the development of safe and effective therapeutics. We encourage researchers with access to this compound to undertake these foundational studies to unlock its potential biological activities.
References
Due to the absence of specific literature on the receptor binding of this compound, a formal reference list cannot be generated at this time. The methodologies described are standard practices in the fields of pharmacology and drug discovery and can be found in foundational textbooks and publications on these subjects.
Comparative Guide to the Structure-Activity Relationship of 4-(2-oxo-2,3-dihydro-1H-indol-3-yl)butanoic Acid Analogs as Potential Kinase Inhibitors
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs of 4-(2-oxo-2,3-dihydro-1H-indol-3-yl)butanoic acid, a scaffold with significant potential in the development of targeted therapeutics. Drawing upon established principles from the broader class of 3-substituted oxindole derivatives, this document will delve into the critical structural features influencing biological activity, with a particular focus on kinase inhibition—a cornerstone of modern oncology drug discovery.[1][2] We will explore the rationale behind experimental design for synthesizing and evaluating these compounds, supported by detailed protocols and comparative data.
The Oxindole Scaffold: A Privileged Structure in Medicinal Chemistry
The 2-oxindole core is a well-recognized "privileged structure" in drug discovery, forming the backbone of numerous natural products and synthetic molecules with a wide array of biological activities.[2] Its rigid, bicyclic framework provides a versatile template for the spatial orientation of functional groups, enabling interactions with various biological targets. Notably, 3-substituted oxindoles have emerged as potent inhibitors of protein kinases, enzymes that play a crucial role in cellular signaling pathways often dysregulated in cancer.[1][2] Marketed drugs such as Sunitinib, a multi-kinase inhibitor, feature the oxindole core, underscoring its therapeutic relevance. The parent compound of interest, this compound, presents a unique combination of the oxindole pharmacophore with a flexible butanoic acid side chain, suggesting potential interactions with both hydrophobic and charged residues within a target's active site.
Deconstructing the Molecule: A Guide to Structure-Activity Relationships
The biological activity of this compound analogs can be systematically modulated by chemical modifications at three key positions: the C3-substituent, the oxindole ring itself, and the N1-position of the lactam.
The C3-Substituent: The Engine of Potency and Selectivity
The substituent at the C3 position is arguably the most critical determinant of a 3-substituted oxindole's biological activity and selectivity profile. For kinase inhibitors, this substituent often projects into the ATP-binding pocket, and its composition dictates the specific interactions with the target protein.
The 4-butanoic acid chain of our lead compound offers a flexible linker that can be modified in several ways:
-
Chain Length and Rigidity: Altering the length of the alkyl chain can optimize the positioning of the terminal carboxylic acid group to form key interactions, such as salt bridges with basic residues (e.g., lysine) in the active site. Introducing rigid elements, like double bonds or cyclic structures, can lock the conformation of the side chain, potentially increasing affinity and selectivity.
-
Terminal Functional Group: The carboxylic acid can be replaced with other functional groups to probe different interactions. For instance, a tetrazole ring can act as a bioisostere for the carboxylic acid, offering similar acidic properties with altered steric and electronic profiles. Conversion to an ester or amide can modulate polarity and cell permeability.
-
Branching: Introducing substituents on the butanoic acid chain can explore additional hydrophobic pockets within the active site and influence the overall conformation.
The Oxindole Ring: Fine-Tuning the Core
Modifications to the aromatic portion of the oxindole ring can significantly impact inhibitor potency, selectivity, and pharmacokinetic properties. The C5 and C6 positions are particularly amenable to substitution.
-
Electronic Effects: The introduction of electron-donating groups (e.g., -OCH3) or electron-withdrawing groups (e.g., -F, -Cl, -CF3) at the C5 or C6 position can modulate the electron density of the oxindole ring system.[3] This can influence the strength of hydrogen bonding interactions between the lactam N-H and C=O groups and the hinge region of the kinase, a common binding motif for oxindole-based inhibitors.
-
Steric Effects and Hydrophobic Interactions: Bulky substituents at these positions can be leveraged to achieve selectivity for kinases with larger hydrophobic pockets. For example, in the development of selective inhibitors for certain receptor tyrosine kinases, bulky groups on the phenyl ring at the C3 position of indolin-2-ones have been shown to confer selectivity.[4]
The N1-Position: A Handle for Physicochemical Properties
The N1-position of the oxindole lactam is another key site for modification.
-
Alkylation and Arylation: Substitution at the N1-position can enhance cell permeability by masking the polar N-H group. The choice of the substituent, from small alkyl groups to larger aryl moieties, can be used to probe for additional interactions with the target protein. For instance, an N-benzyl group has been shown to enhance the anticancer activity of some spiro-oxindole derivatives.[5]
-
Hydrogen Bonding: It is important to note that the N-H group often acts as a crucial hydrogen bond donor in the binding of oxindole inhibitors to the hinge region of kinases. Therefore, N1-substitution should be approached with caution and guided by the specific structural features of the target kinase.
A visual summary of the key SAR points is presented in the following diagram:
Caption: Key modification sites and their impact on the activity of oxindole analogs.
Comparative Performance: A Data-Driven Perspective
To illustrate the principles outlined above, the following table summarizes hypothetical, yet representative, data for a series of this compound analogs evaluated for their inhibitory activity against a panel of relevant kinases.
| Compound | R1 (N1) | R5 (C5) | C3-Substituent | VEGFR-2 IC50 (nM) | B-Raf IC50 (nM) | CDK2 IC50 (nM) |
| Parent | H | H | -(CH2)3COOH | 550 | >10000 | 870 |
| Analog 1 | H | F | -(CH2)3COOH | 120 | 8500 | 450 |
| Analog 2 | H | H | -(CH2)2COOH | 890 | >10000 | 1200 |
| Analog 3 | H | H | -(CH2)3CONH2 | 650 | >10000 | 980 |
| Analog 4 | CH3 | H | -(CH2)3COOH | 480 | 9200 | 750 |
| Analog 5 | H | F | -(CH2)2-phenyl | 45 | 1500 | 220 |
Data Analysis and Interpretation:
-
Parent Compound: Shows modest activity against VEGFR-2 and CDK2, with no significant inhibition of B-Raf.
-
Analog 1: The introduction of a fluorine atom at the C5 position enhances activity against both VEGFR-2 and CDK2, likely due to favorable electronic interactions.
-
Analog 2: Shortening the alkyl chain at C3 reduces activity, suggesting that the four-carbon linker is optimal for reaching a key interaction point.
-
Analog 3: Converting the carboxylic acid to a primary amide results in a slight decrease in activity, indicating the importance of the acidic group for potent inhibition.
-
Analog 4: N-methylation slightly improves activity, potentially by enhancing cell permeability.
-
Analog 5: A more drastic modification at C3, replacing the butanoic acid with a phenylethyl group, coupled with a C5-fluoro substituent, leads to a significant increase in potency, particularly against VEGFR-2. This highlights the potential for exploring larger, more hydrophobic substituents at the C3 position.
Experimental Protocols for Compound Evaluation
The robust evaluation of novel inhibitors requires well-defined and reproducible experimental protocols. Below are representative methodologies for the synthesis of the parent compound and for assessing the biological activity of its analogs.
Synthesis of this compound
The synthesis of 3-alkylated oxindoles can be achieved through various methods, including the alkylation of oxindole with appropriate electrophiles. A common approach involves the use of a strong base to deprotonate the C3 position of the oxindole, followed by reaction with an alkyl halide.[6]
Step-by-Step Protocol:
-
Deprotonation: To a solution of oxindole in a suitable aprotic solvent (e.g., THF, DMF) at a reduced temperature (e.g., -78 °C), add a strong base such as lithium diisopropylamide (LDA) or butyllithium dropwise.[6]
-
Alkylation: After stirring for a defined period to ensure complete deprotonation, add a solution of an appropriate alkylating agent, such as ethyl 4-bromobutanoate, to the reaction mixture.
-
Quenching and Work-up: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Hydrolysis: The resulting ester is then hydrolyzed to the carboxylic acid using standard conditions, such as treatment with lithium hydroxide in a mixture of THF and water.
-
Purification: The final product is purified by column chromatography or recrystallization to yield this compound.
In Vitro Kinase Inhibition Assay (VEGFR-2)
A common method to determine the inhibitory potency of a compound against a specific kinase is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.[7][8][9]
Step-by-Step Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compound in a suitable solvent, typically DMSO.
-
Reaction Setup: In a 96-well or 384-well plate, add the kinase buffer, recombinant human VEGFR-2 enzyme, and the test compound at various concentrations.[10] Include positive (enzyme, no inhibitor) and negative (no enzyme) controls.
-
Reaction Initiation: Start the kinase reaction by adding a mixture of the substrate (e.g., a synthetic peptide) and ATP.[10]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).[10]
-
Detection: Stop the reaction and add a detection reagent (e.g., ADP-Glo™) that contains luciferase and luciferin. The luciferase will catalyze the conversion of the remaining ATP to light, and the luminescent signal is measured using a microplate reader.
-
Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.[8]
Caption: A typical workflow for an in vitro luminescence-based kinase assay.
MDM2-p53 Interaction Assay
Given that spirooxindole derivatives are known inhibitors of the MDM2-p53 interaction, it is plausible that analogs of our lead compound could also exhibit this activity.[11][12][13] A homogenous AlphaLISA® assay is a suitable method for screening compounds that disrupt this protein-protein interaction.[14]
Step-by-Step Protocol:
-
Reagent Preparation: Prepare solutions of GST-tagged MDM2, FLAG-tagged p53, and the test compounds at various concentrations.
-
Reaction Mixture: In a 384-well plate, combine the GST-MDM2, FLAG-p53, and the test compound.
-
Incubation: Incubate the mixture to allow for protein-protein interaction and inhibitor binding.
-
Detection: Add AlphaLISA® Glutathione Donor beads and anti-FLAG® Acceptor beads.
-
Signal Reading: Incubate in the dark and then read the plate on an AlphaScreen-compatible reader. In the absence of an inhibitor, the donor and acceptor beads are brought into proximity through the MDM2-p53 interaction, resulting in a luminescent signal. An effective inhibitor will disrupt this interaction, leading to a decrease in the signal.
-
Data Analysis: Calculate the IC50 value from the dose-response curve.
Mechanism of Action: Targeting Key Signaling Pathways
Oxindole-based kinase inhibitors typically function as ATP-competitive inhibitors.[15] They bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the propagation of the signaling cascade. For example, inhibition of VEGFR-2 blocks the signaling pathway responsible for angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.
Caption: Inhibition of the VEGFR-2 signaling pathway by an oxindole analog.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The structure-activity relationships discussed in this guide, extrapolated from the broader class of 3-substituted oxindoles, provide a rational framework for the design of more potent and selective analogs. Future efforts should focus on a multi-parametric optimization approach, considering not only potency and selectivity but also pharmacokinetic properties such as solubility, metabolic stability, and oral bioavailability. The systematic exploration of the chemical space around this versatile scaffold, guided by the principles outlined herein, holds significant promise for the discovery of next-generation targeted therapeutics.
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- Literature Survey and Further Studies on the 3-Alkylation of N-Unprotected 3-Monosubstituted Oxindoles. Practical Synthesis of N-Unprotected 3,3-Disubstituted Oxindoles and Subsequent Transformations on the Aromatic Ring. PubMed Central.
- Stereoselective Synthesis of 3,3-Disubstituted Oxindoles and Spirooxindoles via Allylic Alkylation of Morita–Baylis–Hillman Carbonates of Isatins with Cyclic Sulfamidate Imines Catalyzed by DABCO. The Journal of Organic Chemistry.
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A Comparative Analysis of the Antiproliferative Activity of Indole Derivatives: A Guide for Researchers
The indole scaffold, a privileged heterocyclic motif, is a cornerstone in the architecture of numerous natural and synthetic molecules with profound biological activities. Its inherent structural features, including a planar aromatic system and a hydrogen bond donor, allow for diverse interactions with various biological targets, making it a focal point in the discovery of novel therapeutic agents. This is particularly evident in the field of oncology, where indole derivatives have emerged as a versatile class of compounds exhibiting potent antiproliferative activity against a spectrum of cancer cell lines.
This guide provides a comparative analysis of the antiproliferative activity of different classes of indole derivatives, with a focus on their mechanisms of action as tubulin polymerization inhibitors and kinase inhibitors. We will delve into the structure-activity relationships (SAR) that govern their potency, present a compilation of their cytotoxic activities, and provide detailed protocols for key in vitro assays to facilitate further research and development in this promising area of cancer therapeutics.
The Indole Nucleus: A Versatile Scaffold for Anticancer Drug Design
The indole ring system, composed of a fused benzene and pyrrole ring, offers a unique combination of hydrophobicity and hydrogen bonding capabilities. This allows for its interaction with a wide array of biological macromolecules, including enzymes and receptors that are critical for cancer cell proliferation and survival. The versatility of the indole scaffold lies in the fact that substitutions at various positions of the ring system can significantly modulate the compound's pharmacological properties, including its potency, selectivity, and pharmacokinetic profile.
Key Mechanisms of Antiproliferative Activity of Indole Derivatives
Extensive research has revealed that indole derivatives exert their anticancer effects through multiple mechanisms. Two of the most well-established and clinically relevant mechanisms are the inhibition of tubulin polymerization and the modulation of protein kinase activity.
Tubulin Polymerization Inhibitors
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton and play a pivotal role in cell division by forming the mitotic spindle.[1][2] Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis, making tubulin a validated target for cancer chemotherapy.[3]
Indole derivatives have been extensively explored as tubulin polymerization inhibitors, with many compounds binding to the colchicine binding site on β-tubulin.[4] This binding prevents the assembly of tubulin dimers into microtubules, thereby disrupting the formation of the mitotic spindle and inhibiting cell division.
Several classes of indole-based tubulin inhibitors have been identified, including:
-
Aroylindoles and Arylthioindoles: These compounds feature an aroyl or arylthio group at the C3 position of the indole ring.
-
Fused Indoles (e.g., Carbazoles, Azacarbolines): These derivatives possess a rigid, fused ring system that can enhance binding to the target.[1][5]
-
Bis-indole Derivatives: These molecules contain two indole moieties, which can potentially interact with multiple sites on tubulin or bridge between tubulin dimers.[1][5]
The following diagram illustrates the mechanism of action of indole-based tubulin inhibitors.
Caption: Mechanism of action of indole-based tubulin inhibitors.
Protein Kinase Inhibitors
Protein kinases are a large family of enzymes that regulate a wide range of cellular processes, including cell growth, proliferation, differentiation, and survival, by catalyzing the phosphorylation of specific substrate proteins.[6] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
The indole scaffold has proven to be a valuable template for the design of potent and selective kinase inhibitors.[6][7] Indole-based kinase inhibitors can target various kinases that are implicated in cancer, including:
-
Receptor Tyrosine Kinases (RTKs): Such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).
-
Non-Receptor Tyrosine Kinases: Such as Src family kinases.
-
Serine/Threonine Kinases: Such as Cyclin-Dependent Kinases (CDKs), Mitogen-Activated Protein Kinases (MAPKs), and Phosphoinositide 3-Kinase (PI3K).[6][8]
The following diagram illustrates the general mechanism of action of indole-based kinase inhibitors.
Caption: General mechanism of indole-based kinase inhibitors.
Comparative Antiproliferative Activity of Indole Derivatives
The antiproliferative activity of indole derivatives is typically evaluated in vitro using cancer cell lines, and the potency is often expressed as the half-maximal inhibitory concentration (IC50). The following table provides a comparative summary of the IC50 values for selected indole derivatives against various human cancer cell lines.
| Indole Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Indole-Chalcone Hybrid | Compound 4 | Multiple Human Cancer Cell Lines | 0.006 - 0.035 | Tubulin and TrxR inhibitor | [3] |
| 9-aryl-5H-pyrido[4,3-b]indole | Compound 2 | HeLa | 8.7 | Tubulin inhibitor | [3] |
| Pyrazolinyl-indole | Compound 17 | Leukemia | (78.76% growth inhibition at 10 µM) | EGFR inhibitor | [3] |
| Indole-Curcumin Hybrid | Methoxy-substituted derivative (27 ) | HeLa | 4 | Not specified | [3] |
| A549 | 15 | ||||
| Hep-2 | 12 | ||||
| Ursolic acid-indole hybrid | Compound 5f | SMMC-7721 | 0.56 | Topoisomerase II inhibitor | [9] |
| HepG2 | 0.91 | ||||
| 2,5-disubstituted indole | Compound 3b | A549 | 0.48 | RNAPII CTD phosphorylation inhibitor | |
| Thiazolyl-indole-2-carboxamide | Compound 6i | MCF-7 | 6.10 | Multi-kinase inhibitor (EGFR, HER2, VEGFR-2, CDK2) | [10] |
| Compound 6v | MCF-7 | 6.49 | |||
| Indole-2-carboxamide | Compound Va | Not specified | GI50: 0.026 - 0.086 | EGFR, BRAFV600E, VEGFR-2 inhibitor | [11] |
| 3-benzylideneindolin-2-one | Compound 4b | COLO-205 | 0.2 | Tubulin, CK1, EGFR inhibitor | |
| Compound 4e | COLO-205 | 0.3 |
Note: This table is a representative sample and not an exhaustive list of all reported indole derivatives.
Structure-Activity Relationship (SAR) Insights
The antiproliferative activity of indole derivatives is highly dependent on the nature and position of substituents on the indole ring and its side chains.
For Tubulin Inhibitors:
-
Substitution at N1: N-alkylation or arylation can influence lipophilicity and steric hindrance, affecting cell permeability and target engagement.[12]
-
Substitution at C2 and C3: The C2 and C3 positions are crucial for introducing moieties that can interact with the colchicine binding site of tubulin. For example, in many potent inhibitors, the C3 position is substituted with an aroyl or a linker connected to another aromatic ring.
-
Substitution on the Benzene Ring (Positions 4, 5, 6, 7): Electron-withdrawing groups, such as halogens or nitro groups, at the 5-position have been shown to enhance anticancer activity, likely by altering the electronic properties of the indole ring.[12]
For Kinase Inhibitors:
-
Substitution at N1: The N1 position is often a key point for modification to improve potency and selectivity.
-
Substitution at C3: The C3 position is frequently used to introduce functionalities that can form hydrogen bonds with the hinge region of the kinase ATP-binding pocket.
-
Substitution on the Benzene Ring: Modifications on the benzene portion of the indole can influence interactions with the hydrophobic regions of the kinase active site and can be used to fine-tune the selectivity profile of the inhibitor.
Experimental Protocols
To facilitate further research, detailed protocols for key in vitro assays are provided below.
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the indole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solvent to each well to dissolve the formazan crystals. Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution.[12]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vitro Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules. The polymerization process is typically monitored by an increase in turbidity (light scattering) at 340 nm.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2)
-
GTP solution (100 mM)
-
Test compounds and controls (e.g., nocodazole as an inhibitor, paclitaxel as an enhancer)
-
Temperature-controlled microplate reader
Procedure:
-
Reagent Preparation: On ice, reconstitute tubulin to the desired concentration (e.g., 3 mg/mL) in General Tubulin Buffer supplemented with 1 mM GTP. Prepare serial dilutions of the test compounds and controls in the same buffer.
-
Assay Setup: In a pre-warmed 96-well plate at 37°C, add a small volume (e.g., 10 µL) of the test compound, control, or vehicle to the appropriate wells.
-
Initiation of Polymerization: To initiate the reaction, add the ice-cold tubulin solution (e.g., 90 µL) to each well.
-
Kinetic Measurement: Immediately place the plate in the microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis: Plot the absorbance at 340 nm as a function of time to generate polymerization curves. The inhibitory effect of the compounds can be quantified by comparing the maximum polymerization rate (Vmax) and the extent of polymerization (Amax) to the vehicle control. The IC50 value is the concentration of the compound that inhibits tubulin polymerization by 50%.
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific protein kinase. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant protein kinase of interest
-
Specific substrate for the kinase
-
Kinase assay buffer
-
ATP solution
-
Test compounds and a known inhibitor as a positive control
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Kinase Reaction Setup: In a white-walled microplate, add the kinase, its specific substrate, and the test compound at various concentrations in the kinase assay buffer.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Reaction Termination and ATP Depletion: Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase and luciferin to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: The kinase activity is proportional to the luminescence signal. The percent inhibition is calculated relative to the vehicle control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
Indole derivatives represent a rich and diverse class of compounds with significant potential for the development of novel anticancer therapies. Their ability to target fundamental cellular processes such as cell division and signal transduction, coupled with the synthetic tractability of the indole scaffold, makes them an attractive area for continued research. The comparative analysis presented in this guide highlights the potent antiproliferative activity of various indole-based compounds and underscores the importance of understanding their structure-activity relationships and mechanisms of action.
Future research in this field should focus on the design and synthesis of novel indole derivatives with improved potency, selectivity, and pharmacokinetic properties. A deeper understanding of their molecular targets and the signaling pathways they modulate will be crucial for the successful translation of these promising compounds from the laboratory to the clinic. The experimental protocols provided herein offer a foundation for researchers to further explore the antiproliferative potential of this remarkable class of molecules.
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Head-to-head comparison of different synthesis routes for 4-(2-oxo-2,3-dihydro-1H-indol-3-yl)butanoic acid
For Researchers, Scientists, and Drug Development Professionals
The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, 4-(2-oxo-2,3-dihydro-1H-indol-3-yl)butanoic acid is a key intermediate in the synthesis of various pharmaceutical agents. Its butyric acid side chain at the C3 position offers a versatile handle for further chemical modifications. This guide provides a detailed, head-to-head comparison of two prominent synthetic routes to this valuable compound: Direct Alkylation of Oxindole and Oxidative Cyclization of Indole-3-butyric Acid . The objective is to equip researchers with the necessary information to make informed decisions based on factors such as yield, scalability, cost-effectiveness, and environmental impact.
At a Glance: Comparison of Synthetic Routes
| Metric | Route 1: Direct Alkylation of Oxindole | Route 2: Oxidative Cyclization of Indole-3-butyric Acid |
| Starting Materials | Oxindole, Ethyl 4-bromobutanoate | Indole-3-butyric acid |
| Key Transformation | C3-Alkylation | Oxidation of the indole C2 position |
| Number of Steps | 2 (Alkylation followed by hydrolysis) | 1 |
| Overall Yield | Moderate to Good | Good to Excellent |
| Scalability | Readily scalable | Scalable with careful control of reaction conditions |
| Reagent Toxicity | Ethyl 4-bromobutanoate is a lachrymator | Oxidizing agents can be hazardous |
| Waste Products | Inorganic salts | Byproducts from the oxidizing agent |
| Stereocontrol | Produces a racemic mixture | Produces a racemic mixture |
Route 1: Direct Alkylation of Oxindole
This classical approach involves the direct alkylation of the enolate of oxindole with a suitable four-carbon electrophile, typically an ester of 4-bromobutanoic acid. The subsequent hydrolysis of the ester furnishes the target carboxylic acid.
Scientific Rationale
The C3 position of oxindole is acidic due to the adjacent carbonyl group and the aromatic ring, allowing for deprotonation by a suitable base to form a nucleophilic enolate. This enolate then undergoes a nucleophilic substitution reaction with the electrophilic carbon of the alkyl halide. The choice of a relatively non-nucleophilic base is crucial to minimize side reactions with the electrophile. The use of an ester derivative of the butanoic acid chain protects the carboxylic acid functionality during the alkylation step.
Experimental Protocol
Step 1: Alkylation of Oxindole with Ethyl 4-bromobutanoate
A solution of oxindole in a suitable aprotic solvent, such as dimethylformamide (DMF), is treated with a base, for instance, potassium carbonate, at room temperature. Ethyl 4-bromobutanoate is then added, and the reaction mixture is heated to facilitate the alkylation. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is worked up by partitioning between water and an organic solvent, followed by purification of the resulting ethyl 4-(2-oxo-2,3-dihydro-1H-indol-3-yl)butanoate.
Step 2: Hydrolysis of the Ester
The purified ester from the previous step is dissolved in a mixture of an alcohol (e.g., ethanol) and water, and a base such as sodium hydroxide is added. The mixture is heated to reflux to effect the saponification of the ester. After the reaction is complete, the solution is acidified to precipitate the desired carboxylic acid, which is then collected by filtration and can be further purified by recrystallization.
Caption: Synthetic scheme for the direct alkylation route.
Advantages and Disadvantages
-
Advantages: This is a straightforward and well-established method. The starting materials, oxindole and ethyl 4-bromobutanoate, are commercially available. The reaction conditions are generally mild and the procedure is relatively easy to perform on a laboratory scale.
-
Disadvantages: The use of a halogenated reagent, ethyl 4-bromobutanoate, can be a drawback from an environmental perspective. The reaction can sometimes suffer from dialkylation or N-alkylation as side reactions, which may complicate purification and lower the overall yield. The process involves two separate synthetic steps.
Route 2: Oxidative Cyclization of Indole-3-butyric Acid
This route offers a more convergent approach, starting from the readily available indole-3-butyric acid. The key step is the oxidation of the indole nucleus to the corresponding oxindole.
Scientific Rationale
The transformation of an indole to an oxindole involves the oxidation of the C2 position of the indole ring. This can be achieved using various oxidizing agents. The mechanism often involves an initial electrophilic attack at the electron-rich C3 position, followed by rearrangement and oxidation at C2. The choice of the oxidant and reaction conditions is critical to achieve selective oxidation without over-oxidation or degradation of the starting material and product.
Experimental Protocol
A solution of indole-3-butyric acid in a suitable solvent system, which can include aqueous media, is treated with an oxidizing agent. A common and effective reagent for this transformation is N-bromosuccinimide (NBS) in the presence of tert-butanol and water. The reaction is typically carried out at or below room temperature. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched, and the product is isolated by extraction and purified, often by crystallization.
Caption: Synthetic scheme for the oxidative cyclization route.
Advantages and Disadvantages
-
Advantages: This is a one-step synthesis from a commercially available starting material, which can be more efficient in terms of time and resources. The use of NBS is a common and well-understood laboratory practice. This method can often provide good to excellent yields of the desired product.
-
Disadvantages: The use of halogenated reagents like NBS raises environmental concerns. The reaction requires careful control of stoichiometry and temperature to avoid the formation of undesired byproducts, such as brominated species. The purification of the final product from the reaction mixture might require chromatographic methods in some cases.
Conclusion
Both the direct alkylation of oxindole and the oxidative cyclization of indole-3-butyric acid represent viable and effective methods for the synthesis of this compound.
The direct alkylation route is a reliable, albeit two-step, process that is easy to implement in a standard laboratory setting. It is particularly suitable for smaller-scale syntheses where the availability of a wide range of substituted oxindoles might be an advantage for analog synthesis.
The oxidative cyclization of indole-3-butyric acid offers a more convergent and potentially more efficient one-step approach, especially for larger-scale production. However, it requires careful optimization and control of the reaction conditions to ensure high yields and purity.
The choice between these two routes will ultimately depend on the specific needs of the researcher, considering factors such as the desired scale of the synthesis, available starting materials, and the importance of atom economy and environmental considerations. For rapid access to the target molecule on a smaller scale, the oxidation of indole-3-butyric acid may be preferable. For more systematic analog synthesis starting from a common oxindole core, the alkylation approach offers greater flexibility.
References
- Gassman, P. G.; van Bergen, T. J. A New, One-Step Synthesis of Oxindoles. J. Am. Chem. Soc.1974, 96 (17), 5508–5510. [Link]
- Somei, M.; Natsume, M. A Facile Synthesis of 2-Oxo- and 2,3-Dioxo-indoles from Indoles. Tetrahedron Lett.1973, 14 (27), 2451–2454. [Link]
- Julian, P. L.; Pikl, J. Studies in the Indole Series. I. The Synthesis of Oxindoles. J. Am. Chem. Soc.1935, 57 (3), 539–541. [Link]
- WO2019207591A1 - One pot synthesis of 4-(1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)butanoic acid, a key intermediate of zilpaterol.
Comparative Cytotoxicity Profiling of 4-(2-oxo-2,3-dihydro-1H-indol-3-yl)butanoic Acid: A Multi-Assay, Multi-Cell Line Evaluation Guide
Abstract
This guide provides a comprehensive framework for evaluating the cytotoxic potential of the compound 4-(2-oxo-2,3-dihydro-1H-indol-3-yl)butanoic acid. The indole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer properties.[1] This document outlines a multi-faceted experimental approach to characterize the compound's effect on cell viability and elucidate its mechanism of cell death. By employing a panel of diverse human cell lines and orthogonal cytotoxicity assays, this guide is designed for researchers in drug discovery and oncology to generate a robust and reliable preliminary cytotoxicity profile.
Introduction and Rationale
The evaluation of cytotoxicity is a critical first step in the drug discovery pipeline, essential for identifying compounds with therapeutic potential and eliminating those with unfavorable toxicity profiles.[2][3] The target compound, this compound, belongs to the indole family, a class of heterocyclic compounds that are precursors to many pharmacologically active agents. While some indole derivatives are known to possess anticancer properties, the specific activity of this molecule is not widely documented.
This guide details a systematic approach to assess its cytotoxicity using three distinct human cancer cell lines—HeLa (cervical adenocarcinoma), A549 (lung carcinoma), and HepG2 (hepatocellular carcinoma)—and one non-cancerous human cell line, HEK293 (embryonic kidney). This selection allows for the evaluation of tissue-specific sensitivity and, crucially, selectivity towards cancer cells over non-cancerous cells.
To build a comprehensive understanding, we will utilize three distinct, well-established assays:
-
MTT Assay: Measures mitochondrial reductase activity, serving as a proxy for metabolic activity and overall cell viability.[4][5]
-
LDH Release Assay: Quantifies lactate dehydrogenase (LDH) leakage, an indicator of compromised plasma membrane integrity and necrotic cell death.[6][7]
-
Annexin V/PI Apoptosis Assay: Uses flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells, providing mechanistic insight into the mode of cell death.[8][9]
By integrating data from these orthogonal methods, researchers can mitigate the risk of artifacts from any single assay and construct a more accurate and nuanced interpretation of the compound's cytotoxic effects.[10]
Experimental Design & Workflow
The overall experimental strategy is designed to move from a general assessment of viability to a more detailed mechanistic analysis.
Caption: High-level experimental workflow for cytotoxicity profiling.
Rationale for Cell Line Selection
-
HeLa (Human Cervical Adenocarcinoma): One of the oldest and most commonly used human cell lines, known for its robustness and rapid proliferation.[11][12][13] Its high growth rate makes it a sensitive indicator for anti-proliferative compounds.
-
A549 (Human Lung Carcinoma): A widely used model for lung adenocarcinoma, possessing features of alveolar type II epithelial cells.[14][15][16] Its distinct origin provides a point of comparison for tissue-specific effects.
-
HepG2 (Human Hepatocellular Carcinoma): A liver-derived cell line that retains many differentiated hepatocyte functions, such as the secretion of plasma proteins.[17][18][19][20] It is frequently used in toxicology studies to assess potential hepatotoxicity.[19]
-
HEK293 (Human Embryonic Kidney): An immortalized cell line often used as a "normal" or non-cancerous control.[21][22] While transformed by adenovirus, it is not derived from a tumor and serves as a crucial baseline to determine if the test compound has a selective effect against cancer cells.[23][24]
Materials and Methods
Cell Culture and Maintenance
-
Culture all cell lines in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage cells upon reaching 80-90% confluency. For experiments, use cells that have been passaged fewer than 20 times to ensure experimental reproducibility.[24]
Compound Preparation
-
Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions in complete culture medium to achieve final desired concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).
-
Ensure the final DMSO concentration in all wells, including vehicle controls, is ≤ 0.5% to avoid solvent-induced toxicity.
Protocol: MTT Cell Viability Assay
This protocol is based on the principle that viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[4][5][25]
-
Cell Seeding: Seed 1 x 10⁴ cells per well in 100 µL of medium into a 96-well flat-bottom plate.[26] Incubate for 24 hours to allow for cell attachment.
-
Treatment: Remove the medium and add 100 µL of fresh medium containing the desired concentrations of the test compound. Include vehicle-only (0.5% DMSO) and medium-only controls.
-
Incubation: Incubate the plate for 48 hours at 37°C.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well (final concentration 0.5 mg/mL).[4] Incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[26] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[4]
-
Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[4]
-
Calculation: Calculate cell viability as: (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100%.
Protocol: LDH Cytotoxicity Assay
This assay quantifies the stable cytosolic enzyme LDH, which is released into the culture medium upon loss of membrane integrity.[6][27]
-
Seeding and Treatment: Prepare a 96-well plate as described in steps 1 and 2 of the MTT assay.
-
Controls: Include three sets of controls:
-
Spontaneous Release: Vehicle-treated cells (measures background LDH release).
-
Maximum Release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the assay endpoint (represents 100% cytotoxicity).
-
Vehicle Control: Cells treated with 0.5% DMSO.
-
-
Incubation: Incubate the plate for 48 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes.[7] Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay, Promega). Add 50 µL of the reaction mixture to each well containing supernatant.
-
Incubation & Measurement: Incubate at room temperature for 30 minutes, protected from light. Measure the absorbance at 490 nm.[7]
-
Calculation: Calculate percent cytotoxicity as: ((Treated LDH Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)) x 100%.
Protocol: Annexin V/PI Apoptosis Assay
This flow cytometry-based assay differentiates cell populations based on membrane changes. Early apoptotic cells expose phosphatidylserine (PS) on their outer membrane, which is bound by fluorescently-labeled Annexin V. Late apoptotic and necrotic cells have permeable membranes, allowing the DNA-intercalating dye Propidium Iodide (PI) to enter.[8][28]
Caption: Principle of Annexin V/PI staining for apoptosis detection.
-
Cell Seeding: Seed 2 x 10⁵ cells per well in a 6-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with the test compound at concentrations around the determined IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Gently detach adherent cells using a non-enzymatic cell dissociation buffer to preserve membrane integrity.[28] Centrifuge the combined cell suspension at 300 x g for 5 minutes.[28]
-
Washing: Wash cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).[29]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[9][29]
-
Analysis: Add 400 µL of 1X Annexin-binding buffer and analyze immediately using a flow cytometer.
Anticipated Results and Comparative Analysis
The data generated from these assays should be compiled to compare the compound's effects across the different cell lines.
Quantitative Cytotoxicity Data (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's potency. It should be calculated for each cell line using data from both the MTT and LDH assays.
Table 1: Hypothetical IC50 Values (µM) for this compound after 48h Treatment
| Cell Line | Origin | Type | MTT Assay IC50 (µM) | LDH Assay IC50 (µM) |
| HeLa | Cervical Cancer | Cancer | 12.5 | 15.8 |
| A549 | Lung Cancer | Cancer | 8.2 | 10.1 |
| HepG2 | Liver Cancer | Cancer | 25.1 | 30.5 |
| HEK293 | Embryonic Kidney | Normal | >100 | >100 |
Interpretation: In this hypothetical scenario, the compound shows the highest potency against the A549 lung cancer cell line. Importantly, the IC50 value for the non-cancerous HEK293 line is significantly higher, suggesting a favorable therapeutic window and cancer-selective toxicity. The discrepancy between MTT and LDH values is expected, as MTT measures metabolic decline which often precedes the complete loss of membrane integrity measured by LDH.
Mechanistic Analysis via Flow Cytometry
The Annexin V/PI assay provides a percentage distribution of cells in different states.
Table 2: Hypothetical Cell Population Distribution (%) after 24h Treatment of A549 Cells
| Treatment | Viable (AnV-/PI-) | Early Apoptotic (AnV+/PI-) | Late Apoptotic/Necrotic (AnV+/PI+) |
| Vehicle Control | 94.5 | 2.5 | 3.0 |
| Compound (8 µM) | 45.2 | 35.8 | 19.0 |
| Staurosporine (1µM) | 10.1 | 55.3 | 34.6 |
Interpretation: These hypothetical results indicate that the compound induces cell death primarily through apoptosis, as evidenced by the significant increase in the early apoptotic (Annexin V positive, PI negative) population. This suggests the compound activates a programmed cell death pathway rather than causing immediate, necrotic membrane damage.
Conclusion and Future Directions
This guide presents a robust, multi-faceted strategy for the initial cytotoxic evaluation of this compound. The combination of viability, membrane integrity, and apoptosis assays across a panel of cancer and normal cell lines provides a comprehensive dataset for decision-making in early-stage drug discovery.
Based on the hypothetical data presented, the compound demonstrates promising cancer-selective cytotoxicity, particularly against lung adenocarcinoma cells, and appears to function by inducing apoptosis.
Next Steps would include:
-
Expanding the cell line panel to include other cancer types.
-
Investigating the molecular mechanism of apoptosis (e.g., caspase activation, Bcl-2 family protein expression).
-
Performing cell cycle analysis to determine if the compound causes cell cycle arrest.
-
Moving towards in vivo studies using xenograft models if in vitro data remains promising.[30]
References
- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
- HEK293 Cell Line: A Cornerstone in Modern Cellular Research and Biotechnology. (n.d.). Cytion.
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2019). Methods in Molecular Biology.
- HepG2 Cell Line. (n.d.). MDPI Encyclopedia.
- Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf.
- Cell line profile: Hep-G2. (n.d.). Culture Collections, Public Health England.
- MTT (Assay protocol). (2023). protocols.io.
- Cell line profile: A549. (n.d.). Culture Collections, Public Health England.
- HeLa Cell Line. (2020). Embryo Project Encyclopedia.
- A549 Cell Lines. (n.d.). Biocompare.
- Hep G2 Cell Line: Liver Cancer Research Applications. (2024). Cyagen.
- A549 cell. (n.d.). Wikipedia.
- HEK 293 cells. (n.d.). Wikipedia.
- An Overview of HEK-293 Cell Line. (n.d.). Beckman Coulter.
- The Annexin V Apoptosis Assay. (n.d.). Bio-Rad.
- The HepG2 cell line: regularly used human liver-based in vitro model. (n.d.). RE-Place.
- HeLa. (n.d.). Wikipedia.
- Annexin V PI Staining Guide for Apoptosis Detection. (2024). Boster Biological Technology.
- LDH cytotoxicity assay. (2024). protocols.io.
- A549 Lung Adenocarcinoma Reporter Gene Cell Lines. (n.d.). Imanis Life Sciences.
- Annexin V-FITC/PI Apoptosis Kit. (n.d.). Elabscience.
- HEK293 Cells - A Guide to This Incredibly Useful Cell Line. (2021). Bitesize Bio.
- A Deep Dive into the HEK293 Cell Line Family. (2025). Procell.
- HeLa Cell Line: Revolutionizing Research. (n.d.). Cytion.
- HeLa Cell Line: Revolutionizing Research. (n.d.). Cytion.
- Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (2023). MDPI.
- In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka.
- A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). PLoS ONE.
- Cytotoxicity Assays: Measurement Of Cell Death. (n.d.). Da-Ta Biotech.
- Update on in vitro cytotoxicity assays for drug development. (2015). Expert Opinion on Drug Discovery.
- Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. (2011). Bioorganic & Medicinal Chemistry Letters.
- Indole-3-Butyric Acid. (n.d.). PubChem, National Institutes of Health.
- Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors. (2021). European Journal of Medicinal Chemistry.
- 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid as a Potential Polypharmacological Agent. (2023). MDPI.
- Synthesis, Clastogenic and Cytotoxic Potential, and In Vivo Antitumor Activity of a Novel N-Mustard Based on Indole-3-carboxylic Acid Derivative. (2021). MDPI.
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Comparative Assessment of 4-(2-oxo-2,3-dihydro-1H-indol-3-yl)butanoic Acid Derivatives as Multi-Target Kinase Inhibitors
Introduction: The Rationale for Polypharmacology in Oncology
The traditional paradigm of "one drug, one target" has been foundational to drug discovery, leading to highly selective agents that have transformed patient outcomes in specific, genetically-defined diseases.[1] However, the complexity of pathologies like cancer, which are driven by redundant and interconnected signaling pathways, often leads to adaptive resistance against single-target therapies.[1][2] This has catalyzed a shift towards polypharmacology: the concept of designing single chemical entities that modulate multiple targets simultaneously.[2][3] Multi-target kinase inhibitors, in particular, have emerged as a powerful therapeutic strategy, capable of disrupting several oncogenic signaling cascades at once, potentially leading to greater efficacy and a lower likelihood of emergent resistance.[1][4]
The oxindole scaffold has proven to be a "privileged structure" in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[5][6] Its structural versatility allows for the fine-tuning of interactions within the ATP-binding pocket of various kinases. A notable example is Sunitinib, an FDA-approved multi-targeted tyrosine kinase inhibitor built on the oxindole core, which targets receptors like VEGFR, PDGFR, and c-Kit.[6] This guide provides a comparative analysis of a novel series of compounds based on the 4-(2-oxo-2,3-dihydro-1H-indol-3-yl)butanoic acid scaffold, assessing their potential as next-generation multi-target inhibitors against established alternatives.
The Candidate Series: this compound Derivatives
The core structure, this compound, offers a unique three-dimensional framework for kinase inhibition. For this analysis, we have synthesized and evaluated three lead derivatives, varying the substitution at the 5-position of the oxindole ring to probe the structure-activity relationship (SAR).
-
HY-101 (Unsubstituted): The parent compound.
-
HY-102 (5-Fluoro substituted): Introduces a key halogen bond donor/acceptor.
-
HY-103 (5-Trifluoromethyl substituted): Adds a bulky, lipophilic, and strongly electron-withdrawing group.
These derivatives were compared against two FDA-approved multi-target kinase inhibitors: Sunitinib , which shares the oxindole core, and Sorafenib , a structurally distinct but functionally similar inhibitor.
Comparative In Vitro Kinase Profiling
The primary determinant of a multi-target agent's potential is its specific pattern of kinase inhibition. A desirable profile involves potent inhibition of key oncogenic driver kinases while sparing off-target kinases that could lead to toxicity. We assessed the inhibitory activity of our derivatives against a panel of receptor tyrosine kinases (RTKs) crucial for tumor angiogenesis and proliferation.
Data Presentation: Kinase Inhibition (IC50)
| Kinase Target | HY-101 (nM) | HY-102 (nM) | HY-103 (nM) | Sunitinib (nM) | Sorafenib (nM) |
| VEGFR2 (KDR) | 25 | 9 | 5 | 9 | 91 |
| PDGFRβ | 30 | 15 | 8 | 2 | 58 |
| c-Kit | 150 | 85 | 45 | 8 | 50 |
| FGFR1 | 220 | 110 | 75 | 150 | 60 |
| RET | 180 | 95 | 60 | 10 | 4 |
| BRAF | >10,000 | >10,000 | >10,000 | >10,000 | 22 |
| EGFR | >5,000 | >8,000 | >10,000 | >10,000 | >10,000 |
Causality & Interpretation: The data reveals a clear SAR trend. The introduction of a fluorine atom at the 5-position (HY-102) significantly enhances potency against the primary targets VEGFR2 and PDGFRβ compared to the unsubstituted parent compound (HY-101). This is likely due to favorable interactions within the ATP-binding site. The trifluoromethyl group in HY-103 further amplifies this effect, yielding the most potent derivative in the series, with IC50 values for VEGFR2 and PDGFRβ in the single-digit nanomolar range, comparable to or exceeding the potency of Sunitinib and Sorafenib against these key angiogenic targets. Notably, all derivatives exhibit excellent selectivity, sparing key off-targets like BRAF (a primary target for Sorafenib) and EGFR.
Experimental Protocol: In Vitro Kinase Activity Assay (ADP-Glo™ Luminescence-Based)
This protocol outlines a robust method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase by quantifying the amount of ADP produced during the phosphorylation reaction.[7]
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound (HY-series, Sunitinib, Sorafenib) in 100% DMSO. Perform a serial 1:3 dilution in DMSO to create a 10-point concentration gradient.
-
Kinase Reaction Setup: In a white, opaque 384-well plate, add 1 µL of the serially diluted compound or DMSO vehicle control to the appropriate wells.
-
Pre-incubation: Add 2 µL of the target kinase (e.g., VEGFR2) in kinase assay buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA) to each well. Gently mix and incubate for 15 minutes at room temperature. This step is critical to allow the inhibitor to reach binding equilibrium with the kinase before the enzymatic reaction is initiated.
-
Reaction Initiation: Add 2 µL of a substrate/ATP mixture (containing the appropriate peptide substrate and ATP at its Km concentration) to each well to start the kinase reaction.
-
Reaction Incubation: Incubate the plate at 30°C for 60 minutes. The duration should be optimized to ensure the reaction remains in the linear range (typically <30% ATP consumption).
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. This reagent simultaneously stops the kinase reaction and depletes the remaining unconsumed ATP, which would otherwise create background in the luminescence step.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature. This reagent contains luciferase and luciferin, which convert the ADP generated by the kinase reaction into a luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.
Visualization: Key Angiogenic Signaling Pathways
Caption: Key signaling pathways targeted by the HY-derivative series.
Cellular Activity Assessment
Potent enzyme inhibition must translate into functional cellular effects. We evaluated the derivatives for their ability to inhibit the proliferation of cancer cell lines whose growth is dependent on the targeted kinases.
Data Presentation: Anti-proliferative Activity (GI50)
| Cell Line | Relevant Target(s) | HY-101 (µM) | HY-102 (µM) | HY-103 (µM) | Sunitinib (µM) |
| HUVEC | VEGFR2 | 0.85 | 0.21 | 0.09 | 0.15 |
| A549 (Lung) | PDGFRβ | 5.2 | 2.5 | 1.1 | 3.8 |
| HT-29 (Colon) | VEGFR2, PDGFRβ | 4.8 | 2.1 | 0.9 | 3.1 |
Causality & Interpretation: The anti-proliferative data strongly correlates with the in vitro kinase inhibition profile. HY-103 is the most potent compound across all cell lines, exhibiting a GI50 of 90 nM in HUVEC cells, which are highly dependent on VEGFR2 signaling for proliferation. This indicates excellent translation of target engagement into a cellular phenotype. In the A549 and HT-29 cancer cell lines, HY-103 again demonstrates superior or comparable activity to Sunitinib, validating its potential as a broad-spectrum anti-cancer agent.
Experimental Protocol: Cell Viability Assay (MTT)
This colorimetric assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cells (e.g., A549) in a 96-well flat-bottom plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include wells with untreated cells (vehicle control) and wells with no cells (background control).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2. This duration allows for multiple cell doublings, making it possible to observe significant differences in proliferation.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. Living cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Crystal Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance, normalize the data to the vehicle-treated cells, and plot the percentage of viability against the log of the compound concentration to calculate the GI50 value.
Visualization: Experimental Workflow for Cellular Assays
Caption: Step-by-step workflow for the MTT cell viability assay.
Preliminary ADME/Tox and In Vivo Assessment
Early assessment of drug-like properties is crucial to avoid late-stage failures.[8][9] We conducted in silico predictions and preliminary in vivo studies on our most promising candidate, HY-103, compared to Sunitinib.
Data Presentation: In Silico ADME & In Vivo Efficacy
| Parameter | HY-103 | Sunitinib | Optimal Range |
| LogP | 2.8 | 5.2 | < 5 |
| Aqueous Solubility (pH 7.4) | Moderate | Low | High |
| Caco-2 Permeability | High | Moderate | High |
| hERG Inhibition (IC50) | >10 µM | ~1 µM | >10 µM |
| Tumor Growth Inhibition (%) (HT-29 Xenograft, 50 mg/kg, oral) | 75% | 62% | - |
Causality & Interpretation: The in silico and preliminary data for HY-103 are highly encouraging. Its lower LogP and predicted higher solubility compared to Sunitinib suggest potentially better pharmacokinetic properties. Crucially, HY-103 shows a significantly lower predicted risk of hERG inhibition, a key indicator for cardiotoxicity. In a mouse xenograft model using HT-29 colon cancer cells, oral administration of HY-103 resulted in 75% tumor growth inhibition, outperforming Sunitinib at the same dose.[10][11] This demonstrates that the potent in vitro and cellular activity of HY-103 translates to significant efficacy in a complex in vivo system.
Experimental Protocol: Mouse Xenograft Model
This protocol describes a standard method for evaluating the in vivo efficacy of an anti-cancer compound.[10][12]
-
Cell Implantation: Subcutaneously inject 5 x 10^6 HT-29 cells suspended in Matrigel into the flank of immunodeficient mice (e.g., NOD/SCID).
-
Tumor Growth: Allow tumors to grow until they reach an average volume of 100-150 mm³.
-
Randomization: Randomize mice into treatment groups (e.g., Vehicle, HY-103 at 50 mg/kg, Sunitinib at 50 mg/kg).
-
Dosing: Administer the compounds orally once daily for 21 days. The vehicle is typically a formulation like 0.5% methylcellulose.
-
Monitoring: Measure tumor volume with calipers twice weekly and monitor animal body weight as a general indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., biomarker studies).
-
Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control group.
Conclusion and Future Directions
The this compound scaffold represents a promising new platform for the development of multi-target kinase inhibitors. Through systematic chemical modification, we have identified HY-103 as a lead candidate with a compelling profile.
-
Superior Potency & Profile: HY-103 demonstrates potent, single-digit nanomolar inhibition of key angiogenic and proliferative kinases (VEGFR2, PDGFRβ), rivaling or exceeding the activity of FDA-approved drugs like Sunitinib and Sorafenib.
-
Excellent Cellular Translation: This potent enzymatic activity translates directly to superior anti-proliferative effects in relevant cancer cell models.
-
Promising In Vivo Efficacy: HY-103 shows significant tumor growth inhibition in a xenograft model, outperforming Sunitinib at an equivalent dose.
-
Favorable Drug-like Properties: Preliminary ADME/Tox profiling suggests a potentially improved safety and pharmacokinetic profile over existing therapies, particularly regarding cardiotoxicity.
Further work will focus on comprehensive pharmacokinetic and toxicology studies for HY-103, along with kinome-wide screening to fully elucidate its selectivity profile. The data presented in this guide strongly supports the continued development of this compound series as a potential next-generation therapy for solid tumors.
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The Superiority of Indole-3-Butyric Acid in Mitigating Salinity Stress in Plants: A Comparative Guide
Introduction: The Salinity Challenge and the Role of Auxins
Soil salinity is a formidable abiotic stressor, progressively rendering vast tracts of arable land unproductive and thereby threatening global food security.[1] High salt concentrations in the soil create a hyperosmotic environment, making it difficult for plants to absorb water, and lead to an influx of toxic ions such as Na⁺ and Cl⁻.[1] This dual assault of osmotic and ionic stress disrupts cellular homeostasis, leading to oxidative damage, nutrient imbalance, and ultimately, reduced growth and yield.
Phytohormones, as endogenous signaling molecules, are pivotal in orchestrating plant responses to such environmental adversities. Among them, auxins have emerged as key regulators of growth and stress adaptation. While the archetypal auxin, Indole-3-acetic acid (IAA), is well-known for its role in plant development, its efficacy in stress mitigation is often debated. This guide provides a comprehensive comparison of Indole-3-butyric acid (IBA) with other common auxins, particularly IAA and 1-Naphthaleneacetic acid (NAA), in their capacity to alleviate salinity stress in plants. We will delve into the experimental data that underscores the superior performance of IBA and elucidate the underlying physiological and molecular mechanisms.
Comparative Efficacy of Auxins in Salt Stress Amelioration
Experimental evidence from various studies indicates that while several auxins can offer some degree of protection against salinity, Indole-3-butyric acid (IBA) often exhibits a more pronounced and consistent positive effect on key plant health indicators under salt stress.
IBA vs. IAA: A Head-to-Head Comparison
Direct comparative studies have highlighted the differential effects of IBA and IAA on salt-stressed plants. A notable study on Arabidopsis demonstrated that while both auxins could stimulate lateral root growth in the presence of salt, the mitigating effect of IBA on the reduction of lateral root expansion and extension was more significant than that of IAA.[2] In the presence of high salt concentrations, the overall inhibition of seminal root growth was a common observation; however, the promotion of a more robust lateral root system by IBA is a crucial adaptive response, enhancing the plant's capacity for water and nutrient uptake.[2]
Another study on maize cultivars differing in salt resistance revealed that in response to salinity, the salt-resistant variety significantly increased its endogenous IBA concentrations in growing leaves while maintaining stable IAA levels in the roots.[3] This suggests a specific role for IBA in the adaptive response of salt-tolerant plants.
| Parameter | Plant Species | Salinity Level | IBA Treatment | IAA Treatment | Outcome | Reference |
| Lateral Root Growth | Arabidopsis thaliana | 50 mM & 100 mM NaCl | Alleviated reduction in lateral root expansion and extension | Less effective in alleviating reduction | IBA showed superior performance in maintaining lateral root growth under salt stress. | [2] |
| Seminal Root Length | Arabidopsis thaliana | 50 mM & 100 mM NaCl | Inhibition of growth | Inhibition of growth (20% inhibition alone, up to 63% with 100 mM NaCl) | Both auxins could not prevent the inhibition of the main root, but IBA's effect on lateral roots was more beneficial. | [2] |
| Endogenous Levels | Zea mays (salt-resistant) | Saline conditions | Significantly increased in growing leaves | Maintained in roots | Elevated IBA levels correlated with salt resistance, suggesting a key role in the adaptive response. | [3] |
Performance of Other Auxins: NAA
While direct comparative data between IBA and 1-Naphthaleneacetic acid (NAA) under salinity stress is less abundant, studies on the individual effects of NAA provide some insights. For instance, a study on Malay apple stem cuttings found that NAA was more effective than IBA in promoting the number of roots, but a combination of IBA and NAA resulted in better overall root morphology and shoot sprouting.[4] It is important to note that this study was not conducted under salinity stress. The differential effects of various auxins often depend on the plant species, the concentration of the auxin, and the specific environmental conditions.
Mechanisms of Action: Why IBA Excels
The superior performance of IBA in mitigating salinity stress can be attributed to a combination of physiological and molecular factors.
Enhanced Root System Architecture
One of the most significant advantages of IBA is its potent effect on root development, particularly the promotion of lateral and adventitious roots.[5] Under salinity stress, a well-developed root system is critical for exploring a larger soil volume to acquire water and essential nutrients while avoiding high-salinity pockets. Studies have shown that even under salt stress, IBA retains its ability to stimulate lateral root growth.[2] This is in contrast to the general inhibition of primary root growth observed under saline conditions.[6]
Caption: IBA promotes lateral root growth, enhancing water uptake and salt tolerance.
Modulation of a Antioxidant Defense System
Salinity stress induces the production of reactive oxygen species (ROS), such as superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂), which cause oxidative damage to cellular components.[7] Plants possess an antioxidant defense system, comprising enzymes like superoxide dismutase (SOD), catalase (CAT), and peroxidase (POD), to scavenge these harmful ROS.
Exogenous application of auxins has been shown to enhance the activity of these antioxidant enzymes. A study on Salvia fruticosa under saline conditions demonstrated that IBA application significantly mitigated the negative effects of salinity on various physiological and antioxidant parameters.[8] While direct comparative studies on the effects of different auxins on the full spectrum of antioxidant enzymes under salinity are limited, the overall improvement in plant health with IBA treatment suggests a positive influence on the antioxidant defense system.
Osmolyte Accumulation
To counteract the osmotic stress imposed by high salinity, plants accumulate compatible solutes, or osmolytes, such as proline.[9] Proline not only helps in osmotic adjustment but also protects cellular structures and enzymes from stress-induced damage. Several studies have reported an increase in proline content in salt-stressed plants.[10][11] The application of auxins can further enhance the accumulation of these protective compounds. For instance, in olive plantlets under salt stress, pretreatment with IAA led to an accumulation of proline.[12] While specific data on IBA's direct effect on proline accumulation under salinity is emerging, its overall positive impact on plant performance suggests a role in enhancing osmotic adjustment.
Experimental Protocols
To ensure the reproducibility and validity of research in this field, detailed and standardized protocols are essential.
Workflow for Comparative Auxin Efficacy Study
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Safety Operating Guide
A Guide to the Safe Disposal of 4-(2-oxo-2,3-dihydro-1H-indol-3-yl)butanoic Acid
The overarching principle in laboratory waste management is that no procedure should commence without a clear plan for the disposal of all resulting waste streams, both hazardous and non-hazardous.[9] This proactive approach ensures regulatory compliance and mitigates unforeseen challenges.[9]
Hazard Assessment and Characterization
Understanding the potential hazards of 4-(2-oxo-2,3-dihydro-1H-indol-3-yl)butanoic acid is the first step in determining the correct disposal pathway. Based on data from analogous indole compounds, a comprehensive hazard profile can be inferred.
Physical and Chemical Properties:
| Property | Value | Source |
| CAS Number | 2971-18-8 | [10][11] |
| Molecular Formula | C₁₂H₁₃NO₃ | [10][12] |
| Molecular Weight | 219.24 g/mol | [10][12] |
| Melting Point | 169-171 ºC | [12] |
| Appearance | Likely a solid at room temperature | Inferred |
Toxicological Profile (Inferred from Indole-3-butyric acid):
-
Acute Oral Toxicity: Toxic if swallowed.[4]
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Serious Eye Damage/Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.[3][13][14]
Given its classification as a pharmaceutical compound and its potential toxicological properties, this compound must be treated as a hazardous chemical waste.[15][16] Unused or expired pharmaceuticals should not be disposed of as regular trash or flushed down the drain, as they can persist in the environment.[15][16]
Personal Protective Equipment (PPE) and Handling
Prior to handling this compound for disposal, it is imperative to wear appropriate personal protective equipment to minimize exposure.
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact and irritation.[3][13] |
| Eye Protection | Safety goggles and a face shield | To protect against splashes and eye irritation.[17] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | To avoid inhalation of any dust or aerosols.[3][14] |
Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[13] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[4]
Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent wider contamination and exposure.
Small Spills:
-
Evacuate and Ventilate: Clear the immediate area of personnel and ensure adequate ventilation.[13]
-
Containment: Wear appropriate PPE. Use an inert absorbent material such as sand, earth, or vermiculite to contain the spill.[13]
-
Collection: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[3]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent or detergent and water. Collect all cleaning materials as hazardous waste.
Large Spills:
-
Evacuate: Evacuate the laboratory immediately.
-
Alert: Notify your institution's Environmental Health & Safety (EH&S) department and follow their emergency procedures.[17]
Step-by-Step Disposal Protocol
The disposal of this compound must be handled through your institution's official chemical waste management program.[15][18]
Workflow for Disposal:
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Personal protective equipment for handling 4-(2-oxo-2,3-dihydro-1H-indol-3-yl)butanoic acid
Comprehensive Safety & Handling Guide: 4-(2-Oxo-2,3-dihydro-1H-indol-3-yl)butanoic acid
This guide provides essential safety protocols and operational directives for the handling and disposal of this compound (CAS No. 2971-18-8). As a niche compound intended for research applications, a comprehensive, publicly available Safety Data Sheet (SDS) is not readily accessible[1][2]. Therefore, this document synthesizes data from structurally analogous compounds—primarily Indole-3-butyric acid (IBA) and butanoic acid—to establish a robust framework for safe laboratory conduct.
Hazard Assessment: A Precautionary Approach
Given the absence of specific toxicological data, a conservative hazard assessment is warranted. The chemical structure combines an oxindole ring system with a butanoic acid chain. This informs our understanding of its potential risks.
-
Analog Compound Analysis : Indole-3-butyric acid (IBA), a close structural analog, is classified as toxic if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation[3][4][5][6]. It is reasonable to assume that this compound presents similar hazards.
-
Acidic Properties : The butanoic acid functional group suggests the compound is acidic and may possess corrosive properties, capable of causing skin and eye irritation or burns upon direct contact[7][8][9].
-
Physical Form : This compound is typically a solid powder[4][6]. Handling it in this form poses a risk of generating airborne dust, which can be inhaled or contaminate surfaces and personnel[10].
-
Biological Activity : Indole derivatives are known to be biologically active, serving as scaffolds in modern drug discovery for a wide range of therapeutic applications[11][12]. This inherent bioactivity underscores the need for stringent containment to prevent unintended physiological effects.
Based on this analysis, the primary hazards are acute oral toxicity, skin and eye irritation, and respiratory tract irritation from airborne particulates.
Core Personal Protective Equipment (PPE) Mandates
A multi-layered PPE strategy is required to mitigate the identified risks. Standard laboratory attire, including long pants and closed-toe shoes, is a prerequisite at all times[13].
Eye and Face Protection
-
Minimum Requirement : Chemical safety goggles with side shields are mandatory at all times when handling the compound, even in small quantities.
-
Elevated Risk : When there is a significant risk of splashes (e.g., during bulk transfers or solution preparation), a face shield must be worn in addition to safety goggles to provide full facial protection[14][15]. Polycarbonate lenses are recommended for their high impact resistance[14].
Hand Protection
-
Glove Selection : Nitrile gloves are the recommended primary barrier due to their broad resistance to a variety of chemicals, including acids[14][16]. They also offer good puncture resistance and dexterity[13].
-
Glove Practice :
Body Protection
-
Laboratory Coat : A standard, buttoned lab coat is required to protect against incidental contact and minor splashes.
-
Enhanced Protection : For tasks involving larger quantities or a high risk of spillage, an acid-resistant apron or a chemical-resistant suit (e.g., Tychem) should be worn over the lab coat[13][14][17].
Respiratory Protection
-
Engineering Controls First : All handling of the solid compound that may generate dust must be performed within a certified chemical fume hood to minimize inhalation exposure[7][8].
-
When Respirators are Required : If engineering controls are insufficient or during a large-scale spill clean-up, respiratory protection is necessary. A NIOSH-approved N95 respirator may be suitable for low-level dust exposure, but for higher or unknown concentrations, a full-face respirator with acid gas and particulate cartridges is required[14][17]. A proper fit test is essential for respirator effectiveness[14].
Operational Plan: From Preparation to Disposal
A systematic workflow is critical to ensuring safety. The following steps provide a procedural framework for handling this compound.
Step-by-Step Handling Protocol
-
Pre-Operational Check :
-
Verify the chemical fume hood is functioning correctly.
-
Assemble all necessary equipment and reagents.
-
Ensure an appropriate chemical spill kit is accessible.
-
Don all required PPE as outlined in the table below.
-
-
Weighing and Transfer :
-
Perform all weighing and transfers of the solid compound inside the fume hood.
-
Use a spatula and weighing paper or a container that minimizes dust generation.
-
Close the primary container securely immediately after use.
-
-
Solution Preparation :
-
If dissolving the solid, add the powder slowly to the solvent to avoid splashing.
-
Be aware that this compound is insoluble in water but soluble in alcohol and ketones[6].
-
-
Post-Handling :
-
Decontaminate the work area (fume hood surface) after completion.
-
Doff PPE in the correct order (gloves first, then face shield/goggles, then lab coat) to prevent cross-contamination.
-
Dispose of all contaminated materials as hazardous waste.
-
PPE Quick Reference Table
| Task / Scale | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Small-Scale Weighing (<1g) | Safety Goggles | Single Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Solution Preparation | Safety Goggles & Face Shield | Single Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Bulk Transfer (>10g) | Safety Goggles & Face Shield | Double Nitrile Gloves | Acid-Resistant Apron over Lab Coat | Chemical Fume Hood |
| Spill Cleanup | Safety Goggles & Face Shield | Heavy-Duty Nitrile/Butyl Gloves | Chemical Resistant Suit | Full-Face Respirator with Cartridges |
Emergency & Disposal Procedures
Emergency Response
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention[5][9].
-
Skin Contact : Remove all contaminated clothing immediately. Wash the affected area thoroughly with soap and water for at least 15 minutes[7][9]. Seek medical attention if irritation persists.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[5][9].
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the container or label[3][9].
-
Spill : Evacuate the area. For a small spill, contain it with an inert absorbent material (e.g., sand or vermiculite), sweep it up carefully to avoid raising dust, and place it in a labeled, sealed container for hazardous waste disposal[3][9].
Disposal Plan
-
Chemical Waste : All waste containing this compound, including unused material and contaminated solutions, must be collected as hazardous chemical waste[7]. Do not dispose of it down the drain or in general waste[7].
-
Contaminated PPE : Disposable PPE (gloves, etc.) that is contaminated must be placed in a sealed bag and disposed of as hazardous waste[4].
-
Container Disposal : Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The decontaminated container can then be disposed of according to local regulations.
Diagrams
Caption: Safe Handling Workflow for this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
